molecular formula C9H9NO4S B1170402 KERATIN CAS No. 169799-44-4

KERATIN

カタログ番号: B1170402
CAS番号: 169799-44-4
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KERATIN, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO4S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

169799-44-4

分子式

C9H9NO4S

同義語

KERATIN, ANIMAL KERATIN

製品の起源

United States

Foundational & Exploratory

A Deep Dive into Keratin Architecture: Unraveling the Molecular Distinctions Between Alpha and Beta Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the molecular structures of alpha-keratin and beta-keratin. This whitepaper elucidates the fundamental differences in their architecture, from the secondary protein structure to their hierarchical assembly, providing a critical resource for fields ranging from materials science to dermatology and pharmacology.

Keratins, a family of fibrous structural proteins, are fundamental components of the integumentary system in vertebrates. Their remarkable strength and resilience are dictated by their intricate molecular organization. This guide dissects the two primary forms, alpha-keratin, the hallmark of mammalian hair, nails, and epidermis, and beta-keratin, the key constituent of reptilian scales and avian feathers and beaks.[1][2][3][4] Understanding the nuanced structural disparities between these two protein types is paramount for developing novel biomaterials and therapeutic interventions targeting keratin-related pathologies.

Core Structural Paradigms: The Alpha-Helix vs. the Beta-Sheet

The defining difference between alpha- and beta-keratin lies in their secondary protein structure. Alpha-keratin is characterized by its right-handed alpha-helical structure.[1][2][5] Two of these helical polypeptide chains intertwine to form a left-handed coiled-coil dimer.[1] This coiled-coil arrangement is a fundamental building block that provides both flexibility and tensile strength, crucial for the properties of skin and hair.[6][7]

In stark contrast, beta-keratin is predominantly composed of beta-pleated sheets.[2][8][9][10] These are formed by multiple polypeptide chains (beta-strands) linked laterally by hydrogen bonds.[4][9] This sheet-like construction imparts significant rigidity and hardness, properties evident in the protective scales of reptiles and the lightweight yet strong structure of feathers.[7][8] While alpha-keratin can be stretched to form a beta-conformation, beta-keratin's native structure is the pleated sheet.[9]

Hierarchical Organization: From Filaments to Tissues

The assembly of this compound molecules into macroscopic structures follows a hierarchical pathway, which differs significantly between the alpha and beta forms.

Alpha-Keratin Assembly: The coiled-coil dimers of alpha-keratin associate in a stepwise manner to form progressively larger structures. Two dimers assemble into a protofilament, and two protofilaments then form a protofibril.[1] Four protofibrils subsequently polymerize to create an intermediate filament (IF), which has a diameter of approximately 8-10 nm.[1][11] These IFs are the fundamental units of alpha-keratins and are embedded in a protein matrix, which can be rich in cysteine or other amino acids like glycine and tyrosine, influencing the final properties of the tissue.[1]

Alpha_Keratin_Assembly cluster_0 Molecular Level cluster_1 Fibrillar Level cluster_2 Tissue Level Polypeptide Chain Polypeptide Chain (α-helix) Coiled-Coil Dimer Coiled-Coil Dimer Polypeptide Chain->Coiled-Coil Dimer Twisting of two chains Protofilament Protofilament Coiled-Coil Dimer->Protofilament 2 Dimers Protofibril Protofibril Protofilament->Protofibril 2 Protofilaments Intermediate Filament (IF) Intermediate Filament (IF) (8-10 nm diameter) Protofibril->Intermediate Filament (IF) 4 Protofibrils This compound Matrix Embedding in Matrix Intermediate Filament (IF)->this compound Matrix

Fig. 1: Hierarchical Assembly of Alpha-Keratin.

Beta-Keratin Assembly: The polypeptide chains of beta-keratin, rich in beta-sheets, assemble into filaments that are significantly smaller in diameter than alpha-keratin IFs, typically around 3-4 nm.[8][11] These beta-filaments are formed by the stacking of the beta-pleated sheets and are extensively cross-linked by disulfide bonds, contributing to their rigidity.[8] The central part of the beta-keratin protein is believed to be the site of polymerization for building the framework of these filaments.[12]

Beta_Keratin_Assembly cluster_0 Molecular Level cluster_1 Fibrillar Level cluster_2 Tissue Level Polypeptide Chain Polypeptide Chain (β-sheet) Stacked Sheets Stacked β-sheets Polypeptide Chain->Stacked Sheets Hydrogen Bonding Beta-Filament β-Filament (3-4 nm diameter) Stacked Sheets->Beta-Filament Polymerization Cross-linked Structure Extensive Disulfide Cross-linking Beta-Filament->Cross-linked Structure

Fig. 2: Hierarchical Assembly of Beta-Keratin.

Comparative Analysis of Molecular and Physical Properties

A summary of the key distinguishing features between alpha- and beta-keratin is presented below.

PropertyAlpha-KeratinBeta-Keratin
Primary Location Mammals (hair, nails, epidermis, horns)[1][3][4]Reptiles and Birds (scales, feathers, claws, beaks)[2][3][8][9]
Secondary Structure Primarily right-handed α-helix[1][2][7]Predominantly β-pleated sheets[2][8][9][10]
Basic Structural Unit Coiled-coil dimer of two α-helices[1]Stacked β-pleated sheets[8]
Filament Diameter ~8-10 nm (Intermediate Filament)[11]~3-4 nm (β-filament)[8][11]
Amino Acid Composition High in alanine, leucine, arginine, and cysteine[1]. Cysteine content is particularly high in "hard" alpha-keratins like those in nails.[1]Rich in glycine, proline, serine, valine, and leucine.[8][11] Cysteine is also abundant, especially at the N- and C-termini.[8]
Mechanical Properties Flexible and elastic[1][7]Rigid and hard[7][8]
Molecular Weight Type I (acidic): 40-50 kDa; Type II (neutral-basic): 50-60 kDa[13]Typically 8-25 kDa[8][11]

Experimental Protocols for this compound Characterization

The elucidation of this compound's molecular structure has been made possible through a variety of biophysical and biochemical techniques.

X-Ray Diffraction (XRD)

X-ray diffraction is a cornerstone technique for determining the secondary structure of proteins.

  • Methodology: A beam of X-rays is directed at a sample of purified and oriented this compound fibers. The diffraction pattern produced by the scattering of X-rays is recorded on a detector. The arrangement and spacing of the diffracted spots provide information about the repeating structural elements within the protein.

  • Alpha-Keratin: The diffraction pattern of alpha-keratin is characterized by a meridional reflection at a spacing of approximately 5.15 Å, which corresponds to the pitch of the alpha-helix.[14]

  • Beta-Keratin: Beta-keratin exhibits a diffraction pattern consistent with a beta-sheet structure, with a characteristic crimp length of 0.70 nm.[9] The diffraction peaks for beta-keratin are often indexed to the beta-sheet crystalline structure.[15]

XRD_Workflow cluster_workflow X-Ray Diffraction (XRD) Workflow Sample Purified and Oriented This compound Fibers Diffraction Diffraction Sample->Diffraction XRay X-Ray Beam XRay->Diffraction Detector Detector Diffraction->Detector Pattern Diffraction Pattern Analysis Detector->Pattern Structure Secondary Structure Determination Pattern->Structure

Fig. 3: General Workflow for X-Ray Diffraction Analysis of this compound.
Electron Microscopy (EM)

Electron microscopy, particularly transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-EM), provides high-resolution visualization of the filamentous structures of keratins.

  • Methodology:

    • TEM: Thin sections of this compound-containing tissues are fixed, embedded, and stained with heavy metals (e.g., osmium tetroxide, lead hydroxide) to enhance contrast. An electron beam is then passed through the sample to generate an image.[16]

    • Cryo-EM: this compound filaments are rapidly frozen in a thin layer of vitreous ice and imaged at cryogenic temperatures. This technique preserves the native structure of the filaments.[17][18]

  • Observations: EM studies have been crucial in determining the diameter and arrangement of this compound filaments. For instance, cryo-EM has revealed the hollow, cylindrical nature of this compound intermediate filaments, composed of multiple protofilaments.[17][18]

Spectroscopy

Spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for analyzing the secondary structure and chemical composition of keratins.

  • Methodology: These techniques measure the vibrational modes of molecules. The positions and intensities of specific spectral bands, such as the Amide I and Amide III bands, are sensitive to the protein's secondary structure (alpha-helix vs. beta-sheet).[19][20][21]

  • Applications: Raman spectroscopy can be used to characterize changes in this compound structure due to chemical treatments or environmental stress.[19][20][22] FTIR can confirm the presence of characteristic functional groups and the overall secondary structure.[21]

Conclusion

The molecular architectures of alpha- and beta-keratin represent elegant solutions to diverse biological needs, from the pliable strength of mammalian skin to the rigid durability of a bird's beak. A thorough understanding of their distinct structural hierarchies, driven by their fundamental secondary structures, is essential for advancing research in materials science, regenerative medicine, and the development of therapeutics for a range of dermatological and genetic disorders. This guide provides a foundational reference for professionals dedicated to harnessing the potential of these remarkable biopolymers.

References

The Evolution of Keratin Genes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the evolution of keratin genes across various species. It is intended for researchers, scientists, and drug development professionals working in dermatology, developmental biology, and related fields. This document details the genomic organization, phylogenetic relationships, and functional diversification of this compound and this compound-associated protein genes. It includes a summary of quantitative data on gene family sizes, detailed experimental protocols for studying this compound gene evolution, and visualizations of key signaling pathways regulating their expression.

Introduction to Keratins and this compound-Associated Proteins

Keratins are intermediate filament proteins that provide structural support to epithelial cells.[1] They are broadly classified into two types: Type I (acidic) and Type II (neutral-basic) keratins, which form obligate heterodimers.[2] In addition to these "soft" keratins found in the epidermis, "hard" keratins are the primary components of skin appendages like hair, nails, claws, and feathers.[1]

This compound-associated proteins (KRTAPs) are a diverse group of proteins that are major components of hair, playing essential roles in the formation of a rigid and resistant hair shaft.[3] The evolution of these protein families is intrinsically linked to the adaptation of vertebrates to diverse environments and the development of novel epidermal structures.

Genomic Organization and Evolution of this compound Gene Clusters

This compound genes are typically organized in clusters on specific chromosomes. In humans, the Type I this compound genes are clustered on chromosome 17q21.2, while the Type II genes are located on chromosome 12q13.13.[4][5] This clustered arrangement is a conserved feature in terrestrial vertebrates, suggesting a mechanism for coordinated gene expression.[6]

The evolution of these gene clusters is thought to have occurred through a series of gene duplication events.[1][7] The size and composition of these clusters vary across species, reflecting their evolutionary history and adaptation. For instance, the this compound gene clusters in chicken and Xenopus tropicalis are about half the size of those in mammals, which is attributed to the acquisition of hair-specific keratins in the mammalian lineage.[8] In contrast, teleost fish lack a distinct Type II this compound gene cluster and show a dispersal of Type I genes, likely due to a whole-genome duplication event followed by gene loss.[8]

Quantitative Analysis of this compound Gene Families

The number of this compound genes varies significantly among different vertebrate lineages. This variation is a key indicator of the evolutionary pressures that have shaped the integumentary system of each group.

Table 1: Number of α-Keratin Genes in Selected Vertebrate Species

SpeciesType I α-Keratin GenesType II α-Keratin GenesTotal α-Keratin GenesReference
Human (Homo sapiens)282654[4]
Mouse (Mus musculus)282654[4]
Chicken (Gallus gallus)~10~15~25[9]
Green Anole (Anolis carolinensis)>10>10>20[10]
Zebrafish (Danio rerio)18321[11]

Table 2: Comparative Size of this compound Gene Clusters in Mammals

SpeciesType I Cluster Size (kb)Type II Cluster Size (kb)Reference
Human (Homo sapiens)~977~783[1]
Mouse (Mus musculus)~569~590[1]
Rat (Rattus norvegicus)--[12]

Experimental Protocols for Studying this compound Gene Evolution

Phylogenetic Analysis of this compound Genes

Phylogenetic analysis is crucial for understanding the evolutionary relationships between this compound genes.

Methodology:

  • Sequence Retrieval: Obtain this compound protein or nucleotide sequences from public databases such as NCBI GenBank or Ensembl.

  • Multiple Sequence Alignment: Align the sequences using software like ClustalW, MAFFT, or MUSCLE to identify homologous regions.

  • Phylogenetic Tree Construction: Construct phylogenetic trees using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference with software like MEGA or RAxML.[13]

  • Bootstrap Analysis: Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.[13]

Comparative Genomics of this compound Gene Clusters

Comparative genomics helps to identify conserved and divergent features of this compound gene clusters across species.

Methodology:

  • Genome Annotation: Identify and annotate this compound genes in the genomes of interest using bioinformatics tools and manual curation.

  • Synteny Analysis: Compare the order and orientation of this compound genes in the clusters of different species to identify conserved syntenic blocks.[14]

  • Gene Duplication and Loss Analysis: Identify gene duplication and loss events by comparing the gene content of the clusters.

  • Positive Selection Analysis: Use computational methods (e.g., calculating the ratio of nonsynonymous to synonymous substitution rates, dN/dS) to detect genes that have been subject to positive selection.

Analysis of this compound Gene Expression

Quantifying and localizing this compound gene expression provides insights into their functional roles.

Methodology:

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from the tissue of interest.

    • Synthesize cDNA using reverse transcriptase.

    • Perform PCR with primers specific for the this compound gene of interest and a reference gene.

    • Quantify the relative expression levels.[15]

  • In Situ Hybridization (ISH):

    • Prepare tissue sections (frozen or paraffin-embedded).

    • Synthesize a labeled antisense RNA probe for the target this compound mRNA.

    • Hybridize the probe to the tissue sections.[16]

    • Detect the probe using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chromogenic substrate.[16]

  • Chromatin Immunoprecipitation (ChIP):

    • Cross-link proteins to DNA in cells or tissues using formaldehyde.[7]

    • Lyse the cells and shear the chromatin by sonication.[17]

    • Immunoprecipitate the chromatin using an antibody specific to a transcription factor of interest.[17]

    • Reverse the cross-links and purify the DNA.

    • Analyze the precipitated DNA by PCR or sequencing to identify transcription factor binding sites in this compound gene promoters.[18]

Signaling Pathways Regulating this compound Gene Expression

The expression of this compound genes is tightly regulated by a complex network of signaling pathways, particularly during development, tissue homeostasis, and wound healing.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in regulating this compound gene expression. It can induce the expression of basal keratins like K5 and K14, promoting the basal cell phenotype.[3] In the context of tissue regeneration in zebrafish, TGF-β signaling upregulates one set of this compound genes while downregulating another, suggesting a role in coordinating epithelial cell movement.[19][20]

TGF_beta_Signaling cluster_nucleus Nucleus TGF_beta TGF-β Ligand Receptor TGF-β Receptor Complex TGF_beta->Receptor SMAD SMAD 2/3 Receptor->SMAD Phosphorylation SMAD4 SMAD4 SMAD->SMAD4 Forms complex K5_K14 This compound 5/14 Gene Expression SMAD4->K5_K14 Transcription Regulation

Caption: TGF-β signaling pathway regulating basal this compound gene expression.

Wnt Signaling Pathway

The Wnt signaling pathway is a master regulator of hair follicle morphogenesis and is crucial for the expression of hair keratins.[21] Wnt signaling directs ectodermal cells to differentiate into keratinocytes and is involved in the activation of hair follicle stem cells.[22][23] Several this compound genes contain TCF/LEF binding sites in their promoters, making them direct targets of the canonical Wnt/β-catenin pathway.[22]

Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (degradation) beta_catenin->Nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Hair_Keratins Hair this compound Gene Expression TCF_LEF->Hair_Keratins Transcription Activation

Caption: Canonical Wnt signaling pathway regulating hair this compound expression.

Notch Signaling Pathway

Notch signaling plays a critical role in cell fate determination within the hair follicle and epidermis.[24] It is involved in the differentiation of the inner root sheath and hair shaft.[25] Notch signaling can induce keratinocyte growth arrest and the expression of early differentiation markers.[26]

Notch_Signaling cluster_nucleus Nucleus Ligand Delta/Jagged Ligand Notch Notch Receptor Ligand->Notch NICD Notch Intracellular Domain (NICD) Notch->NICD Cleavage NICD->Nucleus CSL CSL/RBP-Jκ NICD->CSL Binds to Hes_Hey Hes/Hey Gene Expression CSL->Hes_Hey Transcription Activation Keratinocyte_Diff Keratinocyte Differentiation Hes_Hey->Keratinocyte_Diff Regulates

Caption: Notch signaling pathway in keratinocyte differentiation.

Conclusion

The evolution of this compound genes is a dynamic process characterized by gene duplication, divergence, and the emergence of novel functions. This has been a key factor in the adaptation of vertebrates to diverse ecological niches, leading to the remarkable variety of integumentary structures we observe today. A thorough understanding of the evolutionary history and regulatory mechanisms of this compound genes is essential for advancing research in skin biology, hair follicle development, and the pathogenesis of this compound-related disorders. This guide provides a foundational resource for researchers to explore these complex and fascinating aspects of molecular evolution.

References

The Unseen Architects: A Technical Guide to the Function of Keratin-Associated Proteins in Hair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keratin-associated proteins (KAPs) are a diverse group of structural proteins that, in conjunction with this compound intermediate filaments (KIFs), form the primary constituents of the hair fiber. This technical guide provides an in-depth exploration of the pivotal role of KAPs in determining the structural integrity, mechanical properties, and overall health of hair. We delve into the classification and expression of KAPs, their intricate molecular interactions, and the signaling pathways that govern their synthesis. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development.

Introduction: The Matrix of Strength

The remarkable strength and resilience of hair are not solely attributable to the well-known this compound filaments. Embedded within the cortex and cuticle of the hair shaft is a matrix of smaller, highly cross-linked proteins known as this compound-associated proteins (KAPs).[1][2] These proteins are essential for the formation of a rigid and resistant hair shaft by forming an extensive network of disulfide bonds with the abundant cysteine residues of hair keratins, as well as engaging in hydrophobic interactions.[2][3] The intricate interplay between KIFs and KAPs establishes a robust fiber-reinforced composite material, endowing hair with its characteristic mechanical properties.[2] Understanding the function of KAPs at a molecular level is paramount for the development of novel therapeutics for hair disorders and advanced hair care technologies.

Classification and Expression of this compound-Associated Proteins

KAPs are a heterogeneous group of proteins encoded by a large multigene family.[4][5] They are broadly categorized into three main families based on their amino acid composition:

  • High-Sulfur (HS) KAPs: These proteins contain a high percentage of cysteine residues (up to 30 mol%).[6]

  • Ultra-High-Sulfur (UHS) KAPs: Characterized by an even greater cysteine content (over 30 mol%).[6]

  • High-Glycine-Tyrosine (HGT) KAPs: Rich in glycine and tyrosine residues.[6]

The expression of different KAP families is spatially and temporally regulated within the hair follicle, contributing to the distinct properties of the hair cuticle and cortex.[2] High-sulfur and ultra-high-sulfur KAPs are predominantly found in the matrix of the hair cortex, where their abundant cysteine residues facilitate extensive disulfide bond formation, leading to a highly cross-linked and rigid structure.[3] In contrast, the cuticle has a high content of cysteine, serine, glycine, and proline.[3]

Quantitative Data on this compound-Associated Proteins

The precise quantitative composition of KAPs in human hair can vary between individuals and ethnic groups, influencing the hair's physical characteristics.[1][4] Proteomic analyses have begun to shed light on these differences.

Protein Type Relative Abundance in Human Hair Key Functions References
Keratins (Type I and II) ~80-90%Form the intermediate filaments (structural backbone)[7]
High-Sulfur (HS) KAPs Variable, significant component of the matrixCross-linking of this compound filaments, providing rigidity[3][8]
Ultra-High-Sulfur (UHS) KAPs Variable, enriched in the cuticleIntense cross-linking, contributing to the protective outer layer[3]
High-Glycine-Tyrosine (HGT) KAPs VariableMay contribute to matrix flexibility and interactions[6]

Table 1: Relative Abundance and Function of Major Protein Components in Human Hair. The data represents a general consensus from multiple proteomic studies. Actual percentages can vary based on hair type, ethnicity, and individual factors.

Shotgun proteomic analysis of hair from different ethnic groups, including Caucasian, African-American, Kenyan, and Korean subjects, has revealed that while prominent this compound proteins help distinguish individual profiles, differences between ethnic groups are largely influenced by the levels of this compound-associated proteins.[3] Another study found that while hair protein composition is generally similar across different races, there are detectable differences in the abundance of certain keratins and KAPs.[2] For instance, one study observed that Indian ethnic groups showed significantly different abundances of K33b, K81, K83, and K86 compared to Chinese and Malay individuals.[4]

Impact of KAPs on Hair Mechanical Properties

The cross-linking function of KAPs is directly correlated with the mechanical strength of the hair fiber. The density of disulfide bonds, largely contributed by HS and UHS KAPs, is a key determinant of hair's tensile strength and resistance to breakage.[2][9]

Parameter Virgin Hair Bleached Hair (Reduced KAPs) References
Tensile Strength (MPa) 150 - 270Significantly lower[10]
Young's Modulus (GPa) 2 - 6Lower[11]
Break Stress (at 20% RH) Higher~16-19% lower[12]

Table 2: Representative Mechanical Properties of Human Hair. These values are illustrative and can vary significantly based on hair type, humidity, and measurement technique. Bleaching and other chemical treatments can disrupt disulfide bonds and remove KAPs, leading to a reduction in mechanical strength.

Studies on knockout mice provide further evidence for the critical role of specific keratins and, by extension, their interaction with KAPs, in hair integrity. For example, knockout mice for the Krt71 gene, which encodes a this compound, exhibit a woolly hair phenotype and eventual hair loss, demonstrating the importance of a single this compound component for proper hair structure.[13] While direct quantitative data on the mechanical properties of hair from specific KRTAP gene knockout mice is limited in the readily available literature, the observed phenotypes of hair fragility and structural abnormalities in this compound knockout models strongly suggest a critical role for the entire this compound-KAP complex.[14][15]

Signaling Pathways Regulating KAP Expression

The expression of KRTAP genes is tightly controlled by a network of signaling pathways that orchestrate hair follicle development and cycling. The major pathways implicated include Wnt, Bone Morphogenetic Protein (BMP), and Sonic Hedgehog (Shh).

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a master regulator of hair follicle initiation and differentiation.[16] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then complexes with transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family to activate target gene expression.[9][17] Several hair-specific this compound and likely KRTAP genes contain LEF/TCF binding motifs in their promoter regions, suggesting direct regulation by this pathway.[12][18]

Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits LRP5_6->DestructionComplex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds KRTAP_Genes KRTAP Genes TCF_LEF->KRTAP_Genes Activates Transcription

Figure 1: Wnt/β-catenin signaling pathway regulating KRTAP gene expression.

BMP Signaling

Bone Morphogenetic Protein (BMP) signaling plays a crucial role in regulating the differentiation of hair follicle stem cells and the formation of the hair shaft.[19] BMPs bind to serine/threonine kinase receptors, leading to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8.[12] These activated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1][8] The promoter regions of some genes involved in hair follicle differentiation have been shown to contain SMAD binding elements (SBEs), suggesting a direct role for BMP signaling in regulating their expression.[8][20]

BMP_Signaling BMP BMP Ligand BMP_Receptor BMP Receptor BMP->BMP_Receptor R_SMAD R-SMAD (SMAD1/5/8) BMP_Receptor->R_SMAD Phosphorylates SMAD_Complex SMAD Complex R_SMAD->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex KRTAP_Genes KRTAP Genes SMAD_Complex->KRTAP_Genes Regulates Transcription

Figure 2: BMP signaling pathway and its potential regulation of KRTAP genes.

Sonic Hedgehog (Shh) Signaling

The Sonic Hedgehog (Shh) pathway is essential for hair follicle morphogenesis and the proliferation of matrix cells.[21] The Shh ligand binds to its receptor Patched (PTCH), which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[21] Activated GLI proteins translocate to the nucleus and regulate the expression of target genes involved in cell proliferation and differentiation.[21] While the direct targets of GLI transcription factors in the context of KRTAP gene regulation are still being fully elucidated, the critical role of Shh signaling in hair follicle development suggests its involvement.

Shh_Signaling Shh Shh Ligand PTCH Patched Receptor Shh->PTCH Shh->PTCH Inhibits Inhibition SMO Smoothened PTCH->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates KRTAP_Genes KRTAP Genes GLI->KRTAP_Genes Regulates Transcription

Figure 3: Sonic Hedgehog signaling pathway and its proposed role in KRTAP regulation.

Experimental Protocols

Protein Extraction from Human Hair

This protocol is a generalized method for the extraction of proteins from hair fibers for subsequent analysis.

Protein_Extraction_Workflow Start Start: Hair Sample Wash Wash with detergent and rinse with water Start->Wash Dry Air dry or use nitrogen stream Wash->Dry Cut Cut into small fragments Dry->Cut Extraction Incubate in extraction buffer (e.g., Urea/Thiourea/DTT) Cut->Extraction Centrifuge Centrifuge to pellet debris Extraction->Centrifuge Collect Collect supernatant (protein extract) Centrifuge->Collect End End: Protein Analysis Collect->End

References

The Dynamic Architecture of Resilience: A Technical Guide to Keratin Intermediate Filament Assembly and Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing keratin intermediate filament (KIF) assembly and the dynamic nature of the this compound cytoskeleton. It details the hierarchical process of filament formation, the regulatory roles of post-translational modifications (PTMs), and the key signaling pathways involved. Furthermore, this guide outlines established experimental protocols for studying KIF dynamics and presents quantitative data to offer a comprehensive resource for researchers in cellular biology and drug development.

The Hierarchical Assembly of this compound Filaments

This compound intermediate filaments are obligate heteropolymers, requiring the pairing of a type I (acidic) and a type II (basic/neutral) this compound protein to form their fundamental building blocks.[1][2] The assembly process is a multi-step, hierarchical phenomenon that begins with the formation of a dimer and culminates in the creation of a mature 10 nm filament.

The initial and most stable building block is the type I/type II heterodimer.[3][4] In this configuration, the two this compound chains align in a parallel and in-register fashion, forming a coiled-coil structure approximately 46 nm in length.[5] These heterodimers then associate in a staggered, antiparallel manner to form non-polar tetramers, which are considered the basic building blocks of the filament.[3][4][6]

Subsequently, four to eight of these tetramers undergo lateral association to form "unit-length filaments" (ULFs).[6][7] The final stage of assembly involves the end-to-end annealing, or longitudinal intercalation, of these ULFs, leading to the elongation of the filament into the mature, robust structures characteristic of the this compound cytoskeleton.[6][7]

Keratin_Assembly cluster_0 Monomers cluster_1 Dimerization cluster_2 Tetramerization cluster_3 Higher-Order Assembly K_I Type I this compound (e.g., K14, K18) Dimer Parallel Heterodimer (Coiled-coil) K_I->Dimer Coiled-coil formation K_II Type II this compound (e.g., K5, K8) K_II->Dimer Coiled-coil formation Tetramer Antiparallel Tetramer (Non-polar) Dimer->Tetramer Staggered association ULF Unit-Length Filament (ULF) Tetramer->ULF Lateral association Filament Mature 10nm Filament ULF->Filament Longitudinal annealing PTM_Regulation cluster_0 This compound Filament Network cluster_1 Regulatory PTMs Filament Assembled this compound Filaments Subunits Soluble this compound Subunits (Dimers/Tetramers) Filament->Subunits Disassembly Subunits->Filament Assembly Degradation Proteasomal Degradation Subunits->Degradation Phosphorylation Phosphorylation (e.g., by MAPKs) Phosphorylation->Filament Promotes Phosphorylation->Subunits Increases Ubiquitination Ubiquitination Ubiquitination->Subunits Targets for Glycosylation O-GlcNAcylation Glycosylation->Subunits Promotes FRAP_Workflow cluster_0 Preparation cluster_1 Image Acquisition cluster_2 Data Analysis A Culture cells expressing fluorescently-tagged this compound B Acquire Pre-Bleach Images (Establish baseline) A->B C Photobleach ROI (High-intensity laser) B->C D Acquire Post-Bleach Time-Lapse Images C->D E Measure Fluorescence Intensity (Bleached, Control, Background) D->E F Correct for Photofading & Normalize Data E->F G Generate Recovery Curve F->G H Calculate Mobile Fraction & t½ G->H

References

Keratin Post-Translational Modifications: A Technical Guide to Function and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keratins, the intermediate filament proteins of epithelial cells, form a dynamic cytoskeletal network essential for maintaining cellular integrity and resilience against stress. Beyond their structural role, keratins function as signaling platforms, and their activities are intricately regulated by a diverse array of post-translational modifications (PTMs). These modifications, including phosphorylation, glycosylation, ubiquitination, SUMOylation, acetylation, and transglutamination, modulate keratin filament solubility, assembly dynamics, and interactions with other proteins. Dysregulation of this compound PTMs is implicated in numerous diseases, including liver disease, psoriasis, and cancer, making the enzymes that mediate these modifications attractive targets for therapeutic development. This technical guide provides an in-depth overview of the major this compound PTMs, their functional consequences, the signaling pathways that govern them, and detailed protocols for their analysis.

Core this compound Post-Translational Modifications and Their Functions

The structure and function of keratins are dynamically regulated by PTMs, which primarily occur on the non-α-helical head and tail domains. These modifications act as molecular switches, altering protein conformation, solubility, and binding affinities.

Phosphorylation

Phosphorylation is the most extensively studied this compound PTM. It primarily occurs on serine and threonine residues and plays a crucial role in regulating filament solubility and organization.[1] Increased phosphorylation generally leads to filament disassembly and increased solubility, a process vital during mitosis, apoptosis, and cellular stress responses.[1] Specific phosphorylation events are linked to distinct cellular outcomes, such as cell migration and protection against apoptosis.

Glycosylation (O-GlcNAcylation)

Keratins undergo O-linked N-acetylglucosamine (O-GlcNAc) glycosylation, a dynamic modification involving the addition and removal of a single sugar moiety by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively.[2][3] This modification is crucial for protecting epithelial tissues from injury, partly by facilitating the activation of cell survival kinases like Akt.[4]

Ubiquitination

Ubiquitination, the covalent attachment of ubiquitin, targets keratins for turnover via the proteasome pathway.[5][6] This process is essential for regulating this compound protein levels and removing damaged or misfolded proteins. Specific E3 ubiquitin ligases, such as Tripartite Motif-Containing Protein 21 (TRIM21) and Cullin-RING E3 ligases (CRLs), have been identified to ubiquitylate specific keratins like K17 and K6a.[7][8]

SUMOylation

SUMOylation is the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to lysine residues. While basal SUMOylation of keratins is low, it is significantly enhanced during cellular stress, such as apoptosis and oxidative stress.[9] This modification can alter filament dynamics and solubility.[6][9] The protein inhibitor of activated STAT (PIAS) family of proteins are known SUMO E3 ligases that may regulate this process for keratins.[6]

Acetylation

Lysine acetylation, dynamically regulated by lysine acetyltransferases (KATs) and deacetylases (KDACs), affects this compound filament organization and stability.[10] The NAD-dependent deacetylase SIRT2 has been identified as a key enzyme that deacetylates this compound 8 (K8), linking cellular metabolic status to this compound cytoskeletal dynamics.[11][12]

Transglutamination

Transglutaminases catalyze the formation of stable, covalent ε-(γ-glutamyl)lysine isopeptide bonds between this compound filaments. This cross-linking is critical for forming the highly stable and insoluble cornified envelope in the epidermis, a key component of the skin barrier.

Quantitative Data on this compound PTMs and Function

Quantitative analysis reveals the significant impact of PTMs on this compound's biophysical and cellular properties.

PTM TypeThis compound(s)Quantitative EffectExperimental ContextReference(s)
Phosphorylation K8Migration velocity of Panc-1 cells expressing K8(S431A) mutant was 0.24 µm/minute after SPC treatment, significantly lower than K8(WT) cells.Sphingosylphosphorylcholine (SPC)-induced cell migration assay.[13] from initial search
Acetylation K8/K18The half-life of K8 mRNA in CT26 cells is ~15 minutes, while in IEC-6 cells it is ~60 minutes. K18 mRNA has an even shorter half-life in IEC-6 cells.mRNA stability assay using actinomycin-D treatment.[14]
Transglutamination Hair this compoundTreatment of damaged hair with transglutaminase, this compound, and serine decreased alkali solubility by 50.53%.Chemical analysis of hair fiber integrity.[15] from initial search
Transglutamination Hair this compoundTreatment increased fracture stress from 1.031 N to 1.806 N and fracture strain from 9.51 mm to 19.88 mm.Mechanical stress testing of single hair fibers.[15] from initial search
Glycosylation GeneralN-glycosylation site occupancy can range from <1% to over 95% depending on the specific site and protein.Mass spectrometry-based quantification.[4][16]
Phosphorylation GeneralPhosphorylation stoichiometry can range from <1% to nearly 70% for specific sites (e.g., 69.2% for site S266 of IPP1).Absolute quantification (AQUA) by mass spectrometry.[17]

Signaling Pathways and PTM Crosstalk

This compound PTMs are regulated by complex signaling networks and often exhibit crosstalk, where one modification influences another.

Key Regulatory Pathways

Keratin_Phosphorylation_Signaling cluster_MEK_ERK MEK-ERK Pathway cluster_AKT PI3K/Akt Pathway cluster_SIRT2 Acetylation Pathway SPC SPC (Sphingosylphosphorylcholine) MEK MEK SPC->MEK activates ERK ERK (p42/p44 MAPK) MEK->ERK phosphorylates K8_K18 K8/K18 Complex ERK->K8_K18 phosphorylates K8 (S431) U0126 U0126 (MEK Inhibitor) U0126->MEK inhibits GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K activates Akt Akt PI3K->Akt activates Akt->K8_K18 interacts with CellSurvival Cell Survival & Apoptosis Resistance Akt->CellSurvival promotes K8_K18->Akt stabilizes & modulates activity K8_K18->CellSurvival promotes migration HighGlucose High Glucose / Low NAD+ SIRT2 SIRT2 (Deacetylase) HighGlucose->SIRT2 inhibits K8_Ac Acetylated K8 (e.g., K207) SIRT2->K8_Ac deacetylates FilamentSolubility Decreased Filament Solubility K8_Ac->FilamentSolubility leads to AGK2 AGK2 (SIRT2 Inhibitor) AGK2->SIRT2 inhibits

Caption: Key signaling pathways regulating this compound phosphorylation and acetylation.

PTM Crosstalk

Different PTMs can synergistically or antagonistically regulate this compound function. A prime example is the interplay between phosphorylation and ubiquitination. Phosphorylation can modulate the interaction of keratins with E3 ligases or create binding sites for adaptor proteins, thereby influencing their stability and turnover.[18][19][20] Similarly, acetylation of K8 at Lys-207 has been shown to result in site-specific changes to K8 phosphorylation, indicating a direct regulatory link between these two modifications.[11]

PTM_Crosstalk Phosphorylation Phosphorylation (Ser/Thr) Ubiquitination Ubiquitination (Lys) Phosphorylation->Ubiquitination modulates (-) Acetylation Acetylation (Lys) Phosphorylation->Acetylation modulates SUMOylation SUMOylation (Lys) Phosphorylation->SUMOylation promotes (+) Filament_Solubility Filament Solubility & Reorganization Phosphorylation->Filament_Solubility increases Protein_Interactions Protein-Protein Interactions Phosphorylation->Protein_Interactions alters Protein_Stability Protein Stability & Turnover Ubiquitination->Protein_Stability decreases Acetylation->Filament_Solubility decreases Acetylation->Protein_Stability regulates SUMOylation->Filament_Solubility alters

Caption: Interplay (crosstalk) between major this compound post-translational modifications.

Experimental Protocols for PTM Analysis

Analyzing this compound PTMs requires specific methodologies to handle these often-insoluble proteins and enrich for low-stoichiometry modifications.

Workflow for PTM Identification by Mass Spectrometry

Mass spectrometry (MS) is the definitive tool for identifying and quantifying PTMs. A typical workflow involves protein extraction, digestion, enrichment of modified peptides, and LC-MS/MS analysis.

PTM_Workflow Generic Workflow for this compound PTM Identification cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell/Tissue Lysis (e.g., Urea Buffer) B 2. Protein Extraction (e.g., High-Salt Extraction for Cytoskeletal Fraction) A->B C 3. Protein Digestion (e.g., Trypsin) B->C D 4. PTM Peptide Enrichment (e.g., TiO2 for Phospho, Anti-Ac-K Antibody for Acetyl) C->D E 5. Liquid Chromatography (LC) (Peptide Separation) D->E F 6. Tandem Mass Spectrometry (MS/MS) (Peptide Fragmentation & Mass Analysis) E->F G 7. Data Analysis (Database Search, PTM Site Localization, Quantification) F->G

Caption: A representative workflow for the identification of this compound PTMs via mass spectrometry.

Protocol: Immunoprecipitation (IP) and Western Blotting for Phospho-Keratins

This method is used to isolate a specific this compound and detect its phosphorylation state using a phospho-specific antibody.

  • Cell Lysis :

    • Harvest cells and wash once with ice-cold PBS.

    • Lyse cells in 0.5 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15 minutes, then sonicate briefly to shear DNA.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

  • Immunoprecipitation :

    • Determine the protein concentration of the lysate.

    • Incubate 500 µg to 1 mg of total protein with a primary antibody against the target this compound (e.g., anti-K8) overnight at 4°C with gentle rotation.

    • Add 20-30 µL of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C.

    • Pellet the beads by centrifugation (1,000 x g for 30 seconds at 4°C).

    • Wash the pellet 3-5 times with 500 µL of cold lysis buffer.

  • Elution and Western Blotting :

    • Resuspend the final bead pellet in 30 µL of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a phospho-specific this compound antibody (e.g., anti-phospho-K8 Ser73) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol: In-Gel Digestion for Mass Spectrometry

This protocol is for preparing this compound proteins separated by SDS-PAGE for MS analysis.

  • Gel Electrophoresis : Separate this compound extracts on an SDS-PAGE gel and stain with Coomassie Blue.

  • Band Excision : Excise the protein band of interest (e.g., K8 at ~52 kDa) using a clean scalpel. Cut the band into small (~1 mm³) cubes.

  • Destaining : Wash the gel pieces with 50% acetonitrile (ACN) / 50 mM ammonium bicarbonate until the Coomassie stain is removed.

  • Reduction and Alkylation :

    • Reduce disulfide bonds by incubating the gel pieces in 10 mM DTT at 56°C for 1 hour.

    • Alkylate cysteine residues by incubating in 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

  • Digestion :

    • Wash the gel pieces and dehydrate with 100% ACN.

    • Rehydrate the gel pieces in a solution containing sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate.

    • Incubate overnight at 37°C.

  • Peptide Extraction :

    • Extract peptides from the gel pieces by sequential incubations with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid).

    • Pool the extracts, dry them in a vacuum centrifuge, and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

Protocol: Transglutaminase Activity Assay

This colorimetric assay measures the cross-linking activity of transglutaminase on its substrates.

  • Sample Preparation : Prepare cell or tissue homogenates in a buffer that maintains transglutaminase activity (e.g., 100 mM HEPES, pH 7.6, with 40 mM CaCl2 and 10 mM DTT).[16] Centrifuge to clarify the lysate.

  • Assay Reaction :

    • Use a kit (e.g., from Abcam or Cayman Chemical) containing a donor substrate and an acceptor substrate.[16][21] The principle involves TGase catalyzing a reaction that results in a measurable colorimetric or fluorescent product.

    • Add the sample lysate to a microplate well containing the reaction mix (assay buffer, donor substrate, acceptor substrate).

    • Include a positive control (purified TG2) and a sample background control.

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes), allowing the enzymatic reaction to proceed.

  • Stopping the Reaction : Add the provided Stop Solution to terminate the reaction.

  • Detection : Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the transglutaminase activity in the sample.

Conclusion and Future Directions

The study of this compound PTMs has unveiled a sophisticated layer of regulation that extends this compound function far beyond mechanical support. These modifications are central to how epithelial cells respond to their environment, manage stress, and execute complex processes like migration and differentiation. For drug development, the enzymes that write, erase, and read these PTMs—kinases, phosphatases, deacetylases, ligases, and transferases—represent a rich pool of potential therapeutic targets.[10] Future research, driven by advances in quantitative mass spectrometry and chemical biology, will continue to unravel the complexities of the "this compound code," providing deeper insights into disease pathogenesis and opening new avenues for targeted therapies in oncology, dermatology, and hepatology.

References

The Core Mechanisms of Keratin Gene Expression and Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing keratin gene expression and regulation. Keratins, the intermediate filament proteins of epithelial cells, are crucial for maintaining cellular structural integrity and play a significant role in various skin diseases.[1][2] Understanding the intricate regulatory networks that control their expression is paramount for developing novel therapeutic strategies. This document details the transcriptional, post-transcriptional, and epigenetic control of this compound genes, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Transcriptional Regulation of this compound Genes

The expression of this compound genes is predominantly controlled at the level of transcription.[3][4] This regulation is orchestrated by a complex interplay of cis-regulatory elements within the this compound gene promoters and trans-acting factors, including transcription factors and nuclear receptors.[5][6]

Key Transcription Factors and Their Binding Sites

A multitude of transcription factors are known to regulate this compound gene expression, often by binding to specific consensus sequences within the promoter and enhancer regions.[3][5] The combinatorial binding of these factors allows for the fine-tuning of this compound expression in a cell-type and differentiation-specific manner.[6] Key transcription factors include Activator Protein 1 (AP-1), Specificity Protein 1 (Sp1), Activator Protein 2 (AP-2), p63, and Krüppel-like factors (KLFs).[3][7]

Table 1: Key Transcription Factors in this compound Gene Regulation

Transcription FactorTarget this compound Genes (Examples)FunctionReference
AP-1 (c-Jun/c-Fos) K5, K6, K14, K16, K17Activates expression in response to extracellular signals, involved in wound healing and hyperproliferative conditions.[3]
Sp1 K5, K6, K14, K18Often found in GC-rich promoter regions, contributes to basal level of transcription.[3][6]
AP-2 K1, K5, K6, K10, K14, K16Involved in epidermal-specific gene regulation and differentiation.[3]
p63 K5, K14A master regulator of epithelial stratification and differentiation.[7]
KLF4 K4, K10, K12, K13Plays a key role in this compound expression switching during differentiation of stratified epithelia.[7]
Hormonal and Vitamin Regulation

Nuclear receptors for hormones and vitamins, such as retinoic acid receptors (RARs) and thyroid hormone receptors (T3Rs), are significant modulators of this compound gene expression.[3][8] Retinoic acid (RA), a metabolite of vitamin A, has profound effects on keratinocyte differentiation and this compound expression.[1][8]

Table 2: Quantitative Changes in this compound mRNA Expression in Response to Retinoic Acid

This compound GeneChange in mRNA LevelFold ChangeExperimental SystemReference
K4 (this compound 4) Induction100-1000 fold increaseHuman epidermis (in vivo)[4]
K13 (this compound 13) Induction10-50 fold increaseHuman epidermis (in vivo)[4]
K2e (this compound 2e) Repression100-1000 fold decreaseHuman epidermis (in vivo)[4]
K5 (this compound 5) Repression-Human epidermal keratinocytes[8]
K19 (this compound 19) Induction-Human epidermal keratinocytes[8]
Signaling Pathways in this compound Gene Regulation

Extracellular signals, including growth factors and cytokines, modulate this compound gene expression through various signaling pathways.[3] These pathways often converge on the activation of specific transcription factors that, in turn, regulate this compound gene promoters.

The WNT/β-catenin pathway is crucial for hair follicle development and the regulation of hair-specific keratins.[7] Activation of this pathway leads to the stabilization of β-catenin, which then translocates to the nucleus and interacts with transcription factors of the LEF/TCF family to activate target gene expression.[7]

WNT_Signaling cluster_nucleus Nucleus WNT WNT Frizzled Frizzled Receptor WNT->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates LEF_TCF LEF/TCF beta_catenin_nuc->LEF_TCF binds Keratin_Genes Hair this compound Genes LEF_TCF->Keratin_Genes activates transcription Nucleus Nucleus

WNT/β-catenin signaling pathway in hair this compound gene regulation.

The inflammatory cytokine IFNγ can induce the expression of certain keratins, such as K17, through the JAK-STAT signaling pathway.[3] Binding of IFNγ to its receptor leads to the phosphorylation and activation of STAT1, which then translocates to the nucleus and binds to specific response elements in the K17 promoter.[3]

IFN_gamma_Signaling cluster_nucleus Nucleus IFNg IFNγ IFNgR IFNγ Receptor IFNg->IFNgR binds JAK JAK IFNgR->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer dimerizes pSTAT1_dimer_nuc p-STAT1 Dimer pSTAT1_dimer->pSTAT1_dimer_nuc translocates K17_Gene K17 Gene pSTAT1_dimer_nuc->K17_Gene activates transcription Nucleus Nucleus

IFNγ/STAT1 signaling pathway inducing K17 expression.

Post-Transcriptional Regulation

While transcriptional control is primary, post-transcriptional mechanisms also play a role in regulating this compound protein levels.[9][10] This level of regulation often involves modulating the stability of this compound mRNAs.

For example, the expression of K6, a this compound associated with hyperproliferative states, is partly controlled post-transcriptionally.[9] Although K6 mRNA is present in non-proliferating epidermis, the protein is not synthesized until a hyperproliferative stimulus is received.[9] Similarly, retinoic acid can increase the stability of K19 mRNA, leading to higher protein levels without a corresponding increase in transcription.[10]

Epigenetic Regulation

Epigenetic modifications, including DNA methylation and histone modifications, contribute to the regulation of this compound gene expression by altering chromatin structure and accessibility.[11][12]

  • DNA Methylation: Hypermethylation of CpG islands in promoter regions is generally associated with gene silencing. Studies have shown that the methylation status of this compound gene promoters can change during keratinocyte differentiation.[13]

  • Histone Modifications: Acetylation of histones is typically linked to transcriptional activation, while certain methylation marks can be either activating or repressive. The dynamic changes in histone modifications at this compound gene loci are crucial for their developmental and tissue-specific expression patterns.[11]

Quantitative Proteomic Data of this compound Expression in Human Skin

Recent advances in quantitative proteomics have provided detailed insights into the abundance of different this compound proteins across the layers of the human epidermis.[3]

Table 3: Relative Abundance of Major Keratins in Human Epidermis

This compoundOuter Epidermis (% of total keratins)Inner Epidermis (% of total keratins)Primary FunctionReference
KRT1 HighLowSuprabasal differentiation[3]
KRT10 HighLowSuprabasal differentiation[3]
KRT5 LowHighBasal cell proliferation[3]
KRT14 LowHighBasal cell proliferation[3]
KRT6A HighLowHyperproliferation, wound healing[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound gene expression and regulation.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding Analysis

ChIP is used to identify the in vivo binding sites of a specific transcription factor on the chromatin.

ChIP_Workflow A Crosslink proteins to DNA (e.g., with formaldehyde) B Lyse cells and shear chromatin (sonication or enzymatic digestion) A->B C Immunoprecipitate with antibody specific to the transcription factor B->C D Wash to remove non-specifically bound chromatin C->D E Reverse crosslinks and purify DNA D->E F Analyze DNA by qPCR or high-throughput sequencing (ChIP-seq) E->F

Workflow for Chromatin Immunoprecipitation (ChIP).

Protocol:

  • Cross-linking: Treat cultured keratinocytes with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication or micrococcal nuclease digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for a potential binding site or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Luciferase Reporter Assay for Promoter Activity Analysis

This assay is used to quantify the activity of a this compound gene promoter and to identify functional regulatory elements.

Luciferase_Assay_Workflow A Clone this compound gene promoter upstream of a luciferase reporter gene B Transfect the reporter construct into keratinocytes A->B C Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization B->C D Lyse cells after 24-48 hours C->D E Measure luciferase activity using a luminometer D->E F Normalize firefly luciferase activity to Renilla luciferase activity E->F

Workflow for Luciferase Reporter Assay.

Protocol:

  • Construct Preparation: Clone the promoter region of the this compound gene of interest into a luciferase reporter vector.

  • Transfection: Transfect the reporter construct into cultured keratinocytes using a suitable transfection reagent. Co-transfect a control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Culture: Culture the transfected cells for 24-48 hours to allow for expression of the reporter gene.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Interaction

EMSA is used to detect the in vitro interaction between a transcription factor and a specific DNA sequence.

Protocol:

  • Probe Labeling: Synthesize and label a short DNA probe containing the putative transcription factor binding site with a radioactive or fluorescent tag.

  • Binding Reaction: Incubate the labeled probe with nuclear extract containing the transcription factor of interest in a binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the labeled DNA by autoradiography or fluorescence imaging. A "shifted" band indicates the formation of a protein-DNA complex.

  • Competition Assay: To confirm specificity, perform competition experiments by adding an excess of unlabeled specific or non-specific competitor DNA to the binding reaction.

DNase I Hypersensitive Site Mapping

This technique is used to identify open chromatin regions, which often correspond to active regulatory elements.

Protocol:

  • Nuclei Isolation: Isolate intact nuclei from keratinocytes.

  • DNase I Digestion: Treat the nuclei with limiting concentrations of DNase I to preferentially cleave DNA in accessible chromatin regions.

  • DNA Purification: Purify the genomic DNA.

  • Analysis: Analyze the digested DNA by Southern blotting using a probe specific to the region of interest or by high-throughput sequencing (DNase-seq) for genome-wide analysis.

mRNA Stability Assay

This assay is used to determine the half-life of a specific this compound mRNA.

Protocol:

  • Transcription Inhibition: Treat keratinocytes with a transcription inhibitor, such as actinomycin D.

  • RNA Isolation: Isolate total RNA from the cells at different time points after the addition of the inhibitor.

  • qRT-PCR: Quantify the amount of the specific this compound mRNA at each time point using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: Plot the mRNA levels against time and calculate the mRNA half-life.

Conclusion

The regulation of this compound gene expression is a multi-layered process involving a complex network of transcription factors, signaling pathways, and epigenetic modifications. A thorough understanding of these mechanisms is essential for deciphering the pathogenesis of various skin diseases and for the development of targeted therapies. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working in the field of dermatology and epithelial biology.

References

Unraveling the Filaments: A Technical Guide to the Structural Dichotomy of Type I and Type II Keratins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the fundamental structural differences between type I and type II keratins, offering a comprehensive resource for researchers, scientists, and drug development professionals. By dissecting their molecular architecture, physicochemical properties, and assembly dynamics, this document aims to illuminate the intricate biology of these essential cytoskeletal proteins.

Core Structural and Physicochemical Distinctions

Keratins, the intermediate filament proteins of epithelial cells, are broadly classified into two distinct types: type I (acidic) and type II (neutral-basic). This classification is based on fundamental differences in their isoelectric points (pI) and molecular weights. Type I keratins are generally smaller and possess an acidic pI, while type II keratins are larger with a neutral to basic pI.[1][2][3] This fundamental difference in charge is a key determinant in their assembly.

Keratin proteins are encoded by a large family of 54 evolutionarily conserved genes in humans, with 28 genes for type I keratins and 26 for type II.[2] Notably, the genes for type I keratins are clustered on chromosome 17, while those for type II are located on chromosome 12, suggesting a coordinated evolutionary and regulatory history.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative differences between type I and type II keratins:

PropertyType I Keratins (Acidic)Type II Keratins (Neutral-Basic)Reference
Isoelectric Point (pI) 4.5 - 6.06.5 - 8.5[2]
Molecular Weight (kDa) 40 - 56.550 - 70[2]
Chromosome Location (Human) Chromosome 17qChromosome 12q[2][4]

Domain Architecture: A Tale of Three Parts

Both type I and type II keratins share a conserved tripartite domain structure, consisting of a central α-helical "rod" domain flanked by non-helical N-terminal "head" and C-terminal "tail" domains.[5][6][7]

  • Head Domain: This domain is highly variable in length and sequence and is involved in filament assembly and interactions with other proteins.

  • Rod Domain: The central rod domain, approximately 310 amino acids in length, is the most conserved region and is critical for the coiled-coil interactions that drive filament assembly.[8] It is further subdivided into four α-helical segments (1A, 1B, 2A, and 2B) connected by short, flexible linker regions (L1, L12, and L2).[5][6]

  • Tail Domain: Similar to the head domain, the tail domain is also variable and plays a role in filament organization and interaction with other cellular components, such as desmosomes and other associated proteins.[1]

While the overall domain organization is similar, the primary amino acid sequences of the head and tail domains are highly divergent between type I and type II keratins, contributing to their distinct functions and interaction partners.

cluster_type1 Type I this compound cluster_type2 Type II this compound T1_Head Head T1_Rod Rod Domain (1A-L1-1B-L12-2A-L2-2B) T1_Tail Tail T2_Head Head T2_Rod Rod Domain (1A-L1-1B-L12-2A-L2-2B) T2_Tail Tail

Figure 1: Domain Structure of Type I and Type II Keratins.

The Heterodimer Imperative: Assembly of this compound Filaments

A crucial principle of this compound biology is their obligate heterodimerization.[9] A type I this compound must pair with a type II this compound to form a coiled-coil heterodimer, which is the fundamental building block of the 10-nm intermediate filament.[2][10] This requirement for a partner from the opposing type is a key regulatory mechanism in filament assembly.

These heterodimers then associate in a stepwise manner to form tetramers, protofilaments, and ultimately, the mature this compound filament.[11] The specificity of this compound pairing (e.g., K5 with K14 in the basal layer of the epidermis) is a critical determinant of the mechanical properties and function of different epithelial tissues.[12][13]

TypeI Type I this compound (Acidic) Heterodimer Coiled-Coil Heterodimer TypeI->Heterodimer TypeII Type II this compound (Neutral-Basic) TypeII->Heterodimer Tetramer Antiparallel Tetramer Heterodimer->Tetramer Lateral Association Protofilament Protofilament Tetramer->Protofilament End-to-End Association Filament 10-nm this compound Filament Protofilament->Filament Compaction

Figure 2: Hierarchical Assembly of this compound Intermediate Filaments.

Experimental Protocols for this compound Analysis

The study of this compound structure and function relies on a variety of biochemical and biophysical techniques. Below are generalized protocols for key experimental approaches.

Two-Dimensional (2D) Gel Electrophoresis

2D gel electrophoresis is a powerful technique for separating complex protein mixtures based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension. This method is particularly well-suited for resolving the different charge and size characteristics of type I and type II keratins.

Methodology:

  • Sample Preparation: Extract proteins from epithelial cells or tissues using a lysis buffer containing urea, thiourea, CHAPS, and a reducing agent (e.g., DTT) to solubilize the keratins.

  • First Dimension: Isoelectric Focusing (IEF):

    • Rehydrate immobilized pH gradient (IPG) strips with the protein sample.

    • Apply a voltage gradient to the IPG strip, causing proteins to migrate to their respective pI.

  • Second Dimension: SDS-PAGE:

    • Equilibrate the focused IPG strip in a buffer containing SDS to coat the proteins with a uniform negative charge.

    • Place the equilibrated strip onto a polyacrylamide gel and apply an electric field to separate the proteins based on their molecular weight.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or a more sensitive fluorescent dye to visualize the separated protein spots. Type I keratins will typically be found in the lower molecular weight, acidic region of the gel, while type II keratins will be in the higher molecular weight, basic region.

Sample This compound Sample Preparation IEF 1st Dimension: Isoelectric Focusing (pI) Sample->IEF Equilibration Equilibration (SDS Buffer) IEF->Equilibration SDSPAGE 2nd Dimension: SDS-PAGE (MW) Equilibration->SDSPAGE Staining Gel Staining & Visualization SDSPAGE->Staining

Figure 3: Experimental Workflow for 2D Gel Electrophoresis of Keratins.
Mass Spectrometry

Mass spectrometry is used for the identification and characterization of this compound proteins. A common approach involves in-gel digestion of proteins separated by SDS-PAGE followed by LC-MS/MS analysis.

Methodology:

  • In-Gel Digestion:

    • Excise the protein band of interest from a stained polyacrylamide gel.

    • Destain the gel piece to remove the dye.

    • Reduce and alkylate the cysteine residues within the protein.

    • Digest the protein into smaller peptides using a protease, typically trypsin.

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel piece.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography (LC).

    • Introduce the separated peptides into a mass spectrometer for analysis. The instrument will measure the mass-to-charge ratio of the peptides (MS1) and then fragment them to obtain sequence information (MS2).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the this compound protein.

Note: A major challenge in mass spectrometry of keratins is contamination from environmental sources (e.g., skin, hair, dust).[14][15][16] Strict adherence to clean laboratory practices, including the use of a laminar flow hood and non-latex gloves, is essential to minimize this compound contamination.[14]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about this compound heterodimers. This technique has been instrumental in elucidating the detailed molecular interactions within the coiled-coil structure.

Methodology:

  • Protein Expression and Purification:

    • Co-express the desired type I and type II this compound fragments (typically the rod domain or subdomains) in a suitable expression system (e.g., E. coli).

    • Purify the this compound heterodimer complex using chromatography techniques.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that promote the formation of well-ordered crystals.

  • X-ray Diffraction Data Collection:

    • Expose the crystal to a high-intensity X-ray beam. The crystal will diffract the X-rays in a pattern that is dependent on its internal molecular structure.

    • Collect the diffraction data using a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the electron density map of the molecule.

    • Build and refine an atomic model of the this compound heterodimer that fits the electron density map.

Keratins in Signaling Pathways

Beyond their structural role, keratins are increasingly recognized as active participants in cellular signaling pathways, influencing processes such as cell proliferation, migration, and apoptosis. The structural differences between type I and type II keratins likely contribute to their specific signaling functions.

This compound 17 and the mTOR Pathway

This compound 17 (K17), a type I this compound, has been shown to promote cell growth by activating the mTOR signaling pathway. This pathway is a central regulator of cell proliferation and protein synthesis.

K17 This compound 17 (Type I) Akt Akt K17->Akt activates mTOR mTOR Akt->mTOR activates EIF4EBP1 EIF4EBP1 mTOR->EIF4EBP1 phosphorylates Proliferation Cell Proliferation & Growth EIF4EBP1->Proliferation promotes

Figure 4: Simplified Diagram of the K17-mTOR Signaling Pathway.
Keratins and Wnt Signaling

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis.[1][5] While the direct role of specific this compound types in modulating Wnt signaling is an active area of research, keratins are known to interact with components of this pathway, influencing cell fate and differentiation in the epidermis.

Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B GSK3β Dishevelled->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin inhibits degradation of Nucleus Nucleus BetaCatenin->Nucleus translocates to Keratins This compound Network BetaCatenin->Keratins interacts with GeneTranscription Gene Transcription (Cell Fate & Proliferation) Nucleus->GeneTranscription activates Keratins->BetaCatenin

Figure 5: Overview of the Canonical Wnt Signaling Pathway and its Interaction with the this compound Network.

Conclusion

The structural and functional dichotomy between type I and type II keratins is a cornerstone of epithelial biology. Their distinct physicochemical properties, domain architectures, and obligate heterodimerization are fundamental to the assembly of the robust yet dynamic this compound filament network. A thorough understanding of these differences, facilitated by the experimental approaches outlined in this guide, is critical for advancing our knowledge of epithelial health and disease and for the development of novel therapeutic strategies targeting the cytoskeleton.

References

Synthesis and Polymerization of Keratin Monomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and polymerization processes of keratin monomers. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and biomaterial science. This document details the extraction of this compound monomers from natural sources, their synthesis through recombinant protein expression, and their subsequent polymerization into functional biomaterials. The guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways and workflows.

Synthesis of this compound Monomers

The term "synthesis" of this compound monomers can be approached in two primary ways: the extraction and purification of this compound proteins from natural sources, and the production of specific this compound proteins through recombinant DNA technology.

Extraction of this compound Monomers from Natural Sources

This compound is abundantly available in sources such as wool, feathers, and human hair.[1] The extraction process involves breaking the disulfide bonds that give this compound its structure and insolubility, thereby solubilizing the proteins.[2] Various methods have been developed, each with its own advantages in terms of yield, cost, and the properties of the extracted this compound.

Table 1: Comparison of this compound Extraction Yields from Various Sources and Methods

This compound SourceExtraction MethodKey ReagentsTemperature (°C)TimeYield (%)Reference
WoolSulfitolysisSodium sulfite, Urea652.5 h89[2]
WoolReduction (DTT/Urea)Dithiothreitol, Urea, Tris-HClAmbient-48.5[3]
WoolReduction (mBS/Urea)Metabisulfite, Urea, SDS652.5 h29.5[3]
WoolOxidationPeracetic acid37Overnight31[2]
WoolAlkali Hydrolysis2% NaOH803 h~25[2]
WoolIonic Liquid[Bmim]Cl1302 h95[2]
FeathersAlkaline Hydrolysis0.1 N NaOH9015 min90
FeathersEnzymatic HydrolysisTrichophytongallinae keratinase, NaOH75-802-3 hup to 90
Human HairShindai MethodUrea, Thiourea, 2-mercaptoethanol503 days57.5-64.1
Human HairSodium sulfideSodium sulfide--75.3

Table 2: Molecular Weight of Extracted this compound from Different Sources and Methods

This compound SourceExtraction MethodMolecular Weight (kDa)Reference
WoolUrea/Metabisulfite6 - 10[2]
WoolOxidation> 60[2]
WoolReduction40 - 60
FeathersAlkaline Hydrolysis10 - 75[2]
FeathersSubcritical Water4.5 - 12[4]
Human HairShindai Method45 - 60
Human HairPeracetic Acid-

Protocol 1: Extraction of this compound from Wool using Sulfitolysis

  • Preparation: Cut wool fibers into small pieces.

  • Reaction Mixture: Prepare a solution containing 8 M urea and 0.5 M sodium metabisulfite. Adjust the pH to 7 with 5 M NaOH.

  • Extraction: Immerse 4 g of wool fibers in 100 mL of the prepared solution. Shake the mixture for 2.5 hours at 65°C.

  • Purification: Filter the mixture to remove solid residues. Dialyze the supernatant against distilled water for 48 hours using a cellulose membrane (MWCO 12-14 kDa).

  • Lyophilization: Freeze-dry the dialyzed solution to obtain purified this compound powder.[2]

Protocol 2: Extraction of this compound from Human Hair using the Shindai Method

  • Preparation: Wash and cut human hair into small fragments.

  • Reaction Mixture: Prepare the "Shindai solution" containing 25 mM Tris-HCl (pH 8.5), 2.6 M thiourea, 5 M urea, and 5% 2-mercaptoethanol.

  • Extraction: Incubate 0.5 g of hair in 125 mL of the Shindai solution for 3 days at 50°C with shaking.

  • Separation: Centrifuge the mixture at 15,000 g for 30 minutes to remove insoluble components.

  • Precipitation and Purification: Store the supernatant at 4°C to allow for the precipitation of this compound crystals. Treat the precipitate with 0.2% NaOH to remove residual mercaptoethanol.

Recombinant Synthesis of this compound Monomers

Recombinant DNA technology allows for the production of specific, high-purity human this compound proteins, overcoming the heterogeneity of natural extracts. Escherichia coli is a commonly used host for expressing recombinant keratins, such as K31 and K81.[5]

  • Gene Cloning: Synthesize the human KRT31 gene and clone it into a pET expression vector (e.g., pET28a).

  • Transformation: Transform the recombinant plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.8.

    • Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

    • Incubate the culture at 16°C for 12 hours.[5]

  • Cell Lysis and Inclusion Body Isolation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 5 mM EDTA, 20 mM β-mercaptoethanol) and lyse the cells.

    • Centrifuge to pellet the inclusion bodies.

  • Solubilization and Refolding:

    • Wash the inclusion bodies with a buffer containing urea and a non-ionic detergent (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 5 mM EDTA, 20 mM β-mercaptoethanol, 1 M Urea, 0.5% TritonX-100).

    • Solubilize the washed inclusion bodies in a buffer containing 7 M urea, 2% SDS, and 3% β-mercaptoethanol at pH 11.0 and 50°C for 15 hours.

    • Centrifuge to remove any insoluble material.

  • Purification:

    • Adjust the pH of the supernatant to 7.4 and centrifuge again.

    • Dialyze the supernatant against 10 mM Tris-HCl (pH 7.4).

    • Further purify the refolded this compound using anion-exchange chromatography.[6]

  • Quantification: Determine the protein concentration using methods such as the Bradford assay or by measuring absorbance at 280 nm.

Polymerization of this compound Monomers

This compound monomers, whether extracted or recombinantly produced, can self-assemble into hierarchical structures or be induced to polymerize into various biomaterials such as films, hydrogels, and scaffolds.

Self-Assembly of this compound Intermediate Filaments

This compound polymerization is a hierarchical self-assembly process. Acidic (Type I) and basic (Type II) this compound monomers first form heterodimers. These heterodimers then associate to form tetramers, which are the basic building blocks of intermediate filaments. The tetramers assemble into unit-length filaments (ULFs), which then anneal longitudinally to form 10-nm intermediate filaments.

Keratin_Self_Assembly TypeI Type I this compound (Acidic) Heterodimer Coiled-coil Heterodimer TypeI->Heterodimer TypeII Type II this compound (Basic) TypeII->Heterodimer Tetramer Antiparallel Tetramer Heterodimer->Tetramer ULF Unit-Length Filament (ULF) Tetramer->ULF Protofilament Protofilament ULF->Protofilament Protofibril Protofibril Protofilament->Protofibril IF 10-nm Intermediate Filament Protofibril->IF

Hierarchical self-assembly of this compound into intermediate filaments.
Fabrication of this compound-Based Biomaterials

The polymerization of extracted or recombinant this compound can be controlled to form various biomaterials with tunable properties. This is often achieved through cross-linking of the this compound chains.

Table 3: Mechanical and Thermal Properties of this compound-Based Biomaterials

BiomaterialThis compound SourceCross-linking Method/AgentTensile Strength (MPa)Elastic Modulus (MPa)Denaturation Temp (°C)Reference
This compound FilmWoolAir-drying (disulfide bonds)--233 (α-keratin)[7]
This compound HydrogelWoolPEG-maleimide-0.0013 - 0.0026-
This compound HydrogelRabbit HairFreeze-thaw cycles---
This compound-PVA FiberWoolWet-spinning---
Feather this compound GelChicken FeathersSelf-assembly (pH 3)--110-160[8]

Protocol 3: Fabrication of a this compound Hydrogel via Freeze-Thaw Cycling

  • Preparation: Prepare a 2% (w/v) solution of purified this compound in a suitable buffer.

  • Gelation:

    • Freeze the this compound solution at -20°C for 12 hours.

    • Thaw the frozen solution at 4°C.

    • Repeat the freeze-thaw cycle 2-3 times until a stable hydrogel is formed.

  • Characterization: The resulting hydrogel can be characterized for its swelling behavior, mechanical properties, and microstructure.

Protocol 4: Preparation of a Cross-linked this compound Film

  • Solution Preparation: Dissolve extracted this compound in a suitable solvent (e.g., aqueous thioglycolate solution).

  • Casting: Cast the this compound solution onto a flat, non-stick surface.

  • Cross-linking and Drying:

    • For disulfide cross-linking, allow the film to air-dry. The oxygen in the air will facilitate the oxidation of free thiol groups to form disulfide bonds.

    • For chemical cross-linking, add a cross-linking agent such as glutaraldehyde to the this compound solution before casting and then dry the film.

  • Characterization: The resulting film can be tested for its mechanical strength, water solubility, and surface morphology.

This compound-Associated Signaling Pathways

Keratins are not merely structural proteins; they also play active roles in cellular signaling, influencing processes like cell growth, proliferation, differentiation, and apoptosis.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation. Keratins can influence this pathway. For example, this compound 17 can promote protein synthesis by activating mTOR.

mTOR_Signaling cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 AKT Akt PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1 4E-BP1 Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 modulates 4E-BP1->Protein Synthesis inhibits

Simplified mTOR signaling pathway and the influence of this compound.
Notch Signaling Pathway

The Notch signaling pathway is crucial for regulating cell fate decisions, including differentiation in epithelial tissues. This compound 8 has been shown to interact with Notch1, thereby regulating its activity and influencing colonic epithelial cell differentiation.

Notch_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor binds NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD cleavage CSL CSL NICD->CSL translocates and binds Keratin8 This compound 8 Keratin8->Notch_Receptor interacts with Target_Genes Target Genes (e.g., Hes, Hey) CSL->Target_Genes activates transcription Differentiation Cell Differentiation Target_Genes->Differentiation

Overview of the Notch signaling pathway and its interaction with this compound 8.

Experimental Workflows

The following diagrams illustrate the overall experimental workflows for the synthesis and polymerization of this compound monomers.

Keratin_Extraction_Workflow cluster_extraction This compound Extraction from Natural Source Source This compound Source (Wool, Feathers, Hair) Pretreatment Pre-treatment (Washing, Cutting) Source->Pretreatment Extraction Extraction (e.g., Sulfitolysis, Reduction) Pretreatment->Extraction Purification Purification (Filtration, Dialysis) Extraction->Purification Lyophilization Lyophilization Purification->Lyophilization Keratin_Powder Purified this compound Powder Lyophilization->Keratin_Powder

Workflow for the extraction and purification of this compound from natural sources.

Recombinant_Keratin_Workflow cluster_recombinant Recombinant this compound Synthesis Cloning Gene Cloning (into expression vector) Transformation Transformation (into E. coli) Cloning->Transformation Expression Protein Expression (Induction with IPTG) Transformation->Expression Lysis Cell Lysis & Inclusion Body Isolation Expression->Lysis Refolding Solubilization & Refolding Lysis->Refolding Purification Purification (Chromatography) Refolding->Purification Recombinant_this compound Purified Recombinant this compound Purification->Recombinant_this compound

Workflow for the recombinant synthesis and purification of this compound.

This guide provides a foundational understanding of this compound monomer synthesis and polymerization, offering detailed protocols and comparative data to support further research and development in this promising field of biomaterials science.

References

Methodological & Application

Application Notes and Protocols for Biocompatibility Testing of Keratin Hydrogels in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Keratin, a fibrous structural protein, has emerged as a promising biomaterial for various biomedical applications, including tissue engineering and drug delivery, owing to its natural abundance, biocompatibility, and biodegradability.[1][2][3] this compound-based hydrogels, with their high water content and structural resemblance to the extracellular matrix (ECM), provide a conducive environment for cell attachment, proliferation, and differentiation.[1][4][5] This document provides detailed application notes and experimental protocols for assessing the biocompatibility of this compound hydrogels for cell culture applications.

Section 1: Application Notes

Overview of Biocompatibility Testing

Biocompatibility testing of this compound hydrogels is crucial to ensure their safety and efficacy for cell culture and subsequent in vivo applications. The testing workflow typically involves a series of in vitro and in vivo assays designed to evaluate cytotoxicity, cell-material interactions, and the host tissue response. A comprehensive assessment of these parameters is essential for regulatory approval and successful clinical translation.

Key Biocompatibility Parameters
  • Cytotoxicity: Assesses whether the this compound hydrogel or its leachables have a toxic effect on cells. Common assays include MTT, CCK-8, and Live/Dead staining.[6][7][8][9][10][11]

  • Cell Adhesion and Proliferation: Evaluates the ability of the hydrogel to support cell attachment and growth. These are critical indicators of a material's suitability as a cell culture substrate.[1][2][5]

  • In Vivo Biocompatibility: Examines the tissue response to the implanted hydrogel in an animal model. This includes evaluating inflammation, foreign body response, and integration with host tissue.[3][12][13][14]

Data Presentation

Quantitative data from biocompatibility studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables summarize typical data obtained from in vitro biocompatibility assays for this compound hydrogels.

Table 1: In Vitro Cytotoxicity of this compound Hydrogels

AssayCell LineThis compound Hydrogel FormulationResult (Compared to Control)Reference
MTT AssayL929 Fibroblasts10% (w/v) this compound-PEG Hydrogel> 85% cell viability after 7 days[6]
CCK-8 AssayNIH/3T3 and HaCatThiolated this compound HydrogelNo significant difference in cell viability[7]
Live/Dead StainingNIH/3T3 FibroblastsVisible light crosslinked this compound-PEGHigh cell viability (>85%) up to 7 days[6]

Table 2: Cell Proliferation on this compound Hydrogels

AssayCell LineThis compound Hydrogel FormulationProliferation Rate (Compared to Collagen)Reference
PicoGreen dsDNA AssayL929 Murine FibroblastsHuman hair this compound hydrogelLagged behind collagen, but still significant proliferation[5]
Luminescence AssayHuman Skeletal Muscle MyoblastsThis compound coatingsNo significant difference[1]
CCK-8 AssayL929 FibroblastsThis compound/bFGF hydrogelEnhanced cell viability and migration[15]

Section 2: Experimental Protocols

This compound Hydrogel Preparation and Sterilization

Protocol 1: Preparation of this compound Solution from Human Hair

  • Cleaning and Delipidation: Wash human hair samples with soap and 70% ethanol, then rinse extensively with deionized water and air-dry.[5] Soak the cleaned hair in a 2:1 (v/v) mixture of chloroform and methanol for 24 hours to delipidate.[5]

  • Extraction: Immerse 50 g of delipidized hair fragments in 1 L of 0.125 M Na2S solution and incubate at 40°C for 4 hours.[5]

  • Dialysis: Filter the resulting mixture and dialyze exhaustively against deionized water using cellulose tubing. Repeat the dialysis six times.[5]

  • Quantification and Sterilization: Quantify the this compound concentration using a protein assay kit.[5] Sterile-filter the this compound solution through a 0.2-μm filter.[5]

Protocol 2: Hydrogel Formation

  • Gelation: Mix the sterile this compound solution (e.g., 10 mg/ml) with a crosslinking agent, such as 1 M CaCl2 solution at a 50:1 (v/v) ratio.[5]

  • Incubation: Incubate the mixture at 37°C and 5% CO2 overnight for complete gelation.[5]

  • Washing: Wash the formed hydrogel four times with excess sterile deionized water before use.[5]

Protocol 3: Sterilization of Pre-formed this compound Hydrogels

  • Gamma Irradiation: Expose lyophilized this compound powder or pre-formed hydrogels to gamma irradiation (e.g., 2 MRad).[16] Note that gamma irradiation of hydrated hydrogels can lead to the formation of free radicals from water, potentially affecting hydrogel properties.[17]

  • Autoclaving: Autoclaving (steam sterilization) at 121°C for 15-20 minutes can be used, but it may alter the mechanical properties of some hydrogels.[4][18]

  • Ethylene Oxide (EtO) Gas: EtO sterilization is another option, particularly for temperature-sensitive materials.[17]

In Vitro Biocompatibility Assays

Protocol 4: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Hydrogel Exposure: Place this compound hydrogel discs (sterilized) into the wells in direct contact with the cells or prepare hydrogel extracts by incubating the hydrogel in cell culture medium for 24 hours and then applying the extract to the cells.

  • Incubation: Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured without the hydrogel). A material is generally considered non-cytotoxic if cell viability is >70% of the control.[19][20]

Protocol 5: Cell Adhesion Assay

  • Hydrogel Coating: Coat 96-well plates with the this compound solution and allow it to form a hydrogel.

  • Cell Seeding: Seed cells onto the this compound hydrogel-coated wells and control wells (e.g., collagen-coated, uncoated) at a specific density.

  • Incubation: Incubate for 1 hour to allow for cell attachment.[1]

  • Washing: Gently wash the wells four times with PBS to remove non-adherent cells.[1]

  • Quantification: Quantify the number of adherent cells using a suitable method, such as the Vybrant Cell Adhesion Assay Kit or by direct cell counting after staining.[1]

Protocol 6: Cell Proliferation Assay (CCK-8)

  • Cell Seeding: Seed cells on the this compound hydrogels in a 96-well plate.

  • Incubation: Culture the cells for 1, 3, and 5 or 7 days.[8][9]

  • CCK-8 Addition: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm. The absorbance is directly proportional to the number of viable, proliferating cells.

In Vivo Biocompatibility Assessment

Protocol 7: Subcutaneous Implantation in a Mouse Model

  • Animal Model: Use an appropriate animal model, such as BALB/c mice. All animal procedures must be approved by the institutional animal care and use committee.

  • Hydrogel Implantation: Anesthetize the animals and make a small incision on the dorsal side. Create a subcutaneous pocket and implant the sterile this compound hydrogel.

  • Suturing: Suture the incision.

  • Post-operative Care: Monitor the animals for any signs of distress or infection.

  • Histological Analysis: At predetermined time points (e.g., 1, 2, 4 weeks), euthanize the animals and excise the hydrogel implant along with the surrounding tissue.

  • Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining and Evaluation: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to evaluate the inflammatory response, cellular infiltration, and tissue integration. Masson's trichrome staining can be used to assess collagen deposition.

Section 3: Visualizations

Biocompatibility_Testing_Workflow keratin_source This compound Source (e.g., Human Hair) extraction Extraction & Purification keratin_source->extraction hydrogel_prep Hydrogel Preparation (Crosslinking) extraction->hydrogel_prep sterilization Sterilization (e.g., Gamma, Autoclave) hydrogel_prep->sterilization in_vitro In Vitro Biocompatibility sterilization->in_vitro in_vivo In Vivo Biocompatibility (Subcutaneous Implantation) sterilization->in_vivo cytotoxicity Cytotoxicity Assays (MTT, CCK-8, Live/Dead) in_vitro->cytotoxicity cell_adhesion Cell Adhesion & Proliferation (PicoGreen, CCK-8) in_vitro->cell_adhesion biocompatible Biocompatible for Cell Culture cytotoxicity->biocompatible cell_adhesion->biocompatible histology Histological Evaluation (H&E, Masson's Trichrome) in_vivo->histology histology->biocompatible

Caption: Workflow for biocompatibility testing of this compound hydrogels.

In_Vitro_Testing_Logic start This compound Hydrogel cytotoxicity Is it cytotoxic? start->cytotoxicity adhesion Does it support cell adhesion? cytotoxicity->adhesion No not_biocompatible Not Biocompatible cytotoxicity->not_biocompatible Yes proliferation Does it support cell proliferation? adhesion->proliferation Yes adhesion->not_biocompatible No proliferation->not_biocompatible No biocompatible Biocompatible for 2D/3D Cell Culture proliferation->biocompatible Yes

Caption: Logical flow for in vitro biocompatibility assessment.

In_Vivo_Workflow hydrogel Sterile this compound Hydrogel implantation Subcutaneous Implantation (Animal Model) hydrogel->implantation explantation Explantation & Tissue Harvest (Time Points: 1, 2, 4 weeks) implantation->explantation processing Tissue Processing & Sectioning explantation->processing staining Histological Staining (H&E, Masson's Trichrome) processing->staining analysis Microscopic Analysis (Inflammation, Integration) staining->analysis conclusion Conclusion on In Vivo Biocompatibility analysis->conclusion

Caption: Experimental workflow for in vivo biocompatibility testing.

References

A Comparative Analysis of Keratin Extraction Methods from Wool: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed comparative analysis of various methods for extracting keratin from wool, tailored for researchers, scientists, and drug development professionals. The application notes and protocols outlined herein offer a comprehensive guide to selecting and implementing the most suitable extraction technique based on desired yield, purity, and molecular weight of the resulting this compound.

Introduction

Wool, a natural biopolymer, is a rich source of this compound, a fibrous structural protein with significant potential in biomedical and pharmaceutical applications. Its inherent biocompatibility, biodegradability, and ability to promote cell adhesion and proliferation make it an attractive material for tissue engineering, wound healing, and drug delivery systems.[1][2][3][4][5] The effective extraction of this compound from raw wool is a critical first step in harnessing its potential. This document details and compares four prominent extraction methods: Sulfitolysis, Microwave-Assisted Extraction (MAE), Enzymatic Hydrolysis, and Ionic Liquid (IL) Extraction.

Comparative Data of this compound Extraction Methods

The selection of an appropriate extraction method is often dictated by the desired end-product characteristics and process efficiency. The following table summarizes key quantitative data from various studies to facilitate a direct comparison of the different extraction methods.

Method Extraction Yield (%) Protein Yield (%) Molecular Weight (kDa) Key Advantages Key Disadvantages References
Sulfitolysis 32 - 54~8940 - 70Effective disulfide bond cleavage, relatively low cost, preserves protein structure.Use of potentially harsh chemicals (urea, metabisulfite).[2][3][6][7][8][9][10]
Microwave-Assisted 10 - 60Not consistently reportedLow molecular weight peptides and proteinsRapid, energy-efficient, can be chemical-free (using superheated water).Potential for protein degradation, variable yields depending on conditions.[11][12][13][14]
Enzymatic Hydrolysis 21.64 - 26.06 (Degradation Yield)Not consistently reported28 - 45Mild reaction conditions, high specificity, retains bioactivity.Higher cost of enzymes, potentially lower yields.[15][16][17][18]
Ionic Liquid Up to 72 (Dissolubility)~95Not consistently reported (focus on dissolution)"Green" and recyclable solvents, high dissolution capacity.High viscosity, cost of ionic liquids, requires high temperatures.[1][19][20][21][22][23]

Experimental Protocols and Workflows

Detailed methodologies for each extraction technique are provided below, accompanied by a visual representation of the experimental workflow.

Sulfitolysis Method

This method involves the cleavage of disulfide bonds in wool this compound using a solution containing a reducing agent, typically sodium metabisulfite, and a denaturing agent like urea.[6][7][9][24]

Protocol:

  • Pre-treatment: Clean raw wool by washing with a non-ionic detergent (e.g., 0.1% Tween 20) for 2 hours, followed by rinsing with distilled water.[7][25] Alternatively, perform Soxhlet extraction with a solvent mixture like chloroform/methanol (2:1, v/v) for 24 hours to remove lipids.[7][25] Dry the cleaned wool.

  • Extraction:

    • Immerse 3-5 g of the cleaned wool fibers into 100 mL of an aqueous solution containing 8 M urea, 0.5 M sodium metabisulfite, and 0.05 M sodium dodecyl sulfate (SDS).[26]

    • Adjust the pH of the solution to 6.5-7.0 with 5 M NaOH.[27][28]

    • Incubate the mixture at 65°C for 2.5-15 hours with continuous shaking.[7][26][27]

  • Purification:

    • Filter the resulting solution to remove any undissolved wool fibers.[6][27]

    • Dialyze the filtrate against distilled water for 48 hours using a dialysis membrane with a molecular weight cut-off of 12-14 kDa to remove urea, salts, and other small molecules.[24][27]

    • Lyophilize (freeze-dry) the dialyzed solution to obtain purified this compound powder.[3]

Experimental Workflow:

Sulfitolysis_Workflow cluster_Pretreatment Pre-treatment cluster_Extraction Extraction cluster_Purification Purification Wash Wash & Degrease Wool Dry1 Dry Wool Wash->Dry1 Incubate Incubate with Urea, Sodium Metabisulfite, SDS (65°C, 2.5-15h) Dry1->Incubate Filter Filter Incubate->Filter Dialyze Dialyze (48h) Filter->Dialyze Lyophilize Lyophilize Dialyze->Lyophilize Keratin_Powder Keratin_Powder Lyophilize->Keratin_Powder Final Product

Workflow for this compound Extraction using Sulfitolysis.
Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to accelerate the extraction process, often in the presence of water or a chemical reagent. This method can significantly reduce extraction times compared to conventional heating methods.[11][13]

Protocol:

  • Pre-treatment: Clean and dry the wool fibers as described in the Sulfitolysis protocol.

  • Extraction (Chemical-Free):

    • Place a known weight of wool fibers in a microwave reactor with superheated water at a liquor ratio of 1:5 (wool:water).[12]

    • Heat the mixture to a temperature between 150°C and 180°C for 60 minutes.[12][13]

  • Extraction (with Reagents):

    • Alternatively, for a higher dissolution rate, use a solution containing urea (e.g., 8 M) and sodium metabisulfite (e.g., 0.5 M).[13]

    • Conduct the microwave-assisted reaction at a lower temperature (e.g., 65°C) for a shorter duration (e.g., 1-2 hours) compared to conventional heating.

  • Purification:

    • Filter the resulting liquid to separate the soluble this compound fraction from the solid residue.[12]

    • The soluble fraction can be further purified by dialysis and then lyophilized to obtain this compound powder.[13]

Experimental Workflow:

MAE_Workflow cluster_Pretreatment Pre-treatment cluster_Extraction Extraction cluster_Purification Purification Wash Wash & Degrease Wool Dry1 Dry Wool Wash->Dry1 Microwave Microwave Irradiation (Superheated Water or Reagents) (150-180°C, 60 min) Dry1->Microwave Filter Filter Microwave->Filter Dialyze Dialyze Filter->Dialyze Lyophilize Lyophilize Dialyze->Lyophilize Keratin_Product Keratin_Product Lyophilize->Keratin_Product Final Product

Workflow for Microwave-Assisted this compound Extraction.
Enzymatic Hydrolysis

This "green" method utilizes enzymes, such as proteases, to hydrolyze wool fibers under mild conditions, which can help preserve the bioactivity of the extracted this compound.[15][16][17]

Protocol:

  • Pre-treatment: Clean and dry the wool fibers as previously described.

  • Enzymatic Treatment:

    • Prepare a solution containing a commercial protease (e.g., Savinase at 2.6% v/v), a reducing agent (e.g., 8.6 g/L sodium hydrogen sulfite), and a surfactant (e.g., 1 g/L SDS).[15][17]

    • Add the pre-treated wool to the solution at a liquor-to-fiber ratio of 25 mL/g.[15][17]

    • Incubate the mixture for 4 hours with agitation.[15][17]

  • Purification:

    • Filter the solution to remove any remaining fibrous material.

    • The resulting this compound solution can be purified through dialysis to remove enzymes and other reagents, followed by lyophilization.

Experimental Workflow:

Enzymatic_Workflow cluster_Pretreatment Pre-treatment cluster_Extraction Enzymatic Hydrolysis cluster_Purification Purification Wash Wash & Degrease Wool Dry1 Dry Wool Wash->Dry1 Enzyme_Treat Incubate with Protease, Reducing Agent, Surfactant (4 hours) Dry1->Enzyme_Treat Filter Filter Enzyme_Treat->Filter Dialyze Dialyze Filter->Dialyze Lyophilize Lyophilize Dialyze->Lyophilize Keratin_Hydrolysate Keratin_Hydrolysate Lyophilize->Keratin_Hydrolysate Final Product

Workflow for Enzymatic Hydrolysis of Wool this compound.
Ionic Liquid (IL) Extraction

Ionic liquids are considered "green" solvents due to their low vapor pressure and recyclability. They can effectively dissolve wool this compound at elevated temperatures.[19][20][22]

Protocol:

  • Pre-treatment: Clean and dry the wool fibers.

  • Dissolution:

    • Immerse the wool fibers in an ionic liquid such as 1-butyl-3-methylimidazolium chloride ([BMIM]+[Cl]−).[19][21]

    • Heat the mixture to a high temperature (e.g., 130°C) with stirring until the wool is completely dissolved.[20] The addition of a reducing agent can enhance dissolution.[20]

  • Regeneration and Purification:

    • Regenerate the this compound by adding the solution to a non-solvent, such as water, which causes the this compound to precipitate.[20]

    • Collect the precipitated this compound by filtration or centrifugation.

    • Wash the regenerated this compound thoroughly with water to remove the ionic liquid.

    • The purified this compound can then be lyophilized.

Experimental Workflow:

Ionic_Liquid_Workflow cluster_Pretreatment Pre-treatment cluster_Extraction Dissolution cluster_Purification Regeneration & Purification Wash Wash & Degrease Wool Dry1 Dry Wool Wash->Dry1 Dissolve Dissolve in Ionic Liquid (e.g., 130°C) Dry1->Dissolve Precipitate Precipitate with Water Dissolve->Precipitate Filter Filter/Centrifuge Precipitate->Filter Wash_IL Wash to Remove IL Filter->Wash_IL Lyophilize Lyophilize Wash_IL->Lyophilize Regenerated_this compound Regenerated_this compound Lyophilize->Regenerated_this compound Final Product

Workflow for Ionic Liquid-Based this compound Extraction.

Conclusion

The choice of this compound extraction method from wool has a profound impact on the properties of the final product and the overall efficiency and environmental footprint of the process. Sulfitolysis remains a robust and widely used method for obtaining high molecular weight this compound. Microwave-assisted extraction offers a significant advantage in terms of speed, while enzymatic hydrolysis provides a milder, more "green" alternative that can preserve the bioactivity of the this compound. Ionic liquid extraction is an emerging environmentally friendly technique with high dissolution efficiency. Researchers and professionals in drug development should carefully consider the trade-offs between yield, molecular weight, bioactivity, cost, and environmental impact when selecting an extraction protocol to best suit their specific application needs.

References

Application Note & Protocol: Electrospinning Keratin Nanofibers for Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Keratin, a fibrous structural protein found in sources like hair, wool, and feathers, is a compelling biomaterial for tissue engineering due to its inherent biocompatibility, biodegradability, and natural cell-binding motifs. When fabricated into nanofibrous scaffolds, this compound can closely mimic the architecture of the native extracellular matrix (ECM), providing an ideal environment for cell adhesion, proliferation, and differentiation. Electrospinning is a versatile and effective technique for producing these nanofibrous scaffolds, allowing for control over fiber diameter, orientation, and porosity. This document provides detailed protocols for the extraction of this compound, the fabrication of this compound-based nanofibers using electrospinning, and methods for their characterization. It also summarizes key quantitative data and illustrates the underlying biological mechanisms and experimental workflows.

Part 1: Experimental Protocols

Protocol 1: this compound Extraction from Human Hair (Sulphitolysis Method)

This protocol details the extraction of this compound from human hair using a common sulphitolysis method.[1][2]

Materials:

  • Human hair clippings (untreated)

  • Sodium metabisulfite (Na2S2O5)

  • Urea

  • Sodium dodecyl sulfate (SDS)

  • Tris-HCl buffer (pH 8.5)

  • Deionized (DI) water

  • Ethanol

  • Dialysis tubing (12 kDa MWCO)

  • Lyophilizer

Procedure:

  • Washing and Preparation: Thoroughly wash human hair clippings with a mild detergent and rinse extensively with DI water. Follow with an ethanol wash to degrease the hair.[3] Allow the hair to air dry completely and then cut it into small fragments (~1-2 cm).

  • Extraction Solution: Prepare the extraction solution containing 8 M Urea, 0.5 M sodium metabisulfite, and 0.1 M SDS in a Tris-HCl buffer.

  • Extraction: Immerse the cleaned and cut hair fragments into the extraction solution at a ratio of 1:20 (w/v). Heat the mixture at 60-70°C for 12-24 hours with continuous stirring.

  • Filtration and Dialysis: After extraction, filter the solution to remove any undissolved hair residue. Dialyze the resulting supernatant against DI water for 3-4 days using dialysis tubing, changing the water twice daily to remove salts and small molecules.

  • Lyophilization: Freeze the dialyzed this compound solution at -80°C and then lyophilize (freeze-dry) for 48-72 hours to obtain a pure, dry this compound powder. Store the this compound powder at 4°C.

Protocol 2: Preparation of this compound/Polyvinyl Alcohol (PVA) Electrospinning Solution

This protocol describes the preparation of a blended solution of this compound and PVA, a common synthetic polymer used to improve the spinnability of this compound.[4][5]

Materials:

  • Extracted this compound powder (from Protocol 1)

  • Polyvinyl alcohol (PVA, Mw: 85,000-124,000)[6]

  • Deionized (DI) water

  • Magnetic stirrer with heating plate

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving the required amount of PVA powder in DI water at 85°C with continuous stirring until the solution is clear and homogeneous.[6]

  • This compound Solution Preparation: Prepare a separate this compound solution (e.g., 5-10% w/v) in DI water. Gentle heating (40-50°C) may be required to fully dissolve the this compound powder.

  • Blending: To create a blended solution with a specific this compound:PVA weight ratio (e.g., 50:50), slowly add the this compound solution to the PVA solution under constant stirring.[5]

  • Homogenization: Continue stirring the blended solution for several hours at room temperature to ensure complete homogeneity. The final total polymer concentration should be optimized for electrospinning (e.g., 10-14 wt%).[4]

Protocol 3: Electrospinning of this compound/PVA Nanofibers

This protocol outlines the general procedure for electrospinning the prepared this compound/PVA solution.

Materials & Equipment:

  • This compound/PVA solution (from Protocol 2)

  • Electrospinning apparatus (including high-voltage power supply, syringe pump, and collector)

  • 10 mL syringe with a 22-gauge blunt-tipped needle

  • Grounded collector (e.g., rotating mandrel or flat plate covered with aluminum foil)

Procedure:

  • Setup: Load approximately 10 mL of the this compound/PVA solution into the syringe and mount it onto the syringe pump. Attach the needle and ensure it is connected to the positive electrode of the high-voltage power supply. Position the collector at a set distance from the needle tip and ground it.

  • Parameter Setting: Set the electrospinning parameters. These parameters must be optimized for each specific solution but typical ranges are:

    • Voltage: 9-20 kV

    • Flow Rate: 0.4-1.0 mL/h

    • Needle-to-Collector Distance: 10-20 cm

  • Initiation: Start the syringe pump to dispense the solution at the set flow rate. Apply the high voltage to initiate the process. A stable Taylor cone should form at the needle tip, from which a polymer jet is ejected towards the collector.

  • Collection: Allow the nanofibers to deposit on the collector for the desired duration to achieve the required scaffold thickness. For aligned fibers, a high-speed rotating mandrel (e.g., >2000 rpm) can be used as the collector.[4]

  • Drying: After collection, carefully remove the nanofiber mat from the collector and dry it in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

Protocol 4: Scaffold Characterization

A. Mechanical Testing

  • Sample Preparation: Cut the nanofiber mat into rectangular strips (e.g., 50 mm x 10 mm) as per ASTM D882-10 standards.[7] Mount the specimen onto a paper frame to prevent pre-stretching before clamping it into the tensile tester grips.[8]

  • Testing: Use a universal testing machine to perform tensile tests.[7] Apply a constant strain rate (e.g., 10 mm/min) until the sample fails.[4]

  • Data Analysis: From the resulting stress-strain curve, calculate the Young's modulus, ultimate tensile strength (UTS), and elongation at break.[9]

B. Cell Viability (MTT Assay)

  • Scaffold Sterilization: Cut the nanofiber scaffolds into discs to fit into a 96-well plate. Sterilize the scaffolds by soaking in 70% ethanol for 30 minutes, followed by three washes with sterile phosphate-buffered saline (PBS).[10] Pre-incubate the scaffolds in the cell culture medium for at least 24 hours.[11]

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts or human keratinocytes) onto the scaffolds at a density of 1 x 10^4 to 5 x 10^4 cells/well.[10][11] Culture the cell-seeded scaffolds for desired time points (e.g., 1, 3, and 5 days).

  • MTT Reagent: At each time point, remove the culture medium and add MTT solution (5 mg/mL in PBS, diluted 1:10 in fresh medium) to each well. Incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[11][12] Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to a control group. Note that porous scaffolds can adsorb MTT formazan, potentially leading to inaccurate results; proper controls are essential.[13]

Part 2: Data Presentation

Table 1: this compound Source and Extraction Methods

This compound Source Extraction Method Reagents Typical Yield Reference
Human Hair Sulphitolysis Sodium metabisulfite, Urea, SDS ~60-75% [1][2]
Human Hair Alkaline Hydrolysis Sodium Hydroxide (NaOH) Varies with NaOH conc. [14][15]
Pig Nails Reduction L-cysteine, Urea Not specified

| Poultry Feathers | Microwave-Assisted | Acetic acid (70% v/v) | up to 26% (w/w) | |

Table 2: Electrospinning Parameters and Resulting Nanofiber Properties

Polymer System (Ratio) Solvent Voltage (kV) Flow Rate (mL/h) Nanofiber Diameter Reference
This compound/PVA (up to 40:60) Water 9 0.5 150-250 nm [4]
This compound/PCL (30:70) Formic Acid/DCM 15 2.5 200-400 nm
This compound/PEO (up to 70:30) Water 10-30 0.5 min⁻¹ ~200 nm [2]
This compound/Nylon-6 (6:12 wt%) Formic Acid 20 1.0 430 ± 45 nm

| this compound/Fibroin (2:8) | Formic Acid | 12 | 0.2 | 2.94 ± 0.81 µm | |

Table 3: Mechanical and Biological Properties of this compound-Based Scaffolds

Scaffold Composition Young's Modulus (MPa) Tensile Strength (MPa) Cell Type Key Biological Finding Reference
This compound/PCL (various ratios) 2.5 - 4.5 Not specified 3T3 Fibroblasts Young's modulus decreased with increased this compound ratio.
This compound/Nylon-6 (6% this compound) Not specified 70.1 Not specified Higher strength compared to other this compound concentrations.
This compound/PVA (Aligned) ~150 ~8 Not specified Aligned fibers showed improved tensile strength. [4]
This compound/Gelatin/HAp Lower than this compound/Gelatin Not specified Not specified KGH scaffold supported higher cell proliferation.

| this compound/Fibroin | Not specified | 1.81 | HUVECs | Good cell adhesion and non-cytotoxic. | |

Part 3: Diagrams of Workflows and Signaling Pathways

Experimental Workflow

The entire process from this compound sourcing to a cell-seeded tissue engineering scaffold involves several sequential steps as illustrated below.

G cluster_0 Material Preparation cluster_1 Scaffold Fabrication cluster_2 Scaffold Evaluation A Raw this compound Source (e.g., Human Hair) B Washing & Degreasing A->B C This compound Extraction (e.g., Sulphitolysis) B->C D Dialysis & Lyophilization C->D F Prepare Electrospinning Solution D->F E Carrier Polymer (e.g., PVA, PCL) E->F G Electrospinning Process F->G H Nanofiber Scaffold Collection & Drying G->H I Characterization (SEM, Mechanical Testing, FTIR) H->I J Sterilization H->J K Cell Seeding J->K L In Vitro Culture & Biological Assays (MTT) K->L

Figure 1. Experimental workflow for this compound nanofiber scaffold fabrication and evaluation.
Signaling Pathway

This compound-based scaffolds can actively promote cell proliferation and survival by engaging specific cell signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of these cellular processes in tissue regeneration.[16][17][18]

G cluster_outcomes Cellular Response Scaffold This compound Scaffold (ECM Mimic) Receptor Cell Surface Receptors (e.g., Integrins) Scaffold->Receptor Adhesion PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation Survival Cell Survival (Anti-apoptosis) Akt->Survival Phosphorylation Proliferation Cell Proliferation & Growth mTOR->Proliferation Phosphorylation

Figure 2. Activation of the PI3K/Akt signaling pathway by this compound scaffolds to promote cell growth.

References

Application Notes and Protocols for Fabricating Keratin Films with Controlled Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to fabricating keratin films with tunable mechanical properties for various applications, including drug delivery and tissue engineering. The protocols detailed below cover this compound extraction from human hair, film casting, and methods for modifying the film's mechanical characteristics through the use of plasticizers and cross-linking agents.

Introduction

This compound, a fibrous structural protein found in hair, feathers, and wool, is a promising biopolymer for biomedical applications due to its biocompatibility, biodegradability, and natural abundance.[1][2][3][4] The ability to fabricate this compound into films with controlled mechanical properties is crucial for its use as a biomaterial.[5] These films can serve as scaffolds for tissue engineering, platforms for controlled drug release, and coatings for medical devices.[1][6] This document outlines detailed protocols for the extraction of this compound and the subsequent fabrication of films with tailored mechanical strength and flexibility.

Data Presentation: Mechanical Properties of this compound Films

The mechanical properties of this compound films can be significantly altered by the addition of plasticizers and cross-linking agents. The following tables summarize the quantitative data on the tensile strength, Young's modulus, and strain at break of this compound films under various conditions.

Table 1: Effect of Plasticizers on the Mechanical Properties of this compound Films

PlasticizerConcentration (g/g this compound)Tensile Strength (MPa)Young's Modulus (MPa)Strain at Break (%)Source
None016.6 ± 5.5-1.7 ± 0.2[7]
Glycerol0.092.0 ± 0.2-31.9 ± 4.5[7]
Glycerol--1218 ± 80-[8]

Note: "-" indicates data not available in the cited source.

Table 2: Effect of Cross-linking Agents on the Mechanical Properties of this compound Films

This compound FractionCross-linking AgentTensile Strength (MPa)Young's Modulus (MPa)Strain at Break (%)Source
Low MwNone0.9 ± 0.138 ± 530.4 ± 5.8[7]
Low Mw1,4-butanediol diglycidyl ether (BDE)1.5 ± 0.116 ± 451.0 ± 6.0[7]
High MwNone----
High Mw1,4-butanediol diglycidyl ether (BDE)----
S-sulfo this compoundNone (Compression molded at 120°C)27.8 ± 2.91218 ± 80-[8]

Note: "-" indicates data not available in the cited source. The study on BDE cross-linking also included a high molecular weight this compound fraction, but specific values were not presented in a comparable format in the abstract.

Experimental Protocols

This compound Extraction from Human Hair

This protocol is a modification of the Shindai method and is effective for extracting this compound from human hair.[3]

Materials:

  • Human hair

  • Urea

  • Sodium dodecyl sulfate (SDS)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Dialysis tubing (MWCO 12-14 kDa)

  • Beakers

  • Stirring hot plate

  • Centrifuge

Procedure:

  • Wash the human hair samples thoroughly with distilled water to remove impurities.

  • Dry the washed hair in an oven at 40°C.

  • Prepare a dissolution solution containing 0.8 M urea, 0.26 M SDS, and 0.4 M NaOH in 100 mL of distilled water.

  • Add 10 g of the dried hair to the dissolution solution.

  • Heat the mixture to 70°C with continuous stirring until the hair is completely dissolved.

  • Cool the resulting this compound solution to room temperature.

  • Transfer the solution to dialysis tubing and dialyze against distilled water for 3 days, changing the water frequently to remove residual chemicals.

  • After dialysis, centrifuge the solution to remove any undissolved particles.

  • The supernatant containing the purified this compound solution is ready for film casting.

This compound Film Casting (Solvent Casting Method)

The solvent casting method is a simple and widely used technique for preparing this compound films.[5][9][10]

Materials:

  • This compound solution (from Protocol 3.1)

  • Plasticizer (e.g., glycerol) (optional)

  • Cross-linking agent (e.g., 1,4-butanediol diglycidyl ether - BDE) (optional)

  • Petri dishes or other flat casting surfaces

  • Drying oven

Procedure:

  • Pour a measured volume of the this compound solution into a petri dish.

  • To incorporate a plasticizer: Add the desired amount of plasticizer (e.g., glycerol) to the this compound solution and mix thoroughly before casting.[7][11]

  • To incorporate a cross-linking agent: Add the desired amount of cross-linking agent (e.g., BDE) to the this compound solution and adjust the pH as required for the specific cross-linker before casting.[7]

  • Place the cast solution in a drying oven at a controlled temperature (e.g., 40-60°C) for 24-72 hours, or until the film is completely dry.[11][12][13]

  • Carefully peel the dried this compound film from the casting surface.

Characterization of this compound Films

The fabricated this compound films should be characterized to determine their mechanical and structural properties.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-section of the films.[12][13]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To analyze the secondary structure of the this compound protein within the film.[12][13]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the films.[11][13]

  • Mechanical Testing: Using a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.[11]

Visualizations

The following diagrams illustrate the key experimental workflows for fabricating and modifying this compound films.

Keratin_Extraction_Workflow start Start: Human Hair wash Wash with Distilled Water start->wash dry Dry at 40°C wash->dry dissolve Dissolve in Urea/SDS/NaOH Solution at 70°C dry->dissolve dialyze Dialyze against Distilled Water (3 days) dissolve->dialyze centrifuge Centrifuge dialyze->centrifuge end End: Purified This compound Solution centrifuge->end Keratin_Film_Fabrication_Workflow start Start: Purified This compound Solution modification Optional Modification: - Add Plasticizer - Add Cross-linker start->modification cast Solvent Cast onto Surface modification->cast dry Dry in Oven (40-60°C) cast->dry peel Peel Film dry->peel characterize Characterize Film (SEM, FTIR, TGA, Mechanical Testing) peel->characterize end End: this compound Film peel->end

References

Application Notes & Protocols: A Comparative Analysis of Keratin and Collagen Scaffolds for Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ideal wound dressing should not only protect the wound from infection but also actively promote the body's natural healing cascade. Biomaterials derived from extracellular matrix (ECM) components are excellent candidates for creating such dressings. Among these, keratin and collagen have emerged as leading materials for fabricating scaffolds that support tissue regeneration. Both are natural polymers possessing inherent biocompatibility and biodegradability. This compound, a fibrous structural protein found in hair, wool, and nails, contains cell-binding motifs that facilitate cellular attachment and proliferation.[1] Collagen, the most abundant protein in the ECM, provides structural support to tissues and plays a crucial role in all phases of wound healing, from hemostasis to remodeling.[2][3]

These application notes provide a comparative overview of this compound and collagen scaffolds, summarizing key quantitative data, detailing experimental protocols for their fabrication and evaluation, and illustrating the cellular signaling pathways they influence. This document is intended for researchers, scientists, and drug development professionals working in the field of tissue engineering and regenerative medicine.

Data Presentation: Comparative Performance of Scaffolds

The following tables summarize quantitative data from various in vitro and in vivo studies to provide a clear comparison of the efficacy of this compound and collagen-based scaffolds in wound healing applications.

Table 1: In Vivo Wound Closure and Re-epithelialization

Scaffold TypeAnimal ModelWound TypeKey FindingCitation
This compound Wistar RatFull-thickness97.66% wound closure by day 14.[1]
This compound RabbitBurn woundAdvanced re-epithelialization by day 21, especially with stem cells.[1]
This compound Diabetic RatFull-thicknessSignificantly faster healing at days 4, 7, 14, and 21 (p < 0.05).[1]
This compound + hASCs ICR MiceSkin woundShortened healing time and accelerated epithelialization compared to this compound-only.[4][5]
Collagen + Chitosan RatFull-thicknessAccelerated healing with reduced inflammation compared to controls.[6]
Collagen + PDGF Gene MouseExcisionalUp to 24% more wound closure after 9 days compared to PDGF protein.[7]
Collagen + bFGF/VEGF Diabetic MouseFull-thicknessImproved wound closure, angiogenesis, and collagen deposition.[6]

Table 2: In Vitro Biocompatibility and Cell Proliferation

| Scaffold Type | Cell Line | Key Finding | Citation | | :--- | :--- | :--- | | This compound | Adipose Stem Cells | Increased cell viability (115%) after 72 hours. |[1] | | This compound | Human Dermal Fibroblasts | ~85% cell proliferation on day 7. |[1] | | This compound | NIH/3T3 Fibroblasts | Enhanced cell proliferation compared to control (p < 0.05). | | | This compound-Coated Substrate | L929 Fibroblasts | Better cell attachment and growth compared to collagen-coated substrate. |[8] | | Collagen + Chitosan | Not Specified | Showed no toxicity and increased cell migration. | | | Collagen | Fibroblasts | Successfully accelerated healing by enhancing fibroblast proliferation. |[9] | | This compound-Gelatin-HAp | Not Specified | Supported higher cell proliferation compared to this compound-Gelatin scaffold. |[10] |

Experimental Protocols

This section details generalized protocols for the fabrication and evaluation of this compound and collagen scaffolds based on methodologies cited in the literature.

Protocol 1: Fabrication of this compound Scaffolds via Lyophilization

This protocol describes a common method for creating porous 3D this compound scaffolds from human hair.[4][5]

Materials:

  • Human hair

  • Shindai solution (Urea, Thiourea, Tris-HCl, SDS)

  • Dialysis tubing (14,000 Da MWCO)

  • Deionized water

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Extraction: Clean and pulverize human hair. Extract this compound protein using the Shindai method.[11]

  • Purification: Dialyze the this compound extract against deionized water for 3-4 days to remove extraction chemicals.

  • Concentration Adjustment: Adjust the final protein concentration of the this compound solution. The concentration will affect the final physical properties like pore size and water uptake.[5]

  • Molding: Pour the this compound solution into a desired mold.

  • Freezing: Freeze the solution overnight at -80°C.

  • Lyophilization: Lyophilize the frozen mixture for 48 hours to remove water and form a porous 3D scaffold.

  • Sterilization: Sterilize the final scaffold using methods like gamma irradiation before biological use.[12][13]

Protocol 2: Fabrication of Collagen-Chitosan Scaffolds

This protocol describes the preparation of a composite collagen-chitosan scaffold, which combines the bioactivity of collagen with the antimicrobial properties of chitosan.[14]

Materials:

  • Type I Collagen (e.g., from bovine tendon)

  • Chitosan powder

  • 0.1 M Acetic Acid

  • Deionized water

  • Lyophilizer

Procedure:

  • Collagen Solution: Prepare a collagen solution by dissolving Type I collagen in 0.1 M acetic acid.

  • Chitosan Solution: Separately, prepare a chitosan solution by dissolving chitosan powder in 0.1 M acetic acid.

  • Blending: Add the chitosan solution to the collagen solution in a 1:1 ratio.[14]

  • Homogenization: Keep the mixture under constant agitation (e.g., 400 rpm) at room temperature for 20-30 minutes to ensure a homogenous blend.[14]

  • Molding and Freezing: Pour the resulting hydrogel into molds and freeze at -80°C.

  • Lyophilization: Lyophilize the frozen hydrogels to create the final porous scaffold.

  • Cross-linking (Optional): To improve mechanical stability, scaffolds can be cross-linked using agents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC).[15]

Protocol 3: In Vitro Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytocompatibility of the scaffolds by measuring the metabolic activity of cells cultured on them.

Procedure:

  • Scaffold Preparation: Place sterile scaffold samples into wells of a 24-well culture plate.

  • Cell Seeding: Seed cells (e.g., NIH 3T3 fibroblasts or human keratinocytes) directly onto the scaffolds at a predetermined density.

  • Incubation: Culture the cells for desired time points (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (e.g., 570 nm). Higher absorbance correlates with higher cell viability.

Protocol 4: In Vivo Full-Thickness Wound Model

This protocol describes a common animal model to evaluate the wound healing efficacy of scaffolds.[1][16]

Procedure:

  • Animal Model: Use an appropriate animal model, such as Wistar rats or ICR mice.[1][4]

  • Anesthesia: Anesthetize the animal following approved institutional guidelines.

  • Wound Creation: Shave the dorsal region and create a full-thickness excisional wound (e.g., 1.2 cm x 1.2 cm) through the skin down to the fascia.[16]

  • Scaffold Application: Apply the sterile test scaffold (this compound or collagen) directly to the wound bed. A control group should receive a standard dressing or no treatment.

  • Dressing: Cover the scaffold with a secondary dressing and bandage.

  • Monitoring: Monitor the wound closure rate at regular intervals (e.g., days 3, 7, 14, 21) by photographing the wound and calculating the wound area.

  • Histological Analysis: At the end of the study, excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, angiogenesis, and inflammatory response.

Visualizations: Workflows and Signaling Pathways

Experimental and Evaluation Workflow

The following diagram illustrates the general workflow from scaffold fabrication to in vivo evaluation.

G cluster_0 Scaffold Fabrication cluster_1 In Vitro Analysis cluster_2 In Vivo Evaluation biomaterial Biomaterial Source (e.g., Human Hair, Bovine Tendon) extraction Protein Extraction (this compound or Collagen) biomaterial->extraction solution Solution Preparation & Blending extraction->solution fabrication Lyophilization / Freeze-Drying solution->fabrication scaffold Porous 3D Scaffold fabrication->scaffold phys_char Physicochemical Characterization (SEM, Porosity) scaffold->phys_char cell_culture Cell Seeding (Fibroblasts, Keratinocytes) scaffold->cell_culture biocompatibility Biocompatibility Assays (e.g., MTT Assay) cell_culture->biocompatibility animal_model Wound Creation (Full-thickness model) biocompatibility->animal_model Proceed if biocompatible application Scaffold Application animal_model->application monitoring Wound Closure Measurement application->monitoring histology Histological Analysis monitoring->histology result Healing Efficacy Data histology->result

General workflow for scaffold fabrication and testing.
Signaling Pathways in Wound Healing

This compound and collagen scaffolds do not merely act as passive frameworks; they actively modulate cellular behavior by engaging specific signaling pathways crucial for tissue repair.

This compound Scaffold-Mediated Signaling

This compound biomaterials can directly influence keratinocyte behavior. Wound-associated keratins (like K6A) can act as signaling scaffolds, activating pathways that promote cell migration and proliferation, which are essential for re-epithelialization.[17][18]

G keratin_scaffold This compound Scaffold (Contains cell-binding motifs) keratinocyte Keratinocyte keratin_scaffold->keratinocyte Adhesion & Stimulation akt_pathway mTOR/AKT Pathway keratinocyte->akt_pathway Activates src_kinase SRC Kinase keratinocyte->src_kinase Modulates collagen_prod Basement Membrane Protein Production (Collagen IV, VII) keratinocyte->collagen_prod Stimulates proliferation Increased Proliferation akt_pathway->proliferation migration Enhanced Migration src_kinase->migration

This compound scaffolds promote healing via cell signaling.

Collagen Scaffold-Mediated Signaling

Collagen scaffolds mimic the native ECM, interacting with cells primarily through integrin receptors. This interaction triggers downstream signaling cascades that regulate cell adhesion, migration, proliferation, and the deposition of new ECM, driving the proliferative phase of wound healing.[2]

G collagen_scaffold Collagen Scaffold (Mimics Native ECM) integrin Integrin Receptors collagen_scaffold->integrin Binds to fibroblast Fibroblast pi3k_akt PI3K/AKT Pathway fibroblast->pi3k_akt Triggers tgf_beta TGF-β Pathway fibroblast->tgf_beta Triggers angiogenesis Angiogenesis (via VEGF, etc.) fibroblast->angiogenesis secretes factors integrin->fibroblast Activates proliferation Cell Proliferation & Migration pi3k_akt->proliferation ecm_deposition New ECM Deposition (Collagen Synthesis) tgf_beta->ecm_deposition

Collagen scaffolds activate fibroblasts for tissue repair.

Both this compound and collagen scaffolds are highly effective biomaterials for wound healing applications. This compound scaffolds show particular promise in promoting the proliferation and migration of epithelial cells, making them excellent for accelerating re-epithelialization.[1][8] Collagen scaffolds excel at mimicking the natural ECM, providing a robust framework for fibroblast infiltration, angiogenesis, and new tissue deposition.[2][3] The choice between this compound and collagen may depend on the specific wound type and desired therapeutic outcome. Composite scaffolds, combining this compound, collagen, and other biopolymers like chitosan, may offer synergistic effects, addressing multiple aspects of the complex wound healing process simultaneously.[19][20] Future research should continue to explore these composite materials and the targeted delivery of bioactive molecules to further enhance their regenerative potential.

References

Application Notes and Protocols for Mass Spectrometry-Based Keratin Peptide Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, digestion, and subsequent mass spectrometric analysis of keratins from various biological sources. The methodologies outlined are geared towards achieving high sequence coverage and enabling the identification of post-translational modifications, which are crucial for understanding keratin biology in health and disease.

Introduction

Keratins are a diverse family of fibrous structural proteins that form the primary components of the cytoskeleton in epithelial cells, as well as appendages such as hair, skin, and nails. The analysis of this compound peptide sequences and their post-translational modifications (PTMs) by mass spectrometry is essential for elucidating their roles in cellular integrity, signaling, and various pathologies, including genetic skin disorders and cancer. However, the inherent insolubility and extensive cross-linking of keratins present significant challenges for proteomic analysis. The following protocols provide robust methods to overcome these challenges and obtain high-quality data for this compound peptide sequencing. A major challenge in this compound proteomics is the pervasive issue of contamination from human keratins originating from skin, hair, and dust.[1][2] Strict adherence to clean handling procedures is paramount to ensure the integrity of the experimental results.

Data Presentation

Table 1: this compound Extraction Efficiency from Human Hair
Extraction MethodLysis Buffer ComponentsIncubation ConditionsProtein Recovery (%)Reference
Alkaline-Based 0.2 M NaOH90°C for 30 minutes47.3 ± 3.72Custom Protocol
Shindai Method 20 mM Tris-HCl (pH 8.5), 2.6 M thiourea, 5 M urea, 5% (v/v) 2-mercaptoethanol50°C for 24 hoursNot specifiedCustom Protocol
SDS-Based 2% SDS, 50 mM sodium phosphate (pH 7.8), 20 mM DTT65°C overnightNot specifiedCustom Protocol
Table 2: Quantitative Proteomic Analysis of Keratins from Human Hair Shafts
ParameterValueReference
Protein Extraction Efficiency >75%[3]
Number of Proteins Identified (from 1 mm hair shaft) ~70[3]
Reproducibility (R²) >0.95[3]
Table 3: Typical LC-MS/MS Parameters for this compound Peptide Analysis
ParameterSetting
LC Column C18 reverse-phase (e.g., 2.1 x 150 mm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-40% B over 60-120 minutes
Flow Rate 200-300 nL/min (for nano-LC)
Ionization Mode Positive Electrospray Ionization (ESI)
MS Scan Range (m/z) 350-1500
MS/MS Scan Data-Dependent Acquisition (DDA) of top 5-10 most intense ions
Collision Energy Normalized Collision Energy (NCE) 25-35%
Dynamic Exclusion Enabled (e.g., for 30 seconds)

Experimental Protocols

Protocol 1: this compound Extraction from Human Hair

This protocol describes an efficient method for extracting keratins from human hair shafts.

Materials:

  • Human hair shafts

  • Lysis Buffer: 20 mM Tris-HCl (pH 8.5), 2.6 M thiourea, 5 M urea, 5% (v/v) 2-mercaptoethanol, and 20 mM dithiothreitol (DTT)

  • Microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

Procedure:

  • Wash the hair shafts thoroughly with a mild detergent, followed by several rinses with deionized water and finally with 70% ethanol to remove surface contaminants. Air dry the hair.

  • Cut the hair shafts into small pieces (approximately 1-2 mm).

  • Place 10-20 mg of the cut hair into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of Lysis Buffer to the tube.

  • Incubate the tube at 50°C for 24 hours with constant shaking.

  • After incubation, centrifuge the sample at 14,000 x g for 15 minutes.

  • Carefully collect the supernatant containing the solubilized keratins.

  • The protein concentration can be determined using a Bradford assay. The extracted proteins are now ready for downstream processing, such as SDS-PAGE and in-gel digestion.

Protocol 2: In-Gel Digestion of Keratins

This protocol is for the enzymatic digestion of keratins that have been separated by SDS-PAGE.

Materials:

  • Coomassie-stained gel band containing the this compound of interest

  • Destaining Solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate

  • Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation Solution: 55 mM iodoacetamide (IAA) in 100 mM ammonium bicarbonate (prepare fresh and protect from light)

  • Digestion Buffer: 50 mM ammonium bicarbonate

  • Trypsin (sequencing grade)

  • Peptide Extraction Solution: 50% ACN with 5% formic acid

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel.

  • Cut the gel slice into small cubes (approximately 1x1 mm) and place them in a microcentrifuge tube.

  • Add 200 µL of Destaining Solution and vortex for 10 minutes. Remove the solution and repeat until the gel pieces are colorless.

  • Dehydrate the gel pieces by adding 100 µL of 100% ACN and incubating for 10 minutes until the gel pieces turn white and shrink. Remove the ACN.

  • Dry the gel pieces in a vacuum centrifuge for 10-15 minutes.

  • Add 200 µL of Reduction Solution to cover the gel pieces and incubate at 56°C for 1 hour.

  • Cool the sample to room temperature and remove the DTT solution.

  • Add 200 µL of Alkylation Solution and incubate in the dark at room temperature for 45 minutes.

  • Remove the IAA solution and wash the gel pieces with 200 µL of 100 mM ammonium bicarbonate for 10 minutes.

  • Dehydrate the gel pieces again with 100% ACN as in step 4.

  • Rehydrate the gel pieces in 50 µL of Digestion Buffer containing trypsin (e.g., 10-20 ng/µL) on ice for 30 minutes.

  • Add enough Digestion Buffer to cover the gel pieces and incubate at 37°C overnight.

  • To extract the peptides, add 100 µL of Peptide Extraction Solution to the tube, vortex for 30 minutes, and sonicate for 10 minutes.

  • Collect the supernatant. Repeat the extraction step once more and pool the supernatants.

  • Dry the pooled extracts in a vacuum centrifuge. The resulting peptides are ready for LC-MS/MS analysis.

Visualizations

Signaling Pathway: MEK-ERK Mediated this compound 8 Phosphorylation

MEK_ERK_Keratin_Phosphorylation SPC Sphingosylphosphorylcholine (SPC) MEK MEK SPC->MEK Activates ERK ERK MEK->ERK Phosphorylates K8_unphos This compound 8 ERK->K8_unphos Phosphorylates K8_phos Phosphorylated This compound 8 (Ser431) Reorganization This compound Network Reorganization K8_phos->Reorganization Migration Increased Cell Migration Reorganization->Migration

Caption: MEK-ERK signaling pathway leading to this compound 8 phosphorylation.

Experimental Workflow: Bottom-Up Proteomics for this compound Sequencing

Keratin_Proteomics_Workflow Sample This compound-Rich Sample (e.g., Hair, Skin) Extraction Protein Extraction (Lysis & Solubilization) Sample->Extraction Separation SDS-PAGE Separation Extraction->Separation Digestion In-Gel Digestion (Reduction, Alkylation, Trypsin) Separation->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS Tandem Mass Spectrometry (MS/MS Analysis) LC->MS Data Data Analysis (Database Search & PTM Identification) MS->Data Result Peptide Sequence & PTM Profile Data->Result

Caption: Workflow for this compound peptide sequencing using mass spectrometry.

References

Application Notes and Protocols for Recombinant Keratin Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keratins, a family of fibrous structural proteins, are essential components of hair, skin, and nails. Their inherent biocompatibility and biodegradability make them attractive biomaterials for applications in regenerative medicine, wound healing, and drug delivery.[1][2][3] Traditionally, keratins are extracted from natural sources like human hair, wool, or feathers. However, these methods often yield heterogeneous mixtures with impurities and can cause structural degradation due to harsh processing conditions.[3][4]

Recombinant DNA technology offers a powerful alternative, enabling the production of specific keratin types with high purity, batch-to-batch consistency, and the potential for genetic modification to tailor their properties for specific applications.[1][3] This document provides a detailed protocol for the expression of recombinant this compound in Escherichia coli, followed by its purification, with a focus on addressing the common challenge of inclusion body formation.

Core Principles

The expression of human keratins in E. coli often results in the protein being sequestered into insoluble aggregates known as inclusion bodies.[4][5] While this can be advantageous for achieving high expression levels and resistance to proteolytic degradation, it necessitates a multi-step process to recover the soluble, functional protein.[6] The overall workflow involves:

  • Expression: Inducing the expression of the target this compound gene in a suitable E. coli strain.

  • Cell Lysis and Inclusion Body Isolation: Breaking open the cells and separating the dense inclusion bodies from other cellular components.

  • Solubilization: Denaturing the aggregated protein within the inclusion bodies using strong chaotropic agents.

  • Refolding: Gradually removing the denaturant to allow the protein to refold into its native conformation.

  • Purification: Using chromatographic techniques to purify the refolded, soluble this compound.

Experimental Workflow Diagram

Recombinant_Keratin_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Cloning This compound Gene Synthesis & Cloning into pET Vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Culture Cell Culture Transformation->Culture Induction IPTG Induction Culture->Induction Lysis Cell Lysis (Sonication) Induction->Lysis IB_Isolation Inclusion Body Isolation Lysis->IB_Isolation Solubilization Solubilization (Urea/DTT) IB_Isolation->Solubilization Refolding Refolding (Dialysis) Solubilization->Refolding Purification Affinity Chromatography Refolding->Purification Final_Product Purified this compound Purification->Final_Product

Caption: Overall workflow for recombinant this compound production.

Detailed Experimental Protocols

Protocol 1: Gene Cloning and Expression
  • Vector Preparation:

    • Synthesize the cDNA sequence for the desired human this compound (e.g., K37 or K81).[4]

    • Clone the synthesized gene into a pET expression vector, such as pET28a, which incorporates an N-terminal His-tag for subsequent purification.[4]

    • Verify the construct by DNA sequencing.

  • Transformation:

    • Transform the recombinant plasmid into a suitable expression host, such as E. coli BL21 (DE3).[4]

    • Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic (e.g., 50 µg/mL ampicillin or kanamycin) and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[4]

    • Induce protein expression by adding isopropyl-β-D-thiogalactoside (IPTG) to a final concentration of 0.2 mM.[4]

    • Continue to incubate the culture at a reduced temperature, for instance, 16°C for 12 hours, to enhance protein folding and minimize inclusion body formation where possible.[4]

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation at 8,000 rpm for 10 minutes at 4°C.[4]

    • Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 2: Inclusion Body Purification and Refolding
  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA).

    • Lyse the cells by sonication on ice.

  • Inclusion Body Washing and Solubilization:

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion bodies to remove contaminating proteins. This can be done by resuspending the pellet in a buffer containing a low concentration of a denaturant or a detergent, such as 1 M Urea or 0.5% Triton X-100, followed by centrifugation.[4][7]

    • Repeat the washing step at least twice.[4]

    • Dissolve the washed inclusion bodies in a solubilization buffer containing a strong denaturant and a reducing agent (e.g., 7 M urea, 2% SDS, 3% β-mercaptoethanol, pH 11.0) or (6 M Guanidine-HCl, 50 mM Tris-HCl, 20 mM DTT, pH 8.0).[4][7][8]

    • Incubate at 50°C for up to 15 hours to ensure complete solubilization.[4]

    • Clarify the solution by centrifugation at 20,000 rpm for 15 minutes at 4°C to remove any remaining insoluble material.[4][7]

  • Protein Refolding:

    • The most common method for refolding is dialysis.[8][9]

    • Transfer the solubilized protein solution to a dialysis bag with an appropriate molecular weight cutoff.

    • Dialyze against a refolding buffer (e.g., 10 mM Tris-HCl, pH 7.4) with stepwise decreasing concentrations of the denaturant.[4] This gradual removal of the denaturant allows the protein to refold.

    • Perform dialysis at 4°C overnight with several buffer changes.[8]

Protocol 3: Purification of Refolded this compound
  • Affinity Chromatography:

    • If a His-tag was incorporated into the recombinant protein, use Nickel-NTA affinity chromatography for purification.[10]

    • Equilibrate the Nickel-NTA column with a binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0).

    • Load the refolded this compound solution onto the column.

    • Wash the column with the binding buffer to remove non-specifically bound proteins.

    • Elute the bound this compound with an elution buffer containing a higher concentration of imidazole (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange and Concentration:

    • The purified protein can be buffer-exchanged into a suitable storage buffer (e.g., PBS) and concentrated using ultrafiltration devices.

  • Purity Analysis:

    • Analyze the purity of the recombinant this compound at each stage using SDS-PAGE.[5][11] A single band corresponding to the expected molecular weight of the this compound indicates high purity.[4]

Data Presentation

Table 1: Expression and Purification of Recombinant Human Keratins
This compound TypeExpression HostVectorInduction ConditionsTypical YieldPurityMolecular Weight (kDa)Reference
K31E. colipET-22b(+)Auto-induction~1.2 g/L of culture>85%~40[5][12]
K37E. coli BL21(DE3)pET28a0.2 mM IPTG, 16°C, 12hNot specifiedHigh~50[4]
K81E. coli BL21(DE3)pET28a0.2 mM IPTG, 16°C, 12hNot specifiedHigh~55[4]
KeratinaseE. colipET-43b(+)IPTGNot specifiedHigh33[10]
Table 2: Buffer Compositions for this compound Purification
Buffer TypeCompositionPurpose
Lysis Buffer 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTACell disruption
Inclusion Body Wash Buffer 50 mM Tris (pH 8.0), 150 mM NaCl, 5 mM EDTA, 20 mM β-mercaptoethanol, 1 M Urea, 0.5% TritonX-100Removal of contaminants
Solubilization Buffer 7 M Urea, 2% SDS, 3% β-mercaptoethanol, pH 11.0Denaturation of inclusion bodies
Refolding Buffer 10 mM Tris-HCl (pH 7.4)Renaturation of the protein
Affinity Binding Buffer 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0Binding to Ni-NTA column
Affinity Elution Buffer 20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 8.0Elution from Ni-NTA column

Signaling Pathways and Logical Relationships

Inclusion Body Processing and Refolding Pathway

Inclusion_Body_Processing IB Inclusion Bodies (Insoluble, Misfolded this compound) Solubilization Solubilization (High Urea/GdnHCl + Reducing Agent) IB->Solubilization Denatured Denatured this compound (Soluble, Unfolded) Solubilization->Denatured Refolding Refolding (Gradual removal of denaturant, e.g., Dialysis) Denatured->Refolding Refolded Refolded this compound (Soluble, Native Conformation) Refolding->Refolded Correct Folding Aggregates Aggregates (Misfolded) Refolding->Aggregates Misfolding

Caption: Pathway from insoluble inclusion bodies to soluble protein.

Conclusion

The protocols outlined provide a robust framework for the successful expression and purification of recombinant keratins. The primary challenge remains the efficient refolding of the protein from inclusion bodies to achieve a high yield of biologically active this compound. The purity and well-defined nature of recombinant keratins make them highly valuable for fundamental research and the development of novel biomaterials.[4] Further optimization of refolding conditions may be necessary depending on the specific this compound being expressed.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up Recombinant Keratin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of recombinant keratins.

Troubleshooting Guide

This guide addresses specific issues that may arise during your recombinant keratin production experiments.

Issue 1: Low or No Expression of Recombinant this compound

You are not observing the expected band for your recombinant this compound on an SDS-PAGE gel after induction.

Potential Cause Troubleshooting Steps
Codon Bias The codon usage of your this compound gene may not be optimal for the expression host (e.g., E. coli). This can lead to translational stalling and low protein yield.[1][2][3][4]
Solution: Synthesize a new version of your this compound gene with codons optimized for your expression host.[1][4][5] Several online tools and commercial services are available for codon optimization.
Inefficient Transcription or Translation Problems with the promoter, ribosome binding site, or the presence of mRNA secondary structures can hinder expression.
Solution: - Ensure you are using a strong, inducible promoter appropriate for your expression system. - Verify the integrity of your expression vector and the correct in-frame insertion of your this compound gene via sequencing.[6] - Use a different expression vector with a stronger promoter or a different fusion tag.
Toxicity of Recombinant this compound High-level expression of this compound may be toxic to the host cells, leading to cell death and low yield.
Solution: - Lower the induction temperature (e.g., 18-25°C) and induce for a longer period (e.g., 16-24 hours).[6][7] - Reduce the inducer concentration (e.g., IPTG) to decrease the rate of protein expression.[7][8] - Use a weaker promoter or a tightly regulated expression system.

Issue 2: Recombinant this compound is Expressed but Insoluble (Inclusion Bodies)

You observe a strong band for your this compound at the correct molecular weight in the whole-cell lysate, but it is primarily in the insoluble pellet after cell lysis. This is common for keratins expressed in bacterial systems.[9][10]

Potential Cause Troubleshooting Steps
High Expression Rate Rapid, high-level expression often overwhelms the cellular folding machinery, leading to protein aggregation.[10]
Solution: - Lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducer.[6][10] - Switch to a weaker promoter or a lower copy number plasmid.
Lack of Post-Translational Modifications If your this compound requires specific post-translational modifications for proper folding that are absent in your expression host (e.g., E. coli), it may misfold and aggregate.
Solution: Consider switching to a eukaryotic expression system such as yeast, insect, or mammalian cells that can perform these modifications.[10]
Hydrophobic Nature of Keratins Keratins are naturally fibrous and can be prone to aggregation, especially at high concentrations.
Solution: - Co-express with molecular chaperones to assist in proper folding. - Fuse a highly soluble protein tag (e.g., MBP, GST) to your this compound to enhance its solubility.[2][11]
Disulfide Bond Formation Incorrect disulfide bond formation in the reducing environment of the E. coli cytoplasm can lead to misfolding and aggregation.
Solution: - Express the this compound in an E. coli strain engineered to facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle strains). - Target the protein to the periplasm, which is a more oxidizing environment.

Issue 3: Loss of Recombinant this compound During Purification

You have good expression, but the final yield of purified this compound is low.

Potential Cause Troubleshooting Steps
Proteolytic Degradation Host cell proteases released during lysis can degrade your recombinant this compound.[12][13][14][15]
Solution: - Add a protease inhibitor cocktail to your lysis buffer.[6][14][15] - Perform all purification steps at low temperatures (4°C) to reduce protease activity.[6] - Use a protease-deficient expression host strain (e.g., E. coli BL21).[15][16] - Work quickly to minimize the time the protein is exposed to proteases.[16]
Suboptimal Buffer Conditions The pH, ionic strength, or composition of your purification buffers may not be optimal for this compound stability, leading to precipitation or poor binding to the chromatography resin.[6]
Solution: - Empirically test a range of pH values and salt concentrations for your lysis, wash, and elution buffers. - Include additives that may enhance stability, such as glycerol or non-detergent sulfobetaines.
Inefficient Inclusion Body Solubilization and Refolding If purifying from inclusion bodies, incomplete solubilization or inefficient refolding will result in significant loss of protein.
Solution: - Ensure complete solubilization of inclusion bodies using strong denaturants like 8M urea or 6M guanidine hydrochloride.[17][18] - Optimize the refolding protocol by testing different methods (e.g., dialysis, dilution) and buffer compositions (e.g., pH, additives like L-arginine, redox shuffling agents).[18][19]

Frequently Asked Questions (FAQs)

Q1: Why is recombinant this compound production often challenging to scale up?

Scaling up recombinant this compound production presents several challenges primarily due to the inherent properties of keratins. These proteins are fibrous, have a tendency to aggregate, and often form insoluble inclusion bodies when expressed at high levels in common hosts like E. coli.[9][10] This necessitates additional processing steps such as inclusion body purification, solubilization, and protein refolding, which can be difficult to optimize and scale.[20][21] Furthermore, keratins can be susceptible to proteolytic degradation during purification.[12]

Q2: What is the best expression system for recombinant this compound production?

The choice of expression system depends on the specific this compound and the intended application.

  • E. coli is the most common and cost-effective system for producing large quantities of recombinant this compound.[10] However, it often leads to the formation of inclusion bodies and lacks the machinery for eukaryotic post-translational modifications.[10]

  • Yeast (e.g., Pichia pastoris) can be a good alternative as it is a eukaryotic system capable of some post-translational modifications and can secrete the protein, simplifying purification.

  • Insect and mammalian cell systems are also options, particularly if complex post-translational modifications are crucial for the this compound's function, though these systems are generally more expensive and have lower yields.[10]

Q3: My recombinant this compound is in inclusion bodies. Is it still usable?

Yes, inclusion bodies can be a good source of relatively pure recombinant protein.[9][18] The process involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea or guanidine hydrochloride, and then refolding the protein into its active conformation.[17][18][22] While this process requires careful optimization, it can yield large quantities of functional this compound.

Q4: How can I improve the solubility of my recombinant this compound?

Improving solubility is a key challenge. Here are some strategies:

  • Optimize Expression Conditions: Lowering the temperature and inducer concentration can slow down protein synthesis, allowing more time for proper folding.[6][10]

  • Use Solubility-Enhancing Fusion Tags: Fusing your this compound with a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve its solubility.[2][11]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your this compound.

  • Chemical Modification: Methods like alkylation and sulfitolysis can modify the this compound structure to increase its stability and solubility in aqueous solutions.[23]

Q5: What are typical yields for recombinant this compound production?

Yields can vary significantly depending on the specific this compound, the expression system, and the scale of production. For soluble expression of a β-keratin fused to His6MBP in E. coli, yields as high as 185.3 ± 1.4 mg/L have been reported after optimization.[11] For other keratins, yields may be lower, and when purifying from inclusion bodies, the final yield of refolded, active protein will depend on the efficiency of the refolding process.

Data Presentation

Table 1: Comparison of Expression Systems for Recombinant Protein Production

FeatureE. coliYeastInsect CellsMammalian Cells
Cost LowLow-MediumHighVery High
Growth Rate FastFastSlowVery Slow
Typical Yield HighMedium-HighMediumLow
Post-Translational Modifications NoYes (some differences from mammals)YesYes (most similar to native)
Inclusion Body Formation CommonLess CommonRareRare
Complexity LowMediumHighHigh

Table 2: Reported Yields of Recombinant Keratins

This compound TypeExpression SystemFusion TagYieldReference
β-keratin (Gallus gallus)E. coliHis6MBP185.3 ± 1.4 mg/L (soluble)[11]
Human iLRPE. coliHis-tagUp to 300 mg/L (with codon optimization)[4]
This compound Hydrolysate (from sheep hair)Chemical Hydrolysis (NaOH)N/A91.5% protein yield[24]

Experimental Protocols

Protocol 1: Inclusion Body Purification from E. coli

This protocol provides a general method for isolating this compound inclusion bodies from E. coli cell pellets.

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells using sonication or a French press on ice. Ensure lysis is complete.[17][22]

  • Inclusion Body Collection:

    • Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.[17]

    • Discard the supernatant containing the soluble proteins. The pellet contains the inclusion bodies.

  • Washing:

    • Resuspend the inclusion body pellet in a wash buffer containing a mild detergent (e.g., 1-2% Triton X-100) to remove membrane proteins and other contaminants.[17][18][22]

    • Centrifuge again as in step 2 and discard the supernatant.

    • Repeat the wash step with a buffer containing high salt (e.g., 1 M NaCl) to remove nucleic acids.

    • Finally, wash the pellet with a buffer without detergent or high salt to remove residual contaminants.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0) and a reducing agent (e.g., 10-50 mM DTT) to break disulfide bonds.[17][22]

    • Incubate with gentle agitation for 1-2 hours at room temperature until the solution is clear.

    • Centrifuge at high speed to remove any remaining insoluble material. The supernatant now contains the denatured this compound.

Protocol 2: Protein Refolding by Dilution

This protocol describes a common method for refolding solubilized this compound.

  • Prepare Refolding Buffer:

    • Prepare a large volume of refolding buffer. The optimal composition should be determined empirically but often includes:

      • A buffering agent (e.g., 50 mM Tris-HCl, pH 8.0-8.5).

      • Additives to prevent aggregation, such as L-arginine (0.4-1 M).[19]

      • A redox shuffling system to promote correct disulfide bond formation (e.g., a mixture of reduced and oxidized glutathione, such as 5 mM reduced glutathione and 0.5 mM oxidized glutathione).[19]

  • Dilution:

    • Cool the refolding buffer to 4°C.

    • Slowly add the solubilized this compound solution drop-wise into the cold, gently stirring refolding buffer.[19] The final protein concentration should be low (typically < 50 µg/mL) to favor intramolecular folding over intermolecular aggregation.

  • Incubation:

    • Allow the protein to refold by incubating the solution at 4°C for 12-48 hours with gentle stirring.

  • Concentration and Purification:

    • After refolding, concentrate the protein solution using methods like ultrafiltration.

    • Further purify the refolded this compound using chromatography techniques such as size-exclusion or ion-exchange chromatography to separate correctly folded protein from aggregates and impurities.

Visualizations

Recombinant_Keratin_Production_Workflow cluster_dna Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis Gene_Design This compound Gene Design (Codon Optimization) Vector_Prep Expression Vector Preparation Ligation Ligation & Transformation Host_Transformation Host Cell Transformation Ligation->Host_Transformation Cell_Culture Cell Culture & Growth Induction Induction of Expression Cell_Harvest Cell Harvest Induction->Cell_Harvest Lysis Cell Lysis Purification Purification (e.g., Chromatography) Analysis Analysis (SDS-PAGE, etc.) Final_Product Final_Product Analysis->Final_Product Final Purified Recombinant this compound

Caption: General workflow for recombinant this compound production.

Inclusion_Body_Processing_Workflow Start Insoluble Pellet (from Cell Lysis) Wash_Detergent Wash with Detergent Buffer Start->Wash_Detergent Wash_Salt Wash with High Salt Buffer Wash_Detergent->Wash_Salt Wash_Final Final Wash Wash_Salt->Wash_Final Solubilization Solubilization (8M Urea / 6M GuHCl + DTT) Wash_Final->Solubilization Refolding Refolding (Dilution / Dialysis) Solubilization->Refolding Purification Purification of Refolded Protein Refolding->Purification End Purified, Soluble This compound Purification->End

Caption: Workflow for processing this compound inclusion bodies.

References

Technical Support Center: Optimizing Cell Attachment and Viability on Keratin Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance cell attachment and viability on keratin-based scaffolds.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound scaffolds in a question-and-answer format.

Issue Question Possible Causes Suggested Solutions
Poor Initial Cell Attachment Why are my cells not adhering to the this compound scaffold?1. Residual Chemicals from this compound Extraction: Impurities from reagents used in this compound extraction (e.g., mercaptoethanol, urea, sulfur salts) can be cytotoxic.[1] 2. Inappropriate Scaffold Sterilization: Harsh sterilization methods like gamma irradiation or ethylene oxide can alter the scaffold's surface chemistry and structure, hindering cell attachment.[2] 3. Suboptimal Scaffold Porosity or Pore Size: Pores that are too small can limit cell infiltration, while excessively large pores may reduce the surface area available for attachment.[3][4] 4. Low Seeding Density: An insufficient number of cells may lead to sparse attachment and reduced cell-cell signaling.1. Ensure Thorough Dialysis: After this compound extraction, perform extensive dialysis against deionized water to remove residual chemicals.[1][5] 2. Optimize Sterilization: Use less harsh methods like UV light exposure or soaking in 70% ethanol followed by thorough rinsing with sterile PBS.[3] 3. Adjust Scaffold Fabrication Parameters: Modify the freeze-drying parameters (e.g., freezing temperature, polymer concentration) to achieve optimal pore sizes, typically in the range of 50-200 µm for cell attachment and nutrient diffusion.[3][6] 4. Optimize Seeding Density: Perform a titration experiment to determine the optimal cell seeding density for your specific cell type and scaffold.
Low Cell Viability After Seeding My cells attach initially but then die off within 24-48 hours. What is causing this?1. High this compound Concentration: Very high concentrations of this compound in hydrogels can be hypertonic or restrict nutrient diffusion, leading to cell death.[1] 2. Cytotoxicity of Cross-linking Agents: Residuals from chemical cross-linkers (e.g., glutaraldehyde) can be toxic to cells.[7] 3. Osmotic Shock During Seeding: Abrupt changes in the osmotic environment when transferring cells to the scaffold can impact viability.[8]1. Test a Range of this compound Concentrations: If preparing this compound hydrogels, test concentrations between 3 mg/mL and 15 mg/mL to find the optimal balance between gel formation and cell viability.[1] 2. Thoroughly Rinse Cross-linked Scaffolds: After cross-linking, wash the scaffolds extensively with sterile PBS to remove any unreacted cross-linking agents. Consider using less toxic cross-linkers like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC).[7] 3. Pre-incubate Scaffolds: Before cell seeding, equilibrate the scaffolds in a complete culture medium for several hours to create a more favorable environment for the cells.
Uneven Cell Distribution The cells are clumping in some areas of the scaffold and are sparse in others. How can I achieve a more uniform cell distribution?1. Non-uniform Seeding Technique: Pipetting the cell suspension too quickly or in one spot can lead to uneven distribution.[9] 2. High Porosity and Large Pore Size: In scaffolds with very large and interconnected pores, cells may pass through the scaffold instead of attaching.[10] 3. Gravitational Settling: During static seeding, gravity can cause cells to settle at the bottom of the scaffold.[11]1. Slow and Even Seeding: Pipette the cell suspension slowly and evenly across the entire surface of the scaffold.[9] Gently rock the plate after seeding to help distribute the cells.[9] 2. Use a Smaller Seeding Volume: Apply a small volume of concentrated cell suspension that can be held within the scaffold by capillary action, and allow for an initial attachment period (e.g., 30-60 minutes) before adding more media.[10] 3. Dynamic Seeding Methods: Consider using a shaker or spinner flask during seeding to keep the cells in suspension and promote more uniform attachment throughout the scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the optimal this compound concentration for scaffold fabrication?

A1: The optimal this compound concentration depends on the desired mechanical properties and the cell type being used. For freeze-dried scaffolds, concentrations are often manipulated to control porosity and pore size.[12] In this compound hydrogels, concentrations between 10 to 15 mg/mL are often sufficient for gel formation without compromising cell viability.[1] It is recommended to test a range of concentrations to find the best performance for your specific application.

Q2: How can I improve the bioactivity of my this compound scaffolds?

A2: You can create composite scaffolds by blending this compound with other biomaterials. For instance, adding gelatin can introduce RGD motifs that enhance cell adhesion through integrin binding.[3] Incorporating hydroxyapatite can improve osteoconductivity for bone tissue engineering applications.[3]

Q3: My this compound solution is not forming a stable hydrogel. What could be the issue?

A3: Gel formation can be influenced by the type of this compound (oxidized vs. reduced), pH, temperature, and the presence of cross-linking agents or ions. For example, some this compound solutions can be induced to form hydrogels in the presence of calcium ions.[13] Ensure that your this compound extraction and preparation methods are consistent and that the conditions for gelation are optimal.

Q4: What is the expected cell viability on this compound scaffolds?

A4: this compound scaffolds are generally biocompatible and can support high cell viability. Studies have shown that cell viability on this compound-based scaffolds can be comparable to that on collagen scaffolds and standard tissue culture plastic.[13] However, viability can be affected by factors such as residual chemicals from extraction, scaffold architecture, and cell seeding technique.

Q5: Can I use any cell type with this compound scaffolds?

A5: this compound scaffolds have been successfully used to culture a variety of cell types, including fibroblasts, keratinocytes, and stem cells.[12][13] this compound contains cell-binding motifs like Leu-Asp-Val (LDV), which can be recognized by integrins on the cell surface.[14] However, the optimal scaffold properties and culture conditions may vary depending on the specific cell line.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-based scaffolds to provide a baseline for experimental outcomes.

Table 1: Physical Properties of this compound-Polyvinyl Alcohol (PVA) Composite Scaffolds

Scaffold Composition (this compound:PVA)Water Absorption (%)Porosity (%)
1:372.93 ± 9.2666.05 ± 1.97
1:483.64 ± 14.2968.93 ± 1.33

Data adapted from a study on human hair this compound and PVA composite scaffolds.

Table 2: Comparative Cell Proliferation on this compound and Collagen Hydrogels

SubstrateRelative dsDNA Level (Day 4)Relative dsDNA Level (Day 7)Relative dsDNA Level (Day 12)
This compound Hydrogel~1.5~2.0~2.5
Collagen Hydrogel~2.0~2.5~3.0
Tissue Culture Plastic (Control)~2.5~3.5~4.0

Data represents the relative proliferation of L929 fibroblasts, normalized to the control at day 1. Adapted from a study comparing human hair this compound hydrogels to collagen hydrogels.[15]

Experimental Protocols

Protocol 1: this compound Extraction from Human Hair (Shindai Method)

This protocol describes a common method for extracting this compound from human hair.

Materials:

  • Human hair clippings

  • 0.125 M Sodium Sulfide (Na₂S·9H₂O)

  • Tris-HCl buffer (pH 8.5)

  • Urea

  • Thiourea

  • Dithiothreitol (DTT)

  • Deionized (DI) water

  • Cellulose dialysis tubing (10 kDa MWCO)

  • Freeze-dryer

Procedure:

  • Hair Preparation: Wash human hair clippings thoroughly with soap and water, followed by an extensive rinse with DI water. Treat the hair with 70% ethanol for 6 hours, then dry completely at room temperature.[16] Cut the dried hair into small fragments (1-2 mm).[5]

  • Initial Protein Extraction: Incubate the hair fragments in 0.125 M Na₂S solution at 40°C for 1 hour to extract total hair proteins.[5]

  • Filtration and Dialysis: Remove the remaining hair solids by filtration. Dialyze the resulting protein solution against DI water for 4 days, changing the water frequently, to remove the extraction chemicals.[5]

  • Lyophilization: Freeze-dry the dialyzed protein solution to obtain a powder of total hair proteins.

  • This compound Extraction: Prepare an extraction buffer of pH 8.5 Tris-HCl containing 5 M urea, 2.6 M thiourea, and 200 mM DTT. Dissolve the total hair protein powder in this buffer and incubate at 50°C for 24 hours.[5]

  • Final Dialysis and Storage: Dialyze the this compound solution against DI water to remove urea, thiourea, and DTT. The purified this compound solution can be stored at 4°C for up to one week or freeze-dried for long-term storage at -20°C.[5]

Protocol 2: Fabrication of Porous this compound Scaffolds via Freeze-Drying

This protocol outlines the steps to create a porous 3D this compound scaffold.

Materials:

  • This compound solution or lyophilized this compound powder

  • DI water or appropriate buffer

  • Molds for casting the scaffold

  • Freezer (-80°C)

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Prepare this compound Solution: Dissolve lyophilized this compound powder in DI water or a suitable buffer to the desired concentration. If starting with a this compound solution, it can be used directly. For composite scaffolds, other components like gelatin can be dissolved in this step.[3]

  • Homogenization: Homogenize the solution for several hours to ensure uniformity.[3]

  • Molding: Pour the this compound solution into molds of the desired shape and size.

  • Freezing: Freeze the molds overnight at -80°C.[3] The freezing temperature can be adjusted to control the pore size of the final scaffold.

  • Lyophilization: Transfer the frozen molds to a lyophilizer and run a cycle for 48 hours, or until all the frozen solvent has sublimated, leaving behind a porous scaffold structure.[3]

  • Sterilization: Sterilize the scaffolds, for example, by exposing them to UV light for several hours on each side.[3] Store in a sterile, dry environment until use.

Protocol 3: Cell Seeding onto 3D this compound Scaffolds

This protocol provides a method for seeding cells onto pre-fabricated this compound scaffolds.

Materials:

  • Sterile 3D this compound scaffolds

  • Cell suspension at a known concentration

  • Complete cell culture medium

  • Sterile forceps

  • Multi-well culture plate

Procedure:

  • Scaffold Preparation: Place sterile this compound scaffolds into the wells of a culture plate using sterile forceps. Pre-wet the scaffolds with a complete culture medium and incubate for at least 2 hours to allow for temperature and pH equilibration.

  • Cell Preparation: Trypsinize and count your cells. Prepare a cell suspension in a complete culture medium at the desired seeding density.

  • Seeding: Carefully remove the equilibration medium from the scaffolds. Slowly pipette the cell suspension onto the top surface of each scaffold, ensuring the entire surface is covered. Use a minimal volume so that the suspension is held within the scaffold by capillary action.

  • Initial Attachment: Incubate the plate for 30-45 minutes in a cell culture incubator to allow for initial cell attachment.[17]

  • Adding Medium: After the initial attachment period, gently add pre-warmed complete culture medium to each well to fully immerse the scaffolds.

  • Culture: Continue to culture the cell-seeded scaffolds under standard conditions, changing the medium every 2-3 days.

Protocol 4: Cell Viability Assessment using MTT Assay

This protocol describes how to assess cell viability on 3D this compound scaffolds using a colorimetric MTT assay.

Materials:

  • Cell-seeded this compound scaffolds in a multi-well plate

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in phenol red-free medium)

  • Acidified isopropanol (1 µL concentrated HCl per 1 mL isopropanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation: If the culture medium contains phenol red, gently wash the scaffolds with sterile PBS.[18]

  • MTT Incubation: Add 1 mL of the MTT solution to each well containing a scaffold. Protect the plate from light with aluminum foil and incubate at 37°C for 1-3 hours.[18][19]

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 1 mL of acidified isopropanol to each well to dissolve the purple formazan crystals.[18]

  • Incubation and Reading: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.[18]

  • Measurement: Transfer an aliquot (e.g., 100-200 µL) of the solution from each well to a 96-well plate and read the absorbance at 570 nm using a microplate reader.

Protocol 5: Live/Dead Staining for Fluorescence Microscopy

This protocol allows for the visualization of live and dead cells on this compound scaffolds.

Materials:

  • Cell-seeded this compound scaffolds

  • LIVE/DEAD Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • Sterile PBS or HBSS

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Prepare the working staining solution by diluting the stock solutions of Calcein AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in sterile PBS or HBSS according to the manufacturer's instructions.

  • Staining: Wash the cell-seeded scaffolds once with sterile PBS. Add enough staining solution to completely cover the scaffolds.

  • Incubation: Incubate the scaffolds at room temperature or 37°C for 15-30 minutes, protected from light.[3][20]

  • Imaging: Following incubation, the scaffolds can be imaged directly using a fluorescence microscope with appropriate filters for green and red fluorescence. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.

Visualizations

Experimental Workflow for this compound Scaffold Fabrication and Cell Seeding

G cluster_0 Scaffold Fabrication cluster_1 Cell Culture and Seeding cluster_2 Analysis A This compound Extraction (e.g., from human hair) B Purification (Dialysis) A->B C This compound Solution Preparation B->C D Molding C->D E Freezing (-80°C) D->E F Lyophilization (Freeze-Drying) E->F G Porous this compound Scaffold F->G H Sterilization (e.g., UV exposure) G->H K Scaffold Pre-wetting in Medium H->K I Cell Culture (Expansion) J Prepare Cell Suspension L Cell Seeding onto Scaffold J->L K->L M Initial Attachment (30-45 min) L->M N Addition of Culture Medium M->N O Incubation and Culture N->O P Cell Attachment and Viability Assays (e.g., MTT, Live/Dead) O->P

Caption: Workflow for fabricating porous this compound scaffolds and subsequent cell seeding for in vitro culture.

Integrin-Mediated Cell Adhesion Signaling Pathway

G cluster_0 Extracellular Matrix (this compound Scaffold) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade This compound This compound Scaffold (with LDV/RGD motifs) Integrin Integrin Receptor (αβ heterodimer) This compound->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Src Src Kinase FAK->Src Autophosphorylation recruits Src PI3K PI3K FAK->PI3K Activation MAPK MAPK/ERK Pathway FAK->MAPK Activation Actin Actin Cytoskeleton Reorganization FAK->Actin Src->FAK Phosphorylation Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Survival) MAPK->Gene Akt->Gene

Caption: Simplified signaling pathway of integrin-mediated cell adhesion to a this compound scaffold.

References

Technical Support Center: Optimizing Cross-Linking Methods for Keratin Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the cross-linking of keratin hydrogels.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the preparation and characterization of this compound hydrogels.

Q1: Why is my this compound hydrogel not gelling or forming a stable structure?

A: Failure to form a stable gel can be attributed to several factors related to this compound type, concentration, cross-linker efficacy, and environmental conditions.

  • Insufficient Cross-Linking Sites: The ability of this compound to form covalent cross-links depends on the extraction method used. This compound extracted via oxidative methods (keratose) has its cysteine residues "capped" by sulfonic acid groups, preventing the formation of disulfide bonds.[1][2] In contrast, this compound from reductive extraction (kerateine) has free thiol groups that can form disulfide cross-links spontaneously.[1][2][3] If you are using a high ratio of keratose to kerateine, or 100% keratose, the hydrogel will rely only on physical entanglements and will be less stable or may not gel at all.[3]

  • Low this compound Concentration: The concentration of the this compound solution is critical. If the concentration is too low, polymer chains may not be close enough to form a percolated network.[4] Increasing the polymer concentration can facilitate gelation.[4]

  • Ineffective Cross-Linker Concentration: For chemical or enzymatic cross-linking, the concentration of the cross-linking agent is crucial. Too little cross-linker will result in insufficient covalent bonds to form a stable network.[4] It is often necessary to optimize the ratio of the cross-linker to the polymer.[4]

  • pH and Temperature: The pH of the solution can influence the reactivity of both the this compound and the cross-linking agent. For EDC/NHS chemistry, for example, physiological pH is optimal for the coupling of primary amines.[5] For genipin, cross-linking time is temperature-dependent, with faster gelation occurring at higher temperatures (e.g., 37°C or 50°C).[6]

  • Presence of Salts: Certain this compound formulations, particularly those relying on kerateine disulfide bonding, may fail to gel in the presence of salts found in buffers like PBS or cell culture media.[3] In such cases, initial gel formation should be performed in deionized water.[3]

Q2: My hydrogel is swelling too much and losing its shape. How can I control the swelling ratio?

A: Excessive swelling is typically a sign of low cross-linking density. The swelling behavior of hydrogels is determined by the balance between the osmotic pressure driving water into the network and the elastic forces of the cross-linked polymer chains resisting expansion.

  • Increase Cross-Linking Density: A higher degree of cross-linking creates a tighter network structure that restricts the influx of water, thereby reducing the swelling ratio.[7][8] This can be achieved by:

    • Increasing the concentration of the chemical or enzymatic cross-linker (e.g., genipin, EDC/NHS, transglutaminase).[9][10]

    • Increasing the proportion of kerateine (KTN) relative to keratose (KOS) to promote more disulfide bond formation.[3]

    • Using physical cross-linking methods like dehydrothermal (DHT) treatment, where higher temperatures and longer durations can increase cross-linking.[11]

  • Increase this compound Concentration: Higher this compound concentrations lead to a denser polymer network, which can decrease the swelling ratio.[7] For example, increasing this compound concentration from 150 mg/ml to 200 mg/ml has been shown to decrease the swelling ratio.[7]

  • Solvent Composition: The swelling ratio is highly dependent on the solvent. Hydrogels swell significantly more in distilled water than in buffer solutions like PBS.[7] The ions in PBS create an osmotic pressure difference and can cause electrostatic repulsion, reducing the overall swelling.[7]

Q3: My hydrogel is degrading too quickly for my long-term experiment. How can I increase its stability?

A: The degradation rate of a this compound hydrogel is inversely proportional to its cross-linking density.[12] To slow down degradation, you need to create a more stable, covalently cross-linked network.

  • Adjust this compound Type: Hydrogels made from kerateine (KTN) are more stable and erode more slowly than those made from keratose (KOS) due to the presence of covalent disulfide cross-links.[3][12] By increasing the ratio of KTN to KOS, you can systematically decrease the erosion rate.[3][13] For instance, a 100% KTN gel showed only ~7% erosion after one week, compared to ~70% for a 100% KOS gel.[3]

  • Utilize Covalent Cross-Linkers: Introducing chemical cross-linkers like genipin or EDC/NHS, or enzymatic cross-linkers like transglutaminase, will create stable amide bonds that are more resistant to hydrolysis than physical interactions.[5][6][14]

  • Optimize Cross-Linker Concentration: Increasing the concentration of the cross-linking agent generally leads to a slower degradation rate.[9]

  • Enzymatic Degradation: While mammalian cells typically do not secrete enzymes that specifically degrade this compound, the cross-linker itself can be susceptible to degradation.[10] For example, some hydrogels can be designed for enzymatic degradation by incorporating materials like polyethylene glycol (PEG) that can be hydrolyzed.[10] If unintended enzymatic degradation is a concern, ensure the purity of your components and consider the in vivo environment.

Q4: The mechanical strength of my hydrogel is too low. How can I improve it?

A: The mechanical properties of a hydrogel, such as its compressive or elastic modulus, are directly related to the density of cross-links within the polymer network.

  • Increase Cross-Linker Concentration: A higher concentration of a cross-linking agent like genipin or a photoinitiator in photocrosslinkable systems leads to a higher cross-linking density and, consequently, a higher compressive and tensile modulus.[10][15]

  • Increase Polymer Concentration: Increasing the total this compound concentration can also enhance mechanical stiffness.[10]

  • Tune this compound Composition: The elastic modulus (G') of this compound hydrogels increases with higher proportions of kerateine (KTN) due to the formation of more covalent disulfide bonds.[1][3]

  • Choice of Cross-Linker: Different cross-linking agents can yield different mechanical properties. For example, EDC/NHS cross-linking has been shown to significantly increase the Young's modulus of gelatin hydrogels compared to the un-cross-linked material.[15]

Q5: How can I control the pore size and structure of my this compound hydrogel?

A: Controlling the porosity and pore size is crucial for applications like tissue engineering, as it affects cell infiltration and nutrient diffusion.[16]

  • Freeze-Drying (Lyophilization): This is a common method to create porous scaffolds. The pore size can be influenced by the freezing rate and temperature. Freezing the hydrogel at -80°C before lyophilizing is a standard procedure.[3] The freezing process creates ice crystals, and after sublimation, pores are left behind.[16]

  • Particle Leaching: This technique involves incorporating a porogen, such as sodium chloride (NaCl) particles of a specific size, into the hydrogel precursor solution.[16] After gelation, the porogen is leached out by immersing the hydrogel in a solvent (like water), leaving behind an interconnected porous network.[16] The pore size can be controlled by the size of the porogen particles used.[16]

  • This compound Concentration: The concentration of this compound can affect the pore structure. Hydrogels with a lower concentration of this compound tend to have larger and looser pores.[7] As the concentration increases, the cross-link density increases, leading to a decrease in the number and size of pores.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main types of cross-linking methods for this compound hydrogels?

A: this compound hydrogels can be formed using several cross-linking strategies:

  • Physical Cross-Linking: Relies on non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and physical chain entanglements. These hydrogels are often reversible but may have weaker mechanical properties.[3][17]

  • Disulfide Bond Formation: This is an intrinsic property of kerateine, which contains free thiol (-SH) groups from cysteine residues that spontaneously oxidize to form covalent disulfide (-S-S-) bonds, creating a stable network.[1][2]

  • Chemical Cross-Linking: Involves adding a chemical agent that forms covalent bonds between this compound polymer chains. Common agents include genipin, a naturally derived and biocompatible cross-linker, and carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[5][6][18]

  • Enzymatic Cross-Linking: Utilizes enzymes, such as transglutaminase (TG), to catalyze the formation of covalent bonds between amino acid side chains (specifically between glutamine and lysine residues) in the this compound structure.[14][19] This method offers high specificity and biocompatibility under mild reaction conditions.[19]

  • Photocrosslinking: This method involves modifying this compound with photoreactive groups and using a photoinitiator and light (e.g., visible light) to trigger a rapid cross-linking reaction, such as a thiol-norbornene "click" reaction.[10][20]

Q2: What are the advantages and disadvantages of different chemical cross-linkers like Genipin and EDC/NHS?

A:

  • Genipin: It is a naturally occurring cross-linking agent derived from the gardenia fruit.[18]

    • Advantages: Excellent biocompatibility, low cytotoxicity, and forms stable cross-links.[6][18][21]

    • Disadvantages: The cross-linking reaction can be slower compared to some synthetic cross-linkers, and the resulting hydrogels often have a characteristic blue color.[6]

  • EDC/NHS: This is a "zero-length" cross-linking system, meaning it facilitates the formation of an amide bond between carboxyl and amine groups on polymer chains without becoming part of the final linkage itself.[22]

    • Advantages: High reaction efficiency, allows for the formation of stable covalent bonds, and unreacted EDC can be washed away, minimizing toxicity.[5][22]

    • Disadvantages: The reaction can consume carboxylate and primary amino groups, which may be important cell-binding motifs.[5] Therefore, the concentration must be carefully optimized to maintain bioactivity.[5]

Q3: How does the source of this compound (e.g., keratose vs. kerateine) affect cross-linking and hydrogel properties?

A: The extraction method determines the chemical properties of the resulting this compound and its ability to cross-link.[1][2]

  • Kerateine (KTN): Produced by reductive extraction, KTN retains free thiol groups on its cysteine residues.[2][3] These groups can readily form covalent disulfide bonds, leading to more stable, mechanically robust hydrogels that degrade slowly.[3]

  • Keratose (KOS): Produced by oxidative extraction, the cysteine residues in KOS are converted to sulfonic acid groups.[2][3] These groups cannot form disulfide bonds, so KOS hydrogels are formed only through weaker physical interactions.[3] Consequently, they are less stable, have lower mechanical strength, and erode much more rapidly.[3][12] By mixing KOS and KTN in different ratios, researchers can precisely tune the degree of covalent cross-linking to control properties like erosion rate, mechanical stiffness, and drug release profiles.[1][2][3]

Data Summary Tables

Table 1: Effect of this compound Type and Concentration on Hydrogel Properties

Parameter VariedEffect on PropertyReference
Increasing KTN:KOS Ratio Increases Elastic Modulus (G')[1]
Decreases Erosion/Degradation Rate[3][12][13]
Increasing this compound Concentration Decreases Swelling Ratio
Decreases Pore Size[7]
Increases Compressive Modulus[10]

Table 2: Influence of Cross-Linker Concentration on Hydrogel Properties

Cross-Linker SystemEffect of Increasing ConcentrationReference
Genipin Decreases Gelation Time[6]
Decreases Swelling Ratio[9]
Increases Mechanical Strength[9]
Photocrosslinking (Eosin Y) Increases Compressive & Tensile Modulus[10]
Decreases Swelling Ratio[10]
EDC/NHS Increases Mechanical Strength[23][24]
Decreases Swelling[24]
Transglutaminase Increases Degree of Cross-linking[14]
Increases Tensile Strength[14]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines a typical workflow for the fabrication and characterization of this compound hydrogels.

G cluster_prep Preparation cluster_gel Gelation cluster_char Characterization This compound This compound Source (e.g., KOS/KTN Powder) dissolution Dissolution (e.g., in DI Water) This compound->dissolution crosslinker Add Cross-linker (If applicable) dissolution->crosslinker gelation Induce Gelation (e.g., 37°C Incubation, UV/Visible Light) crosslinker->gelation washing Washing/Purification (e.g., PBS soaks) gelation->washing rheology Rheology (G', G'') washing->rheology mechanical Mechanical Testing (Compressive Modulus) washing->mechanical swelling Swelling Ratio washing->swelling degradation Degradation Rate washing->degradation sem Morphology (SEM) (Pore Size) washing->sem

Caption: General workflow for this compound hydrogel fabrication and characterization.

Protocol 1: this compound Hydrogel Formation via Disulfide Cross-linking

This protocol is for forming hydrogels using kerateine (KTN) or a blend of keratose (KOS) and kerateine.

  • Preparation: Obtain lyophilized KOS and KTN powders. Prepare solutions of the desired KOS:KTN ratio (e.g., 70:30, 50:50, 30:70) in deionized water to achieve the final desired this compound concentration (e.g., 15% w/v).[12] Note: KTN may not gel effectively in salt-containing solutions like PBS or culture media.[3]

  • Dissolution: Gently mix the powder into the deionized water until fully dissolved. This can be done by vortexing or gentle agitation.

  • Gelation: Transfer the this compound solution to the desired mold or container. Incubate at 37°C overnight to allow for the spontaneous formation of disulfide bonds and subsequent gelation.[3]

  • Post-Processing: For applications requiring a porous scaffold, the resulting hydrogel can be frozen at -80°C and then lyophilized (freeze-dried) for at least 48 hours.[3]

Protocol 2: Genipin Cross-Linking of Protein Hydrogels

This protocol provides a general method for using genipin to cross-link protein hydrogels, which can be adapted for this compound.

  • Solution Preparation: Prepare the this compound solution in an appropriate buffer (e.g., PBS or DMEM for cell-based applications) to the desired concentration.[6] Prepare a stock solution of genipin.

  • Mixing: Add the genipin solution to the this compound solution to achieve the final desired genipin concentration (e.g., 0.1% to 1% w/v relative to the polymer).[9][21] Mix thoroughly.

  • Gelation: The gelation time is temperature-dependent. For in situ cross-linking, the reaction can proceed at 37°C.[6] Gelation time will decrease as temperature increases.[6] Monitor the solution until a stable gel is formed.

  • Washing: After gelation, wash the hydrogel extensively with PBS or deionized water to remove any unreacted genipin.

Protocol 3: EDC/NHS Cross-Linking of Protein Hydrogels

This protocol describes the use of EDC and NHS to form amide bonds in protein-based hydrogels.

  • Solution Preparation: Dissolve the this compound in a suitable buffer, such as MES buffer, to the desired concentration.

  • Cross-linker Addition: Prepare fresh solutions of EDC and NHS. Add EDC and NHS to the this compound solution. A common molar ratio of EDC to NHS is 2.5:1 or higher to improve efficiency.[23] The final concentration of EDC can range, but concentrations as low as 0.1% of the standard have been shown to be effective while preserving cell-binding sites.[5]

  • Reaction: Allow the reaction to proceed for a set time, which can range from 2 to 18 hours, depending on the desired degree of cross-linking.[23]

  • Washing: After the reaction is complete, it is critical to wash the hydrogel thoroughly with distilled water or PBS to remove any unreacted cross-linkers and byproducts to avoid cytotoxicity.[22]

Protocol 4: Enzymatic Cross-linking with Transglutaminase (TG)

This protocol outlines the use of microbial transglutaminase (mTG) for cross-linking.

  • Solution Preparation: Prepare a this compound solution in a suitable buffer. Prepare the mTG enzyme solution.

  • Mixing: Add the mTG solution to the this compound solution. The amount of enzyme can be varied (e.g., 10 to 80 U/g of protein) to control the reaction kinetics and final properties.[25]

  • Reaction: Incubate the mixture at a temperature optimal for enzyme activity, typically around 37°C, for several hours (e.g., 6 hours) to allow for enzymatic cross-linking to occur.[25][26]

  • Enzyme Deactivation (Optional): The reaction can be stopped by heating to denature the enzyme, if necessary for the application.

  • Washing: Wash the resulting hydrogel to remove any residual enzyme.

Relationship Between Cross-linking Density and Hydrogel Properties

The degree of cross-linking is the primary determinant of a hydrogel's physical characteristics. This diagram illustrates the logical relationships.

G crosslink Cross-Linking Density mech_strength Mechanical Strength (Modulus) crosslink->mech_strength Increases stability Stability (Resistance to Degradation) crosslink->stability Increases swelling Swelling Ratio crosslink->swelling Decreases pore_size Pore Size crosslink->pore_size Decreases nutrient_diff Nutrient Diffusion pore_size->nutrient_diff Decreases

Caption: Relationship between cross-linking density and key hydrogel properties.

Troubleshooting Decision Flowchart

This flowchart provides a logical path for diagnosing and solving common issues with this compound hydrogel synthesis.

G cluster_props Troubleshooting Properties start Start: Hydrogel Synthesis Issue q_gel Does the hydrogel form a stable gel? start->q_gel no_gel Problem: No Gelation q_gel->no_gel No q_prop Are the physical properties (swelling, strength, degradation) optimal? q_gel->q_prop Yes check_this compound Check this compound Type: Is there enough Kerateine (KTN) for disulfide bonds? no_gel->check_this compound check_conc Check Concentrations: Is polymer or cross-linker concentration too low? check_this compound->check_conc check_env Check Environment: Are pH, temperature, or salts inhibiting gelation? check_conc->check_env bad_prop Problem: Sub-optimal Properties q_prop->bad_prop No success Success: Optimized Hydrogel q_prop->success Yes too_swollen Issue: Too much swelling Solution: Increase cross-link density bad_prop->too_swollen too_weak Issue: Too weak Solution: Increase cross-link density or polymer concentration bad_prop->too_weak too_fast_deg Issue: Degrades too fast Solution: Increase cross-link density (e.g., more KTN or covalent linker) bad_prop->too_fast_deg

Caption: Decision flowchart for troubleshooting this compound hydrogel synthesis.

References

Technical Support Center: Preventing Premature Degradation of Keratin Biomaterials In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with keratin biomaterials. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the premature degradation of this compound-based scaffolds, hydrogels, and films in preclinical studies.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with this compound biomaterials.

Issue 1: Rapid Loss of Scaffold Integrity and Mechanical Strength

Question: My this compound scaffold is degrading much faster than anticipated in my subcutaneous implantation model, leading to a loss of mechanical support for tissue regeneration. What could be the cause and how can I address it?

Answer:

Rapid degradation of this compound scaffolds in vivo is a common challenge that can be attributed to several factors, including enzymatic activity, scaffold properties, and the host's inflammatory response. Here are potential causes and troubleshooting steps:

  • Enzymatic Degradation: The primary drivers of in vivo degradation are enzymes, particularly proteases, secreted by inflammatory cells like macrophages that infiltrate the implant site.

    • Solution 1: Crosslinking: Increase the crosslinking density of your this compound scaffold. Crosslinking creates more covalent bonds within the biomaterial, making it more resistant to enzymatic breakdown.

      • Genipin: A natural crosslinker that is less cytotoxic than glutaraldehyde.[1] It has been shown to increase the stability and mechanical properties of protein-based scaffolds.[1][2]

      • Glutaraldehyde: A common and effective crosslinker, but can have cytotoxic effects if not thoroughly removed.[1][3]

      • Visible Light Crosslinking: This method offers rapid and tunable crosslinking of this compound hydrogels, allowing for control over mechanical properties and degradation.

    • Solution 2: Blending with Synthetic Polymers: Incorporate slower-degrading synthetic polymers into your this compound scaffold.

      • Poly(ε-caprolactone) (PCL): A biodegradable polyester with a slow degradation rate. Blending this compound with PCL can significantly enhance the mechanical properties and prolong the in vivo persistence of the scaffold.[4][5]

      • Poly(lactic-co-glycolic acid) (PLGA): Another widely used biodegradable polymer that can be blended with this compound to tailor the degradation profile.

  • Scaffold Porosity and Surface Area: Highly porous scaffolds with a large surface area are more susceptible to rapid cellular infiltration and enzymatic attack.

    • Solution: Optimize the pore size and overall porosity of your scaffold. While interconnected pores are necessary for tissue ingrowth, excessively large or numerous pores can accelerate degradation. Techniques like freeze-drying with controlled freezing rates can be used to manipulate pore structure.

  • Sterilization Method: The sterilization technique used can impact the structural integrity and subsequent degradation of this compound biomaterials.

    • Solution: Evaluate your sterilization method.

      • Gamma Irradiation: Can cause chain scission in protein-based materials, potentially leading to faster degradation.[6][7] The effect is dose-dependent.[6]

      • Ethylene Oxide (EtO): Generally has a lesser effect on the bulk properties of polymers compared to gamma irradiation, but residual toxicity is a concern that requires thorough degassing.[6][7][8][9]

      • Electron Beam Irradiation: Can also alter the mechanical properties and degradation of this compound hydrogels.[10]

Issue 2: Inconsistent Degradation Rates Between Batches

Question: I am observing significant variability in the in vivo degradation rates of different batches of my this compound hydrogels, even though I am following the same fabrication protocol. What could be causing this inconsistency?

Answer:

Inconsistent degradation rates can compromise the reproducibility of your study. Several factors during fabrication and processing can contribute to this issue:

  • This compound Extraction Method: The method used to extract this compound from its source (e.g., hair, wool) can influence the molecular weight distribution and purity of the resulting this compound, affecting its degradation profile.[11]

    • Solution: Standardize your this compound extraction protocol. Methods using agents like sodium sulfide, peracetic acid, urea, or thioglycolic acid will yield this compound with different properties.[11] Consistent use of a single, well-documented method is crucial.

  • Crosslinking Inefficiency: Incomplete or uneven crosslinking can lead to regions of the scaffold that are more susceptible to degradation.

    • Solution: Optimize and validate your crosslinking process. Ensure homogenous mixing of the crosslinking agent and this compound solution. For methods like UV or visible light crosslinking, ensure uniform light exposure.

  • Residual Solvents or Reagents: Inadequate purification after fabrication can leave behind residual chemicals that may affect the material's stability and elicit an inflammatory response in vivo.

    • Solution: Implement a thorough purification process, such as dialysis or extensive washing, to remove any unreacted crosslinkers or other reagents.

II. Frequently Asked Questions (FAQs)

Q1: How can I quantitatively assess the in vivo degradation of my this compound biomaterial?

A1: A common method is to implant a pre-weighed, sterile sample of your this compound biomaterial subcutaneously in a small animal model, such as a mouse or rat.[2][12][13] At predetermined time points, the implants are explanted, and the remaining material is carefully cleaned of host tissue, dried, and weighed. The percentage of mass loss is then calculated. Additionally, changes in the mechanical properties (e.g., compressive modulus, tensile strength) of the explanted scaffolds can be measured to assess functional degradation.[2] For non-invasive, continuous monitoring, in vivo imaging systems can be used by labeling the biomaterial with a near-infrared fluorescent dye.[14]

Q2: What is the expected in vivo degradation timeline for a pure this compound scaffold?

A2: The degradation time for pure this compound biomaterials can vary significantly depending on the processing and crosslinking. For instance, subcutaneously implanted wool this compound bars in rats showed a gradual decrease in dry weight over 18 weeks, with a more abrupt loss in mechanical properties between 3 and 6 weeks.[2] The form of the biomaterial also plays a role; for example, some this compound hydrogels have been observed to degrade fully within 4 weeks in vivo.

Q3: How does the host inflammatory response influence this compound degradation?

A3: The host inflammatory response is a key driver of biomaterial degradation. Upon implantation, immune cells, particularly macrophages, are recruited to the site. These cells can adopt different phenotypes: pro-inflammatory (M1) macrophages are associated with tissue destruction and enzymatic degradation of the biomaterial, while anti-inflammatory (M2) macrophages are involved in tissue remodeling and repair.[15] this compound biomaterials have been shown to promote a shift towards the anti-inflammatory M2 macrophage phenotype, which can modulate the degradation process and promote a more regenerative healing environment.[15]

Q4: Can I control the degradation rate by blending this compound with other natural polymers?

A4: Yes, blending this compound with other natural polymers is a viable strategy to modulate degradation.

  • Chitosan: A biocompatible polysaccharide that can be blended with this compound to improve mechanical strength and antibacterial properties.[5] The degradation of chitosan-based materials in vivo is influenced by factors like its molecular weight and degree of deacetylation and is primarily enzymatic.[16]

  • Alginate: Another natural polysaccharide that can be blended with this compound. The degradation rate of alginate-chitosan hydrogels in vivo has been shown to influence the type of tissue repair.[17]

  • Gelatin: A derivative of collagen that can be blended with this compound. The degradation rate of gelatin scaffolds can be controlled by the concentration of crosslinking agents like genipin.

III. Data Presentation

Table 1: Comparative In Vivo Degradation of Modified this compound Biomaterials

Biomaterial CompositionAnimal ModelImplantation SiteTime PointMass Loss (%)Key Findings
Wool this compound BarsRatSubcutaneous18 weeksGradual decreaseAbrupt loss of mechanical properties between 3-6 weeks.[2]
This compound-PEG HydrogelN/A (in vitro)N/A21 daysVery slow in PBSDegradation is dependent on the hydrolysis of the PEG crosslinker.
PCL ScaffoldsN/A (in vitro)N/A50 days< 5%PCL shows very slow degradation.
80+10 kDa PCL BlendN/A (in vitro)N/A50 days~10%Blending with lower molecular weight PCL increases the degradation rate.[4]

Table 2: Effects of Sterilization on Biomaterial Properties and Degradation

Sterilization MethodEffect on Mechanical PropertiesEffect on Degradation RateReference
Gamma IrradiationCan decrease mechanical strength (dose-dependent).Can increase degradation rate due to chain scission.[6][6][7]
Ethylene Oxide (EtO)Generally less impact on mechanical properties compared to gamma irradiation.[6]Less impact on degradation rate compared to gamma irradiation.[6][6][7][8][9]
Electron BeamCan increase tensile strength and decrease elongation of this compound hydrogels.Can be affected by the irradiation dose.[10]

IV. Experimental Protocols

Protocol 1: Genipin Crosslinking of this compound Scaffolds

This protocol is adapted from methods used for crosslinking other protein-based biomaterials and can be optimized for specific this compound concentrations and desired scaffold properties.

  • Prepare this compound Solution: Dissolve lyophilized this compound powder in a suitable solvent (e.g., phosphate-buffered saline, PBS) to the desired concentration (e.g., 5-10% w/v).

  • Prepare Genipin Solution: Prepare a stock solution of genipin (e.g., 1% w/v) in a compatible solvent like ethanol or distilled water.

  • Crosslinking Reaction:

    • Add the genipin solution to the this compound solution at a specific ratio (e.g., 1:10 v/v). The final concentration of genipin will influence the crosslinking density.

    • Mix the solution thoroughly but gently to avoid introducing air bubbles.

    • Pour the mixture into a mold of the desired shape and size for the scaffold.

  • Incubation: Allow the crosslinking reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 24-48 hours). The solution will gradually change color to blue/purple, indicating the progress of the crosslinking.[1]

  • Washing: After crosslinking, wash the resulting hydrogel extensively with PBS or deionized water to remove any unreacted genipin.

  • Lyophilization: Freeze the washed hydrogel (e.g., at -80°C) and then lyophilize (freeze-dry) to create a porous scaffold.

Protocol 2: In Vivo Subcutaneous Implantation for Degradation Analysis in a Murine Model

This protocol provides a general guideline for assessing the in vivo degradation of this compound biomaterials. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Scaffold Preparation and Sterilization:

    • Prepare this compound scaffolds of a uniform size and weight.

    • Sterilize the scaffolds using an appropriate method (e.g., ethylene oxide, gamma irradiation). Ensure the chosen method is validated for its effect on the material properties.

  • Animal Model: Use an appropriate strain of mice or rats (e.g., Sprague Dawley, Wistar).

  • Surgical Procedure:

    • Anesthetize the animal using an approved anesthetic protocol.

    • Shave and disinfect the dorsal skin.

    • Make a small incision in the skin.

    • Create a subcutaneous pocket by blunt dissection.

    • Insert the sterile this compound scaffold into the pocket.

    • Close the incision with sutures or surgical staples.

  • Post-Operative Care:

    • Administer analgesics as prescribed in the animal protocol.

    • Monitor the animals for any signs of infection or adverse reactions.

  • Explantation:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), euthanize a subset of the animals.

    • Carefully excise the implant along with the surrounding tissue capsule.

  • Analysis of Degradation:

    • Gravimetric Analysis: Carefully dissect the remaining scaffold material from the tissue capsule, rinse with PBS, lyophilize, and weigh to determine mass loss.

    • Histological Analysis: Fix the explanted tissue (with the scaffold) in formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to visualize the tissue response, cellular infiltration, and material degradation.

    • Mechanical Testing: If sufficient material remains, perform mechanical tests (e.g., compression, tensile) to assess changes in the scaffold's mechanical properties.

V. Visualization of Signaling Pathways and Experimental Workflows

Figure 1: General experimental workflow for preparing, implanting, and analyzing this compound biomaterials for in vivo degradation studies.

Figure 2: Simplified signaling pathways in macrophages interacting with this compound biomaterials, leading to different functional outcomes. This compound can modulate the inflammatory response, often promoting an anti-inflammatory M2 phenotype.

References

protocol for troubleshooting immunofluorescence staining of keratins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with immunofluorescence (IF) staining of keratins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during keratin immunofluorescence experiments in a question-and-answer format.

Issue 1: Weak or No Fluorescent Signal

Question: Why am I getting a very weak or no fluorescent signal for my this compound staining?

Answer: Weak or no signal can be frustrating and may stem from several factors throughout the staining protocol. Here is a step-by-step guide to troubleshoot this issue.

  • Antibody Performance:

    • Primary Antibody: The primary antibody may not be optimal for IF applications or may have lost activity due to improper storage. Confirm that the antibody is validated for immunofluorescence.[1] Consider testing the antibody's functionality using a different technique like a Western blot to ensure it is still active.[1]

    • Antibody Concentration: The concentration of the primary or secondary antibody might be too low. Try increasing the antibody concentration or extending the incubation time.[2][3] It is recommended to perform a titration to determine the optimal antibody concentration.[4]

    • Primary and Secondary Antibody Incompatibility: Ensure the secondary antibody is designed to target the host species of the primary antibody (e.g., if the primary antibody is a mouse anti-keratin, use an anti-mouse secondary antibody).[1][2]

  • Sample Preparation and Processing:

    • Fixation: Over-fixation of the tissue or cells can mask the this compound epitope, preventing antibody binding.[1][5] Consider reducing the fixation time or trying a different fixation method. For example, some anti-keratin antibodies work better with methanol fixation, while others require formaldehyde.[6]

    • Permeabilization: If you are using a fixation method like formaldehyde that does not permeabilize the cell membrane, you must include a separate permeabilization step (e.g., with Triton X-100) to allow the antibodies to access the intracellular this compound filaments.[1]

    • Antigen Retrieval: For formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is a critical step to unmask the this compound epitopes.[7][8][9] The choice of antigen retrieval method (heat-induced or proteolytic-induced) and the specific buffer can significantly impact staining.[8][10][11] Optimization of this step is often necessary.

    • Sample Integrity: Ensure that the tissue or cells have not dried out at any point during the staining procedure, as this can lead to a loss of signal.[1][5]

  • Imaging:

    • Microscope Settings: Check that you are using the correct excitation and emission filters for the fluorophore conjugated to your secondary antibody.[1][5] The gain and exposure settings on the microscope may also be too low.[1][5]

    • Photobleaching: Fluorophores can fade upon prolonged exposure to light. Minimize light exposure and use an anti-fade mounting medium to preserve the signal.[1][12]

Issue 2: High Background Staining

Question: My this compound staining shows high background, making it difficult to distinguish the specific signal. What can I do?

Answer: High background can obscure your specific staining and can be caused by several factors. Here’s how to address them:

  • Blocking:

    • Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding. Increase the incubation time for the blocking step or try a different blocking agent.[1][2][13] A common recommendation is to use normal serum from the same species as the secondary antibody.[6][12]

  • Antibody Concentrations:

    • Excessive Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding and high background.[2][14] Try reducing the antibody concentrations.

  • Washing Steps:

    • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[12][14] Ensure you are performing thorough washes with an appropriate buffer like PBS-Tween 20.[15]

  • Autofluorescence:

    • Tissue Autofluorescence: Some tissues naturally fluoresce, which can be mistaken for a high background. To check for this, examine an unstained sample under the microscope.[1][12] Using fixatives like glutaraldehyde can increase autofluorescence.[1]

  • Secondary Antibody Issues:

    • Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in your sample. Using a cross-adsorbed secondary antibody can help minimize this.[16] You can also run a control with only the secondary antibody to check for non-specific binding.[2]

Issue 3: Non-Specific Staining Pattern

Question: I am observing staining in locations where this compound is not expected. How can I resolve this non-specific staining?

Answer: Non-specific staining can lead to incorrect interpretations of your results. Here are the likely causes and solutions:

  • Primary Antibody Specificity:

    • Polyclonal vs. Monoclonal: Polyclonal antibodies, while potentially providing a stronger signal, have a higher chance of recognizing non-target proteins. If you are using a polyclonal antibody, consider switching to a monoclonal antibody specific for the this compound of interest.

    • Antibody Validation: Ensure the primary antibody has been validated for specificity in your application and sample type.

  • Secondary Antibody Binding:

    • Fc Receptor Binding: Secondary antibodies can sometimes bind non-specifically to Fc receptors on certain cell types. Using F(ab')2 fragments of the secondary antibody can mitigate this issue.[16]

    • Endogenous Immunoglobulins: If you are staining tissue from the same species that your primary antibody was raised in (e.g., mouse primary on mouse tissue), the secondary antibody may bind to endogenous immunoglobulins in the tissue.[1] Special blocking steps or the use of specific reagents may be required to prevent this.

  • Sample Handling:

    • Drying Out: Allowing the sample to dry out can cause non-specific antibody binding.[17] Keep the sample hydrated throughout the staining process.

Quantitative Data Summary

ParameterRecommended Range/ConditionCommon IssuesTroubleshooting Suggestions
Primary Antibody Dilution 1:100 - 1:1000 (Titration is crucial)[4]Weak/No Signal or High BackgroundPerform a titration series to find the optimal dilution.
Secondary Antibody Dilution 1:200 - 1:2000High Background or Weak SignalTitrate to find the optimal balance between signal and background.
Incubation Time (Primary) 1-2 hours at RT or Overnight at 4°C[4][18][19]Weak SignalIncrease incubation time.
Incubation Time (Secondary) 1 hour at Room Temperature[18][19]High BackgroundReduce incubation time.
Fixation Time (4% PFA) 10-15 minutesMasked Epitope (Weak Signal)Reduce fixation time.
Antigen Retrieval (HIER) 10-20 minutes at 95-100°C[9][20]No Signal in FFPE tissueOptimize heating time and buffer (Citrate or Tris-EDTA).

Detailed Experimental Protocol: Immunofluorescence Staining of Keratins in Cultured Cells

This protocol provides a general workflow for staining this compound filaments in adherent cell lines.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed (37°C) Phosphate-Buffered Saline (PBS).[21]

  • Fixation: Fix the cells with one of the following methods:

    • Methanol Fixation: Immerse coverslips in ice-cold methanol for 5-10 minutes at -20°C.[21]

    • Formaldehyde Fixation: Incubate coverslips in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization (for formaldehyde fixation only): If cells were fixed with PFA, wash them three times with PBS and then incubate with 0.1-0.5% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[1]

  • Blocking: Wash the cells three times with PBS. Block non-specific binding sites by incubating the coverslips in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Dilute the primary anti-keratin antibody to its optimal concentration in the antibody dilution buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100).[18] Aspirate the blocking buffer and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.[4][18][19]

  • Washing: Wash the coverslips three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.[18][19]

  • Washing: Wash the coverslips three times with PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional): To visualize nuclei, incubate the coverslips with a DNA stain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Immunofluorescence Staining Problem Problem with Staining? Start->Problem WeakSignal Weak or No Signal Problem->WeakSignal Yes HighBackground High Background Problem->HighBackground Yes NonSpecific Non-Specific Staining Problem->NonSpecific Yes GoodStaining Good Staining Problem->GoodStaining No CheckAntibody Check Antibody - Concentration - Validation - Compatibility WeakSignal->CheckAntibody CheckSamplePrep Check Sample Prep - Fixation - Permeabilization - Antigen Retrieval WeakSignal->CheckSamplePrep CheckImaging Check Imaging - Filters - Exposure WeakSignal->CheckImaging HighBackground->CheckAntibody Concentration CheckBlocking Check Blocking - Time - Reagent HighBackground->CheckBlocking CheckWashing Check Washing Steps HighBackground->CheckWashing CheckAutofluorescence Check for Autofluorescence HighBackground->CheckAutofluorescence CheckAntibodySpecificity Check Antibody Specificity NonSpecific->CheckAntibodySpecificity CheckSecondaryBinding Check Secondary Antibody Binding NonSpecific->CheckSecondaryBinding CheckAntibody->GoodStaining CheckSamplePrep->GoodStaining CheckImaging->GoodStaining CheckBlocking->GoodStaining CheckWashing->GoodStaining CheckAutofluorescence->GoodStaining CheckAntibodySpecificity->GoodStaining CheckSecondaryBinding->GoodStaining

Caption: A flowchart illustrating the troubleshooting workflow for immunofluorescence staining of keratins.

References

strategies for increasing drug loading efficiency in keratin nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with keratin nanoparticles. Our goal is to help you overcome common challenges and optimize your experimental outcomes for efficient drug loading.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the fabrication and drug loading of this compound nanoparticles.

Problem Potential Cause Suggested Solution
Low Drug Loading Efficiency / Encapsulation Efficiency (EE%) Poor drug-keratin interaction: The physicochemical properties of your drug (e.g., hydrophilicity, charge) may not be optimal for interaction with the this compound matrix.1. Modify Formulation pH: Adjust the pH of the this compound solution to alter the surface charge of both the this compound and the drug, promoting electrostatic interactions. This compound's isoelectric point is around pH 4.4; working above or below this point will impart a net negative or positive charge, respectively[1].2. Select Appropriate this compound Type: Consider using different types of this compound. For instance, reduced this compound (kerateine, KTN) and oxidized this compound (keratose, KOS) have different properties that affect drug loading. KTN's free thiol groups can form disulfide bonds, which may enhance encapsulation of certain drugs[2][3].3. Optimize Drug-to-Keratin Ratio: Systematically vary the initial drug-to-keratin ratio. A higher initial drug concentration can sometimes increase loading, but saturation may occur[4][5].
Drug leakage during nanoparticle formation: The chosen fabrication method may not be suitable for retaining the drug within the forming nanoparticles.1. Method Optimization: If using a desolvation method, control the rate of anti-solvent addition to influence the speed of nanoparticle formation and drug entrapment[4][5].2. Introduce a Crosslinker: For unstable nanoparticles, consider using a crosslinking agent like glutaraldehyde or leveraging natural disulfide bond formation in kerateine to create a more stable matrix and prevent drug leakage[4][5][6].3. Alter the Solvent/Anti-solvent System: The choice of solvent and anti-solvent can impact both this compound solubility and drug partitioning during nanoparticle formation.
Nanoparticle Aggregation Insufficient surface charge: At or near the isoelectric point, the reduced electrostatic repulsion between nanoparticles can lead to aggregation[1].1. Adjust pH: Operate at a pH sufficiently far from this compound's isoelectric point (pI ~4.4) to ensure a high surface charge and electrostatic stability[1].2. Optimize this compound Concentration: High concentrations of this compound can lead to increased particle agglomeration[1]. Test a range of this compound concentrations to find the optimal balance between yield and stability.
Inadequate stabilization: Lack of sufficient stabilizing agents or forces during and after nanoparticle formation.1. Use of Stabilizers: While not always necessary with this compound's inherent stability, for certain formulations, the addition of steric stabilizers could be beneficial.2. Sonication: Utilize ultrasonication to disperse pre-formed aggregates[2].
Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3) Uncontrolled nanoparticle formation: The parameters of the fabrication process are not optimized, leading to a wide distribution of particle sizes.1. Control Fabrication Parameters: For methods like desolvation, precisely control the rate of addition of the desolvating agent. For ultrasonic dispersion, optimize the sonication time and power[2][7].2. Adjust this compound and Drug Concentration: The concentration of both this compound and the drug can influence the final particle size. Higher paclitaxel loading, for example, has been shown to increase nanoparticle dimensions[4][8].
Aggregation: See "Nanoparticle Aggregation" section above.See "Nanoparticle Aggregation" section above.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing drug loading in this compound nanoparticles?

A1: While multiple factors play a role, the interaction between the drug and the this compound matrix is paramount. This is governed by the physicochemical properties of the drug (hydrophobicity, charge, molecular weight) and the this compound (type, charge, available functional groups), as well as the pH of the medium which influences these properties. Optimizing the electrostatic and hydrophobic interactions is key to achieving high loading efficiency.

Q2: Which preparation method is best for maximizing drug loading?

A2: The optimal method depends on the drug.

  • Desolvation is a common and effective method, particularly for hydrophobic drugs, where the drug can be dissolved with the this compound and co-precipitated. It has been used to load doxorubicin with an encapsulation efficiency of 47%[9].

  • Self-assembly/Ionic Gelation relies on interactions like hydrogen bonding, hydrophobic interactions, and electrostatic forces. This is suitable for drugs that can form complexes with this compound[4][9].

  • Adsorption involves adding the drug to pre-formed this compound nanoparticles. This can be effective, but loading capacity might be limited by the nanoparticle surface area[5][7].

Q3: How can I improve the stability of my drug-loaded this compound nanoparticles?

A3: Stability can be enhanced by:

  • Crosslinking: Introducing crosslinkers (e.g., glutaraldehyde) or promoting the natural disulfide crosslinking of cysteine residues in this compound can make the nanoparticles more robust[4][5][6].

  • pH Control: Storing the nanoparticles in a buffer with a pH away from this compound's isoelectric point (~4.4) will maintain surface charge and prevent aggregation[1].

  • Lyophilization: For long-term storage, freeze-drying with a suitable cryoprotectant can preserve the nanoparticle structure.

Q4: Can I load hydrophilic drugs into this compound nanoparticles?

A4: Yes, while loading hydrophobic drugs is often more straightforward due to hydrophobic interactions within the protein core, hydrophilic drugs can also be encapsulated. For hydrophilic drugs, strategies include:

  • Ionic Gelation: Using electrostatic attraction between a charged hydrophilic drug and oppositely charged this compound.

  • Covalent Conjugation: Chemically bonding the drug to the this compound backbone, for instance, using EDC/NHS coupling[9].

  • Polymersome Formation: Modifying this compound with polymers like PEG to form polymersomes that can encapsulate hydrophilic drugs in their aqueous core[9].

Quantitative Data Summary

The following tables summarize quantitative data from various studies on drug loading in this compound nanoparticles.

Table 1: Drug Loading and Encapsulation Efficiency for Various Drugs

DrugThis compound SourcePreparation MethodDrug Loading Content (LC %)Encapsulation Efficiency (EE %)Reference
Doxorubicin (DOX)Human HairDesolvation/Crosslinking14%47%[9]
Doxorubicin (DOX)Not SpecifiedSelf-assemblyUp to 18.1%Not Reported[9]
Paclitaxel (PTX)WoolAggregation5 - 23%Not Reported[4][5]
Paclitaxel (PTX)WoolAggregationUp to 42.3%Not Reported[8]
Amoxicillin (AMO)WoolUltrasonic Dispersion8.9 - 15.7%Decreased with KOS ratio[2][9]
Indomethacin (INDX)Not SpecifiedNot Specified11.9%89%[9]
Rutin (Ru)Not SpecifiedSolid Dispersion8.58%91%[9]
Quercetin (Qr)Not SpecifiedSolid Dispersion9.74%86.5%[9]
Nigella Sativa Seed ExtractChicken FeathersAdsorption70%82%[7]

Experimental Protocols

Protocol: Preparation of this compound Nanoparticles by Desolvation

This protocol provides a general procedure for fabricating this compound nanoparticles using the desolvation method, which is widely applicable for various drugs.

Materials:

  • This compound powder (e.g., from wool or human hair)

  • Aqueous buffer (e.g., PBS, pH 7.4) or deionized water

  • Drug to be encapsulated

  • Desolvating agent (e.g., ethanol, acetone)

  • Crosslinking agent (optional, e.g., glutaraldehyde solution)

  • Magnetic stirrer and stir bar

  • Syringe pump or burette

Procedure:

  • This compound Dissolution: Dissolve this compound powder in the aqueous buffer at a specific concentration (e.g., 1-5 mg/mL) under constant stirring until a clear solution is obtained. If the drug is hydrophobic, it can be co-dissolved in a small amount of a suitable organic solvent before being added to the this compound solution.

  • Desolvation: Place the this compound solution on a magnetic stirrer. Add the desolvating agent (e.g., ethanol) dropwise using a syringe pump at a constant, slow rate (e.g., 1 mL/min). The addition of the anti-solvent will decrease the solubility of this compound, causing it to precipitate into nanoparticles. The solution will become opalescent.

  • Nanoparticle Stabilization: Allow the nanoparticle suspension to stir for an additional 30-60 minutes to ensure stabilization.

  • Crosslinking (Optional): If a more stable particle is required, add a crosslinking agent like glutaraldehyde and let the reaction proceed for several hours (e.g., 4-12 hours) under stirring[4][5].

  • Purification: Purify the nanoparticles to remove the organic solvent, unreacted crosslinker, and free drug. This is typically done by repeated cycles of centrifugation and resuspension in deionized water or by dialysis against deionized water for 24-48 hours.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading content, and encapsulation efficiency.

Visualizations

experimental_workflow start 1. This compound Dissolution (this compound + Drug in Aqueous Solution) desolvation 2. Desolvation (Add Anti-solvent, e.g., Ethanol) start->desolvation Stirring formation 3. Nanoparticle Formation (Spontaneous Precipitation) desolvation->formation Controlled rate stabilization 4. Stabilization & Crosslinking (Optional: Glutaraldehyde) formation->stabilization purification 5. Purification (Centrifugation or Dialysis) stabilization->purification final_product 6. Final Product (Drug-Loaded this compound NPs) purification->final_product

Caption: Workflow for preparing this compound nanoparticles via the desolvation method.

logical_relationships center_node center_node factor_node factor_node outcome_node outcome_node issue_node issue_node dle Drug Loading Efficiency stability Nanoparticle Stability dle->stability size Particle Size & PDI dle->size ph Solution pH ph->dle affects charge ph->stability electrostatic repulsion drug_props Drug Properties (Hydrophobicity, Charge) drug_props->dle determines interaction keratin_type This compound Type (KTN vs. KOS) keratin_type->dle influences bonds ratio Drug:this compound Ratio ratio->dle impacts saturation method Preparation Method method->dle governs entrapment aggregation Aggregation stability->aggregation

References

Technical Support Center: Tuning Keratin Scaffold Porosity for Optimal Cell Infiltration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for tuning the porosity of keratin scaffolds to achieve optimal cell infiltration in tissue engineering and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pore size for this compound scaffolds to ensure effective cell infiltration?

A1: The ideal pore size for this compound scaffolds is highly dependent on the specific cell type and the intended tissue application. Generally, interconnected pores are crucial for cell migration, nutrient transport, and waste removal.[1] For soft tissue applications like skin regeneration, pore sizes ranging from 20 µm to 120 µm are often considered suitable to support nutrient diffusion and initial cell attachment.[2] In bone tissue engineering, a wider range of pore sizes is beneficial; smaller pores (50-100 µm) can enhance cell attachment, while larger pores (200-400 µm) are advantageous for nutrient diffusion and new blood vessel formation.[3]

Q2: How does porosity percentage affect the mechanical properties and cell infiltration of this compound scaffolds?

A2: High porosity is generally favorable for tissue regeneration as it facilitates cellular infiltration and the transport of oxygen, water, and nutrients.[4] Many fabrication methods aim for a porosity greater than 90%.[5][6] However, a very high porosity can compromise the mechanical strength of the scaffold.[4] It is essential to strike a balance between high porosity for biological activity and sufficient mechanical integrity to support tissue formation.[4] For instance, the addition of materials like chitosan to this compound scaffolds can enhance mechanical properties but may decrease porosity.[7]

Q3: What are the common methods to control the porosity of this compound scaffolds?

A3: Several techniques can be employed to control the porosity of this compound scaffolds:

  • Freeze-Drying (Lyophilization): This method involves freezing a this compound solution and then sublimating the ice crystals under vacuum to create a porous structure.[2][8] The pore size can be controlled by adjusting the freezing rate and temperature; faster freezing generally results in smaller pores.[2]

  • Particulate Leaching: This technique uses porogens, such as sodium chloride (NaCl) particles or calcium alginate beads, which are mixed with the this compound solution.[5][8] After the scaffold is formed, the porogens are leached out, leaving behind a porous network. The size of the porogen particles directly corresponds to the resulting pore size.[5][6]

  • Electrospinning: This method produces nanofibrous scaffolds. While the intrinsic pore size is often small, the overall porosity can be tuned by adjusting parameters like polymer concentration and electrospinning voltage.[9][10]

  • Compression-Molding/Particulate-Leaching (CM/PL): This approach combines compression molding of this compound powder with particulate leaching to create scaffolds with controlled pore size and high porosity.[5][6]

Q4: How can I assess cell infiltration into my this compound scaffolds?

A4: Several methods can be used to evaluate cell infiltration:

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the scaffold's surface and cross-sections, allowing for the direct visualization of cells attached to and within the porous structure.[2][11]

  • Immunofluorescence Staining: This technique uses fluorescently labeled antibodies to identify specific cell types and cellular components within the scaffold. Cell nuclei can be counterstained with dyes like DAPI to visualize overall cell distribution.[11] Confocal laser scanning microscopy is then used for imaging.[11]

  • Histological Staining: Standard histological techniques, such as Hematoxylin and Eosin (H&E) staining, can be used on scaffold cross-sections to observe cell infiltration and tissue formation.[12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Cell Infiltration Despite High Porosity - Lack of pore interconnectivity.- Suboptimal pore size for the specific cell type.- Ensure complete leaching of porogens in the particulate leaching method.- Optimize the freeze-drying parameters to create a more open-pore structure.- Adjust the porogen size to better match the requirements of your cell type.
Scaffold is Too Fragile and Collapses - Insufficient cross-linking or binding of the this compound matrix.- In the CM/PL method, ensure the use of a binding agent like urea to form a continuous matrix.[5][6]- Consider cross-linking the this compound scaffold using chemical (e.g., glutaraldehyde) or physical (e.g., dehydrothermal treatment) methods to improve mechanical strength.
Inconsistent Pore Size and Distribution - Non-uniform freezing during lyophilization.- Broad size distribution of porogen particles.- Ensure a uniform and controlled freezing rate during the freeze-drying process.- Use sieved and size-specific porogen particles for the particulate leaching method.[5][6]
Cells Only Proliferate on the Scaffold Surface - Pore size is too small for cells to migrate into the scaffold interior.- Increase the pore size by using larger porogen particles or by adjusting the freeze-drying parameters (e.g., slower freezing rate).[2]

Quantitative Data Summary

Table 1: Influence of Fabrication Method on this compound Scaffold Porosity and Pore Size

Fabrication Method Porogen/Agent Resulting Porosity (%) Achieved Pore Size (µm) Reference
Compression-Molding/Particulate-Leaching (CM/PL)NaCl> 90<100, 100-300, 300-500[5][6]
Freeze-DryingN/A> 7020-100[2]
Freeze-Drying (this compound-Gelatin)N/A-109[2]
Freeze-Drying (this compound-Gelatin-Hydroxyapatite)N/A-100[2]
Freeze-Drying (this compound/Alginate)N/A96.25 ± 0.0410-200[13]

Table 2: Recommended Pore Sizes for Different Tissue Engineering Applications

Tissue Type Recommended Pore Size (µm) Rationale Reference
Skin (Epidermal Layer)~1-2Facilitates epidermal cell attachment.[3][14]
Skin (Dermal Layer)~2-12Supports dermal cell migration.[3][14]
Skin (Vascular Structures)~40-100Promotes vascularization.[3][14]
Bone50-100Enhances bone cell attachment.[2]
Bone200-400Improves nutrient diffusion and angiogenesis.[3]
Cardiovascular~25-60Balances cell integration and nutrient diffusion.[3][14]

Experimental Protocols

Protocol 1: Fabrication of Porous this compound Scaffolds using Freeze-Drying

  • This compound Solution Preparation: Prepare a solution of this compound at the desired concentration (e.g., 3% w/v) in a suitable solvent.

  • Homogenization: Homogenize the solution to ensure uniform dispersion of this compound.

  • Molding: Pour the homogenized solution into a mold of the desired shape and size.

  • Freezing: Freeze the solution overnight at a controlled temperature (e.g., -86°C). The freezing rate will influence the final pore size.[2]

  • Lyophilization: Transfer the frozen molds to a freeze-dryer and lyophilize until all the solvent has sublimated, leaving a porous scaffold.

  • Cross-linking (Optional): The scaffold can be cross-linked to improve its mechanical properties and stability.

Protocol 2: Fabrication of Porous this compound Scaffolds using Compression-Molding/Particulate-Leaching (CM/PL)

  • This compound Powder Preparation: Extract and spray-dry this compound to obtain a fine powder.[5][6]

  • Mixing: Mix the this compound powder with a porogen (e.g., sieved NaCl particulates of a specific size range) and a binding agent (e.g., urea).[5][6]

  • Compression Molding: Place the mixture into a mold and apply pressure at a temperature above the melting point of the binding agent.[5][6]

  • Leaching: Immerse the molded construct in water to leach out the porogen and the binding agent, creating an interconnected porous network.[5][6]

  • Drying: Dry the resulting porous scaffold.

Protocol 3: Assessment of Cell Infiltration using Immunofluorescence

  • Cell Seeding: Seed cells onto the sterilized this compound scaffolds in a culture plate.

  • Incubation: Culture the cell-seeded scaffolds for the desired period to allow for cell infiltration.

  • Fixation: Fix the scaffolds with 4% paraformaldehyde.[15]

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Incubate the scaffolds with primary antibodies specific to cellular markers of interest (e.g., anti-desmin for muscle cells).[11]

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

  • Nuclear Staining: Counterstain the cell nuclei with a fluorescent dye such as DAPI.[11]

  • Imaging: Visualize the scaffolds using a confocal laser scanning microscope to assess the depth and distribution of cell infiltration.[11]

Visualizations

experimental_workflow_freeze_drying cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing keratin_sol This compound Solution homogenize Homogenization keratin_sol->homogenize molding Molding homogenize->molding freezing Freezing (-86°C) molding->freezing lyophilization Lyophilization freezing->lyophilization crosslinking Cross-linking (Optional) lyophilization->crosslinking porous_scaffold Porous this compound Scaffold crosslinking->porous_scaffold

Caption: Workflow for fabricating porous this compound scaffolds using the freeze-drying method.

experimental_workflow_cmpl cluster_prep Preparation cluster_fab Fabrication cluster_post Final Product keratin_powder This compound Powder mix Mixing keratin_powder->mix porogen Porogen (NaCl) porogen->mix binder Binder (Urea) binder->mix compression Compression Molding mix->compression leaching Leaching compression->leaching drying Drying leaching->drying porous_scaffold Porous this compound Scaffold drying->porous_scaffold

Caption: Workflow for the Compression-Molding/Particulate-Leaching (CM/PL) method.

logical_relationship_porosity_cell_infiltration cluster_params Fabrication Parameters cluster_scaffold Scaffold Properties cluster_cell_response Cellular Response fab_method Fabrication Method (e.g., Freeze-drying, Leaching) pore_size Pore Size fab_method->pore_size porosity Porosity (%) fab_method->porosity interconnectivity Interconnectivity fab_method->interconnectivity process_params Process Parameters (e.g., Freezing Rate, Porogen Size) process_params->pore_size process_params->porosity process_params->interconnectivity cell_attachment Cell Attachment pore_size->cell_attachment cell_migration Cell Migration pore_size->cell_migration nutrient_transport Nutrient/Waste Transport porosity->nutrient_transport interconnectivity->cell_migration interconnectivity->nutrient_transport cell_proliferation Cell Proliferation cell_attachment->cell_proliferation cell_migration->cell_proliferation nutrient_transport->cell_proliferation tissue_formation Tissue Formation cell_proliferation->tissue_formation

Caption: Relationship between fabrication parameters, scaffold properties, and cell infiltration.

References

Validation & Comparative

Keratin Biomaterials: A Favorable Immunomodulatory Profile for Regenerative Medicine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of human-derived keratin biomaterials reveals a distinct immunomodulatory profile, steering the host immune response towards a pro-regenerative M2 macrophage phenotype and setting it apart from other commonly used biomaterials such as collagen. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the immunogenicity of human-derived this compound biomaterials, supported by comparative experimental data and detailed methodologies.

Human-derived this compound biomaterials have demonstrated a notable ability to promote a favorable tissue remodeling response, largely by influencing the behavior of macrophages, key orchestrators of the immune response to implanted materials.[1][2] Unlike some biomaterials that can trigger a persistent pro-inflammatory M1 macrophage response, leading to chronic inflammation and fibrous encapsulation, this compound-based scaffolds and hydrogels have been shown to encourage a shift towards an anti-inflammatory M2 phenotype.[1][2][3] This M2-dominant response is characterized by the secretion of anti-inflammatory cytokines and growth factors that support tissue repair and regeneration.[1][4]

Comparative Immunogenicity: this compound vs. Collagen

In vitro studies directly comparing human-derived this compound biomaterials with collagen, a widely used natural polymer in tissue engineering, highlight significant differences in their immunogenic profiles. When human monocytic cell lines are cultured on this compound substrates, they predominantly differentiate into M2 macrophages.[1][3] In contrast, collagen substrates tend to elicit a mixed population of pro-inflammatory M1 and anti-inflammatory M2 macrophages, or in some cases, a predominantly M1 response.[1][3]

This differential macrophage polarization is further evidenced by the expression of specific cell surface markers. Macrophages cultured on this compound exhibit significantly higher expression of the M2 marker CD206, while those on collagen show a greater expression of the M1 marker CD86.[3]

The cytokine secretion profiles of macrophages also differ significantly between the two biomaterials. This compound biomaterials stimulate a greater production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3] Conversely, macrophages on collagen surfaces secrete higher levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies assessing the immunogenicity of human-derived this compound biomaterials versus collagen.

Table 1: Macrophage Phenotype Expression

BiomaterialM1 Marker (CD86) ExpressionM2 Marker (CD206) ExpressionM1/M2 Ratio
This compound LowHighSkewed towards M2
Collagen HighModerate to LowMixed or skewed towards M1

Data compiled from in vitro studies using human monocytic cell lines.[3]

Table 2: Cytokine Secretion Profile (pg/mL)

BiomaterialPro-inflammatory CytokinesAnti-inflammatory Cytokine
IL-1β IL-6
This compound LowLow
Collagen HighHigh

Data represents typical cytokine profiles observed in macrophage cultures on different biomaterial substrates.[3]

Key Signaling Pathways in Macrophage Polarization

The differential immune response to this compound biomaterials is governed by specific signaling pathways within macrophages. Toll-like receptors (TLRs) on the macrophage surface recognize biomaterial surface cues, initiating intracellular signaling cascades that determine the polarization state. The MyD88-dependent and TRIF-dependent pathways are two major signaling axes that lead to the activation of transcription factors like NF-κB and IRF3, ultimately dictating the expression of pro- or anti-inflammatory genes.[1][3] While the precise ligands on this compound biomaterials that trigger these pathways are still under investigation, the downstream effect is a clear bias towards an M2 phenotype.

Macrophage_Polarization_Signaling cluster_0 Biomaterial Surface cluster_1 Macrophage cluster_2 Intracellular Signaling cluster_3 Macrophage Phenotype This compound This compound Biomaterial TLRs Toll-like Receptors (TLRs) This compound->TLRs Favors Collagen Collagen Biomaterial Collagen->TLRs Activates MyD88 MyD88-dependent Pathway TLRs->MyD88 TRIF TRIF-dependent Pathway TLRs->TRIF NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB IRF3 IRF3 Activation TRIF->IRF3 M1 M1 Phenotype (Pro-inflammatory) NFkB->M1 Predominantly with Collagen M2 M2 Phenotype (Anti-inflammatory) NFkB->M2 Predominantly with This compound IRF3->M1

Macrophage polarization signaling in response to biomaterials.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the immunogenicity of biomaterials.

Macrophage Polarization Assay

This protocol outlines the steps for in vitro differentiation and polarization of macrophages on biomaterial substrates.

References

A Comparative Guide to the Mechanical Properties of Keratin Films and Synthetic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical decision in the development of biomedical devices, drug delivery systems, and tissue engineering scaffolds. Both natural and synthetic polymers are extensively investigated for these applications, each offering a unique set of properties. This guide provides an objective comparison of the mechanical properties of keratin-based films, derived from natural sources, and commonly used synthetic biodegradable polymers: polylactic acid (PLA), polycaprolactone (PCL), and poly(lactic-co-glycolic acid) (PLGA). The information presented is supported by experimental data to aid in material selection for research and development.

Data Presentation: A Comparative Analysis of Mechanical Properties

The mechanical behavior of a material is crucial for its performance under physiological conditions. The following table summarizes the key mechanical properties—tensile strength, Young's modulus, and elongation at break—for this compound films and the selected synthetic polymers. These values are indicative and can vary depending on the source of the this compound, the specific grade of the synthetic polymer, and the processing methods used to create the films.

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
This compound Film (from wool) 27.8 ± 2.9[1]1.218 ± 0.08[1]12 ± 6[2]
This compound Film (from feathers) 0.9 - 4.7[2]0.038 - 0.098[2]30.4 - 65.0[2]
Polylactic Acid (PLA) Film 33.4 - 83[3][4]2.74 - 3.9[3][5]3.5 - 17.9[4][6]
Polycaprolactone (PCL) Film 9.5 - 11.5[7][8]0.15 - 0.35[7]>400[7]
Poly(lactic-co-glycolic acid) (PLGA) Film 5.5 - 58[9][10]0.0027 - 0.1[11][12]130.1 - 501[10][13]

Experimental Protocols: Determining Mechanical Properties

The data presented in this guide is typically obtained through standardized tensile testing procedures. The following is a detailed methodology based on the ASTM D882 standard, which is widely accepted for determining the tensile properties of thin plastic sheeting and films.

Objective: To determine the tensile strength, Young's modulus, and elongation at break of polymer films.

Materials and Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding the film specimens

  • Extensometer (optional, for precise strain measurement)

  • Micrometer for measuring film thickness

  • Specimen cutting die or a sharp, clean cutting tool

  • Conditioning chamber with controlled temperature and humidity

Procedure:

  • Specimen Preparation:

    • Cut the polymer films into rectangular or dumbbell-shaped specimens according to ASTM D882 specifications. A common rectangular specimen size is 100 mm in length and 10-25 mm in width.

    • Ensure the edges of the specimens are smooth and free of nicks or defects, as these can act as stress concentrators and lead to premature failure.

    • Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.

  • Conditioning:

    • Condition the specimens at a standard temperature and relative humidity (e.g., 23 ± 2°C and 50 ± 5% RH) for a minimum of 40 hours prior to testing, as specified in ASTM D618. This ensures that the material properties are not unduly influenced by environmental variations.

  • Test Setup:

    • Set up the Universal Testing Machine with the appropriate grips and load cell. The load cell capacity should be chosen such that the expected failure load of the specimen falls within the accurate range of the cell.

    • Set the initial grip separation (gauge length) on the UTM. A typical gauge length is 50 mm.

    • Set the crosshead speed (rate of grip separation). This will depend on the material being tested and the specific requirements of the test. A common speed for rigid materials is 5 mm/min, while more extensible materials may be tested at 500 mm/min.

  • Testing:

    • Securely clamp the conditioned specimen in the grips of the UTM, ensuring it is aligned vertically and not twisted.

    • If using an extensometer, attach it to the specimen within the gauge length.

    • Start the test, and the UTM will apply a tensile load to the specimen at the specified crosshead speed.

    • Record the load and displacement (or strain from the extensometer) data continuously until the specimen fractures.

    • Repeat the test for a statistically significant number of specimens (typically at least five) for each material.

  • Data Analysis:

    • From the load-displacement curve, calculate the following:

      • Tensile Strength: The maximum stress the film can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

      • Young's Modulus (Modulus of Elasticity): A measure of the film's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.

      • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture. It is calculated by dividing the extension at the moment of rupture by the initial gauge length and multiplying by 100.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for comparing the mechanical properties of this compound and synthetic polymer films.

G cluster_testing Mechanical Testing (ASTM D882) cluster_analysis Data Analysis cluster_comparison Comparison This compound This compound Film Fabrication specimen Specimen Preparation (Cutting & Measurement) This compound->specimen synthetic Synthetic Polymer Film Fabrication (PLA, PCL, PLGA) synthetic->specimen conditioning Conditioning (23°C, 50% RH) specimen->conditioning utm_setup UTM Setup (Grips, Load Cell, Speed) conditioning->utm_setup tensile_test Tensile Testing utm_setup->tensile_test data_acq Load-Displacement Data Acquisition tensile_test->data_acq calc Calculation of Mechanical Properties (Tensile Strength, Young's Modulus, Elongation at Break) data_acq->calc comparison Comparative Analysis of This compound vs. Synthetic Polymers calc->comparison

Caption: Experimental workflow for comparing mechanical properties.

References

I. Comparative Analysis of Keratin Gene Cluster Organization

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Species Comparative Guide to Keratin Gene Cluster Organization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the organization of this compound gene clusters across various vertebrate species, supported by experimental data. Keratins, the primary structural proteins of epithelial cells, are encoded by a large and diverse family of genes. Understanding the genomic organization of these genes is crucial for insights into their evolution, regulation, and role in disease.

This compound genes are fundamentally organized into two distinct clusters based on their protein sequence and acidity: Type I (acidic) and Type II (basic to neutral). In terrestrial vertebrates, these genes are typically arranged in two large, syntenic clusters on different chromosomes. For instance, in humans, the Type I this compound genes are clustered on chromosome 17, while the Type II genes are located on chromosome 12.[1][2][3] This clustered arrangement is a hallmark of land animals and is not observed in the same manner in fish, whose this compound genes are more scattered across multiple chromosomes.[3]

The evolution of these clusters is thought to have occurred through a series of gene duplication events from two ancestral this compound genes.[4] This has led to the diversification and specialization of keratins for various functions in different epithelial tissues, such as the epidermis, hair follicles, and nails.

Table 1: Comparison of Type I and Type II this compound Gene Numbers in Selected Vertebrates

SpeciesCommon NameType I this compound GenesType II this compound GenesPseudogenes (Type I/II)Key Characteristics
Homo sapiensHuman28 (27 functional on Chr 17)[1][3]26 (on Chr 12)[1][3]4 / 5 (plus many K8/K18 pseudogenes)[1][5]Well-defined clusters with hair and epithelial keratins.[1] The Type I gene KRT18 is located within the Type II cluster.[1][2]
Mus musculusMouse28 (27 functional on Chr 11)[3]26 (on Chr 15)[3]2 / 2 (few K8/K18 pseudogenes)[5]High degree of synteny with human clusters, but lacks the K3 gene ortholog.[1][5]
Gallus gallusChickenFewer than mammals[6]Fewer than mammals[6]-Shows expansion of β-keratin genes, which are exclusive to reptiles and birds and are crucial for feathers, scales, and beaks.[6]
Anolis carolinensisGreen Anole LizardContains orthologs to mammalian "hair" keratins[7][8]Contains orthologs to mammalian "hair" keratins[7][8]-Presence of hard this compound genes suggests an evolutionary origin of these genes predating mammals.[8]
Aquatic Mammals (e.g., Dolphin, Manatee)Reduced numberReduced number-Loss of several epidermal differentiation-associated this compound genes (e.g., K1, K2, K9, K10) is observed.[9]

II. Experimental Protocols for Analyzing Gene Cluster Organization

The characterization of this compound gene clusters relies on a combination of computational and molecular biology techniques.

Computational Genome Analysis
  • Methodology: This approach involves the use of bioinformatics tools to analyze publicly available whole-genome sequence data.

    • Gene Identification and Annotation: this compound genes are identified using BLAST (Basic Local Alignment Search Tool) searches with known this compound sequences as queries against the genome of the species of interest.

    • Synteny Analysis: The identified this compound genes are mapped to their chromosomal locations. The order and orientation of these genes are then compared across different species to identify regions of conserved synteny. This is often visualized using comparative genomic browsers.

    • Phylogenetic Analysis: The evolutionary relationships between this compound genes are determined by aligning their sequences and constructing phylogenetic trees. This helps in identifying orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes within a species that arose from duplication events).

Reverse Transcriptase Polymerase Chain Reaction (RT-PCR)
  • Methodology: RT-PCR is used to verify that the computationally identified genes are expressed in relevant tissues.

    • RNA Extraction: Total RNA is isolated from specific tissues (e.g., skin, hair follicles).

    • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • PCR Amplification: The cDNA is then used as a template for PCR with primers designed to specifically amplify a portion of the target this compound gene.

    • Analysis: The PCR products are analyzed by gel electrophoresis to confirm the presence and size of the amplified fragment, thereby confirming gene expression.

Fluorescence In Situ Hybridization (FISH)
  • Methodology: FISH is a cytogenetic technique used to visualize the chromosomal location of specific genes.

    • Probe Preparation: A DNA probe corresponding to a specific this compound gene or a larger chromosomal region containing the cluster is labeled with a fluorescent dye.

    • Chromosome Preparation: Metaphase chromosomes are prepared from cultured cells of the target species.

    • Hybridization: The labeled probe is hybridized to the denatured chromosomal DNA.

    • Visualization: The location of the fluorescent signal on the chromosomes is observed using a fluorescence microscope, confirming the physical location of the gene cluster.

III. Visualization of this compound Gene Cluster Evolution

The following diagram illustrates the evolutionary divergence and key events in the organization of this compound gene clusters across different vertebrate lineages.

Keratin_Evolution ancestor Ancestral Vertebrate (Two ancestral this compound genes) fish Fish (Scattered this compound genes) ancestor->fish tetrapod Early Tetrapod (Formation of Type I and Type II clusters) ancestor->tetrapod amphibian Amphibians tetrapod->amphibian amniote Amniote Ancestor (Diversification of keratins) tetrapod->amniote sauropsid Sauropsids (Reptiles & Birds) amniote->sauropsid mammal Mammals amniote->mammal reptile Reptiles (Hard keratins in claws) sauropsid->reptile bird Birds (Expansion of β-keratins) sauropsid->bird terrestrial_mammal Terrestrial Mammals (Hair and epithelial this compound expansion) mammal->terrestrial_mammal aquatic_mammal Aquatic Mammals (Secondary gene loss) terrestrial_mammal->aquatic_mammal Adaptation to aquatic life

Caption: Evolutionary trajectory of this compound gene clusters in vertebrates.

This guide highlights the conserved yet dynamic nature of this compound gene cluster organization. The comparative data presented are essential for researchers in dermatology, oncology, and developmental biology, and can inform the development of therapeutics targeting this compound-related disorders.

References

A Comparative Guide to the Biocompatibility of Keratin and Collagen Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biocompatibility of keratin and collagen hydrogels, two leading natural biomaterials in tissue engineering and regenerative medicine. By presenting supporting experimental data, detailed methodologies, and visual representations of cellular signaling pathways, this document serves as a valuable resource for making informed decisions in biomaterial selection for a range of research and drug development applications.

In Vitro Biocompatibility: A Quantitative Comparison

The in vitro biocompatibility of a biomaterial is a critical indicator of its potential success in vivo. Key parameters include cytotoxicity, cell viability, proliferation, and differentiation. The following tables summarize quantitative data from studies directly comparing this compound and collagen hydrogels.

Cytotoxicity and Cell Viability

Cytotoxicity assays measure the degree to which a material is toxic to cells, while viability assays assess the number of live, healthy cells.

AssayCell TypeHydrogel CompositionOutcome MeasureResultReference
MTT Assay NIH 3T3 FibroblastsPHBV/Keratin vs. PHBV/CollagenCell ViabilityCollagen showed significantly superior cytocompatibility compared to this compound.[1]
CellTiter-Blue® MDA-MB-231 Breast Cancer Cells100% Collagen vs. 50/50 Collagen/KeratinNormalized Cell Viability (to 100% Collagen)50/50 hydrogel showed significantly higher viability at days 5 and 7.[2]
CellTiter-Blue® Normal Human Dermal Fibroblasts (NHDFs)100% Collagen vs. Collagen/Keratin blendsNormalized Cell Viability (to 100% Collagen)NHDFs in C/KTN hydrogels had significantly lower viability at all time points.[2]
Live/Dead Assay NIH/3T3 FibroblastsThis compound-PEG vs. ControlCell Viability~90% cell viability up to 7 days.[3]
Cell Proliferation and Adhesion

Cell proliferation assays quantify the increase in cell number over time, indicating how well a material supports cell growth.

AssayCell TypeHydrogel CompositionOutcome MeasureResultReference
PicoGreen dsDNA Assay L929 Murine FibroblastsThis compound vs. Collagen Type 1dsDNA amount (ng/mL)Day 4: this compound ~400 ng/mL, Collagen ~700 ng/mL. This compound hydrogels averaged 76% of the cell population in collagen hydrogels over the culture period.[4]
CellTiter-Blue® MDA-MB-231 Breast Cancer Cells100% Collagen vs. Collagen/Keratin blendsCell GrowthNo significant difference in cell growth between C/KTN hydrogel formulations and 100% collagen.[2]
BrdU Assay NIH 3T3 FibroblastsPHBV/Keratin vs. PHBV/CollagenCell ProliferationCollagen had significantly superior cytocompatibility.[1]
Cell Differentiation

The ability of a hydrogel to support and guide cell differentiation is crucial for regenerative medicine applications.

AssayCell TypeHydrogel CompositionOutcome MeasureResultReference
Glucocerebrosidase (GBA) Assay Immortalized Keratinocytes100% Collagen vs. 50/50 Collagen/KeratinGBA Activity (Normalized to cell viability)50/50 C/KTN hydrogels had significantly higher GBA activity, indicating increased differentiation.[5][6]
Immunofluorescence Immortalized Keratinocytes100% Collagen vs. 50/50 Collagen/KeratinInvolucrin-positive cells50/50 C/KTN hydrogels in Ca+ medium had significantly higher involucrin-positive cells.[5][6]

In Vivo Biocompatibility and Inflammatory Response

The in vivo response to a biomaterial determines its ultimate success or failure. This includes the inflammatory response, integration with host tissue, and degradation profile.

Inflammatory Response

The inflammatory response to an implanted biomaterial is a key aspect of its biocompatibility. A minimal and controlled inflammatory response is desirable.

Animal ModelHydrogel TypeKey Inflammatory MarkersOutcomeReference
RatThis compound-Hyaluronic Acid with Strontium RanelateROS, IL-6, TNF-αSignificant reduction in ROS, IL-6, and TNF-α compared to controls.[7]
RatCollagen with IL-10Microgliosis, AstrocytosisBiocompatible for intrastriatal delivery, with IL-10 reducing pro-inflammatory cytokines.[8]
MouseCollagen/KeratinCD31+ cells, Inflammatory cellsLow number of CD31+ cells with minimal inflammatory cells in the C2C12 myoblast-laden Col/Keratin group.[4]
RatChicken Feather this compoundSystemic toxicity, organ damage, inflammatory responseNo systemic toxicity, organ damage, or inflammatory response observed after subcutaneous implantation.[9]
In Vivo Degradation

The degradation rate of a hydrogel should ideally match the rate of new tissue formation.

Animal ModelHydrogel TypeDegradation TimeKey FindingsReference
RabbitUSPIO-labeled CNC/Silk FibroinMonitored up to 3 monthsHydrogels with BMSCs degraded more quickly.
Mouse125I-labeled GelatinVaried (days to months)Degradability is governed by the number of cross-links.[8]
RatUncrosslinked CollagenWithin 14 daysDegraded with the formation of granulation tissue.[8]
RatDMS crosslinked CollagenWithin 21 daysThe area was replaced by numerous fibroblasts and newly formed collagen.[8]
RatChicken Feather this compoundFully degraded within 4 weeksSubcutaneous implantation showed complete degradation.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

MTT Assay for Cell Viability in 3D Hydrogels

This protocol is adapted for assessing cell viability within a 3D hydrogel scaffold.

Materials:

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (phenol red-free)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare cell-laden hydrogels in a 96-well plate.

  • After the desired culture period, carefully remove the culture medium from each well.

  • Wash the hydrogels twice with PBS.

  • Add 100 µL of phenol red-free medium and 10 µL of MTT stock solution to each well.

  • Incubate for 4 hours at 37°C in a CO₂ incubator, protected from light.

  • Carefully remove the MTT solution.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 4 hours at 37°C, protected from light.

  • Mix each sample thoroughly by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.

Live/Dead Viability/Cytotoxicity Assay for 3D Hydrogels

This assay visually distinguishes between live and dead cells within the hydrogel matrix.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare cell-laden hydrogels in a suitable culture vessel (e.g., 24-well plate).

  • After the desired culture period, wash the hydrogels twice with PBS.

  • Prepare the Live/Dead staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions. A common starting concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1.

  • Remove the PBS and add a sufficient volume of the staining solution to cover the hydrogels.

  • Incubate for 30-45 minutes at room temperature, protected from light.

  • Carefully remove the staining solution and wash the hydrogels once with PBS.

  • Image the hydrogels immediately using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

Signaling Pathways in Cell-Hydrogel Interactions

The interaction of cells with the hydrogel matrix is mediated by complex signaling pathways that dictate cellular behavior.

This compound-Integrin Signaling Pathway

This compound hydrogels can interact with cells through integrin receptors, influencing cell adhesion, proliferation, and differentiation. While the complete downstream cascade is still under investigation, a proposed pathway involves the activation of Focal Adhesion Kinase (FAK) and subsequent downstream signaling.

Keratin_Integrin_Signaling This compound This compound Hydrogel Integrin Integrin Receptor (e.g., α3β1) This compound->Integrin Binds to FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activates Src Src FAK->Src PI3K PI3K FAK->PI3K MAPK MAPK/ERK Pathway Src->MAPK Akt Akt PI3K->Akt CellResponse Cellular Response (Adhesion, Proliferation, Differentiation) Akt->CellResponse MAPK->CellResponse Collagen_Signaling cluster_integrin Integrin Signaling cluster_tgfb TGF-β Signaling Collagen Collagen Hydrogel Integrin Integrin Receptor (e.g., α2β1) Collagen->Integrin Binds FAK FAK Integrin->FAK Activates Actin Actin Cytoskeleton FAK->Actin Regulates TGFb TGF-β FAK->TGFb Modulates activity TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds SMAD SMAD 2/3 TGFbR->SMAD Phosphorylates SMAD_complex SMAD 2/3/4 Complex SMAD->SMAD_complex SMAD4 SMAD 4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Gene Gene->Collagen ECM Production

References

proteomic comparison of different keratin extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Keratin Extraction Techniques for Proteomic Analysis

For researchers, scientists, and drug development professionals, the effective extraction of keratins from tissues like hair, wool, and skin is a critical first step for in-depth proteomic analysis. The highly cross-linked and insoluble nature of this compound fibers, due to extensive disulfide bonding, presents a significant challenge. The choice of extraction method can profoundly impact the yield, purity, and integrity of the extracted proteins, thereby influencing the outcome of downstream proteomic studies, such as mass spectrometry.

This guide provides an objective comparison of three commonly used this compound extraction techniques: the Urea/Thiourea-based method, the Shindai method, and the Oxidation-based method using peracetic acid. We will delve into their experimental protocols, present a comparative summary of their performance based on available data, and provide visualizations to illustrate key workflows and concepts.

Data Presentation: A Comparative Overview

The selection of an appropriate this compound extraction method depends on the specific research goals, such as maximizing protein yield or preserving post-translational modifications. The following table summarizes key quantitative data for the three techniques, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions and analytical platforms may vary between studies.

FeatureUrea/Thiourea-based MethodShindai MethodOxidation-based (Peracetic Acid) Method
Principle Reduction of disulfide bonds and denaturation of proteins.Reduction of disulfide bonds and strong denaturation.Oxidation of disulfide bonds to sulfonic acid residues.
Protein Yield ~40-70%~50-75%[1]~57% (water-soluble fraction)[2]
Molecular Weight of Extracted Keratins 40-60 kDa for keratins, 12-18 kDa for KAPs.[3]12-135 kDa[4]40-60 kDa[2]
Number of Identified Proteins (in specific studies) 56 proteins (including 34 keratins and KAPs) in one study.[5]60 proteins (including previously unreported ones) in one study.[5]Data not readily available in a comparable format.
Key Advantages Good recovery of both keratins and this compound-associated proteins (KAPs).High yield of extracted proteins.[6]Effective solubilization.
Key Disadvantages Potential for protein carbamylation due to urea.[5]Use of high concentrations of chaotropic agents.[4]Can lead to significant modification of cysteine residues.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of each extraction technique.

Urea/Thiourea-based Extraction Protocol

This method relies on a combination of chaotropic agents (urea and thiourea) to disrupt hydrogen bonds and a reducing agent to break disulfide bonds.

Materials:

  • Extraction Buffer: 5 M Urea, 2.6 M Thiourea, 25 mM Tris-HCl (pH 8.5), 5% (v/v) 2-mercaptoethanol (2-ME) or 50 mM Dithiothreitol (DTT).

  • Sample (e.g., human hair).

  • Chloroform/methanol solution (2:1, v/v) for delipidation.

  • Centrifuge.

  • Dialysis tubing.

Procedure:

  • Wash the hair sample with a mild detergent and deionized water, then dry.

  • Cut the hair into small fragments.

  • Delipidate the hair by incubating in a chloroform/methanol solution (2:1, v/v) for 24 hours.

  • Air-dry the delipidated hair.

  • Immerse the hair in the Urea/Thiourea extraction buffer at a ratio of 1g of hair to 20 mL of buffer.

  • Incubate at 50°C for 24-48 hours with gentle agitation.

  • Centrifuge the mixture to pellet the undissolved hair fragments.

  • Collect the supernatant containing the extracted keratins.

  • Dialyze the supernatant against deionized water for 48-72 hours to remove the extraction chemicals.

  • Lyophilize the dialyzed solution to obtain the this compound powder.

Shindai Method Protocol

The Shindai method is a well-established protocol known for its high protein yield.[6] It is a specific variation of the urea/thiourea-based approach.

Materials:

  • Shindai Solution: 5 M Urea, 2.6 M Thiourea, 25 mM Tris-HCl (pH 8.5), and 5% (v/v) 2-mercaptoethanol (2-ME) or DTT.[6]

  • Sample (e.g., human hair).

  • Chloroform/methanol solution (2:1, v/v).

  • Centrifuge.

  • Filtration system.

Procedure:

  • Wash, dry, and cut the hair sample into small pieces.

  • Perform delipidation by immersing the hair in a chloroform/methanol solution for 24 hours.[6]

  • Dry the delipidated hair.

  • Incubate the hair in the Shindai solution at 50°C for 72 hours.[6]

  • Filter the mixture to remove any remaining solid hair fragments.[7]

  • The filtrate, containing the solubilized this compound, can be further purified by dialysis and lyophilization as described in the previous protocol.

Oxidation-based (Peracetic Acid) Extraction Protocol

This method utilizes an oxidizing agent to cleave the disulfide bonds, forming sulfonic acid residues, which increases the solubility of the this compound proteins.

Materials:

  • 2% Peracetic acid solution.[8]

  • Extraction Solvent: 100 mM Tris-base (pH 10.5) or 1 M sodium dodecyl sulfate (SDS).[2]

  • Sample (e.g., wool fibers).

  • Hydrochloric acid (HCl) for pH adjustment.

  • Centrifuge.

  • Dialysis tubing.

Procedure:

  • Wash and dry the wool fibers.

  • Oxidize the fibers in a 2% peracetic acid solution overnight at 37°C with shaking.[9]

  • Filter and wash the oxidized fibers with deionized water.

  • Extract the oxidized fibers with the chosen extraction solvent (e.g., 100 mM Tris-base) for 3 hours at 37°C.[9]

  • Pool the extracts and adjust the pH to 4 with HCl to precipitate the this compound.[9]

  • Allow the protein to precipitate overnight.

  • Collect the precipitated this compound by centrifugation.

  • The this compound can be redissolved and further purified by dialysis.

Visualizing the Process and its Context

To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.

Keratin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing & Analysis Sample Keratinous Sample (e.g., Hair, Wool) Washing Washing & Drying Sample->Washing Delipidation Delipidation Washing->Delipidation Urea_Thiourea Urea/Thiourea Method Delipidation->Urea_Thiourea Shindai Shindai Method Delipidation->Shindai Peracetic_Acid Peracetic Acid Method Delipidation->Peracetic_Acid Purification Purification (Dialysis, Centrifugation) Urea_Thiourea->Purification Shindai->Purification Peracetic_Acid->Purification Quantification Protein Quantification Purification->Quantification Digestion Enzymatic Digestion (e.g., Trypsin) Quantification->Digestion MS_Analysis Mass Spectrometry (LC-MS/MS) Digestion->MS_Analysis Data_Analysis Proteomic Data Analysis MS_Analysis->Data_Analysis

Caption: General workflow for this compound extraction and subsequent proteomic analysis.

Keratin_Signaling_Pathway cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_this compound This compound Network cluster_response Cellular Response Stress Oxidative Stress, Mechanical Stress MAPK MAPK Pathway Stress->MAPK PI3K_Akt PI3K/Akt Pathway Stress->PI3K_Akt Keratin_Phosphorylation This compound Phosphorylation MAPK->Keratin_Phosphorylation PI3K_Akt->Keratin_Phosphorylation Keratin_Filament_Reorganization Filament Reorganization Keratin_Phosphorylation->Keratin_Filament_Reorganization Cell_Survival Cell Survival Keratin_Filament_Reorganization->Cell_Survival Apoptosis_Regulation Apoptosis Regulation Keratin_Filament_Reorganization->Apoptosis_Regulation Cell_Migration Cell Migration Keratin_Filament_Reorganization->Cell_Migration

Caption: A representative signaling pathway involving this compound dynamics in response to cellular stress.

References

validating the efficacy of keratin scaffolds in nerve regeneration models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peripheral nerve regeneration is continually evolving, with biomaterials at the forefront of innovative therapeutic strategies. Among these, keratin-based scaffolds have emerged as a promising candidate, leveraging the inherent biological activity of this compound proteins to support and enhance nerve repair. This guide provides a comprehensive comparison of this compound scaffolds with other common alternatives, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Performance Comparison of Nerve Regeneration Scaffolds

The efficacy of a nerve guidance conduit is determined by its ability to support axonal growth, myelination, and ultimately, functional recovery. The following tables summarize quantitative data from various preclinical studies, comparing this compound scaffolds to autologous nerve grafts (the current "gold standard"), empty conduits (a baseline control), and other biomaterials like collagen and chitosan.

Scaffold Type Animal Model Time Point Electrophysiological Outcomes Histomorphometric Outcomes Reference
This compound Hydrogel Mouse Tibial Nerve6 monthsStatistically equivalent Compound Motor Action Potential (CMAP) measurements to sensory nerve autografts.Greater axon density and larger average axon diameter compared to both empty conduits and autografts.[1][1]
This compound Hydrogel Nonhuman Primate Median Nerve12 monthsSignificant improvement in CMAP latency and recovery of baseline Nerve Conduction Velocity (NCV) compared to saline-filled conduits.[2][3]Significantly larger nerve area and higher myofiber density compared to saline-filled conduits.[2][3][2][3]
Empty Conduit Mouse Tibial Nerve6 monthsInferior electrophysiological recovery compared to this compound hydrogels and autografts.[1]Lower axon density and smaller average axon diameter compared to this compound-filled conduits.[1][1]
Autograft Mouse Tibial Nerve6 monthsStatistically equivalent CMAP measurements to this compound hydrogels.[1]Lower axon density and smaller average axon diameter compared to this compound-filled conduits.[1][1]
Chitosan/Keratin Membrane In vitro7 daysEnhanced viability of fibroblasts and Schwann cells compared to chitosan alone.Higher angiogenic response observed in a chick embryo chorioallantoic membrane assay.[4]

Experimental Protocols

The following is a generalized protocol for the in vivo evaluation of nerve regeneration scaffolds, based on common methodologies reported in the literature.[1][2][3]

1. Animal Model and Surgical Procedure:

  • Animal Selection: Commonly used models include mice, rats, and non-human primates. The choice of animal depends on the specific research question and the size of the nerve defect.
  • Anesthesia and Analgesia: Administer appropriate anesthesia and analgesics as per approved institutional animal care and use committee (IACUC) protocols.
  • Nerve Transection: Surgically expose the target peripheral nerve (e.g., sciatic, median, or tibial nerve). Create a nerve defect of a defined length (e.g., 10 mm) by excising a segment of the nerve.
  • Scaffold Implantation: Bridge the nerve gap by suturing the scaffold to the proximal and distal nerve stumps using microsurgical techniques. The experimental groups would typically include the this compound scaffold, a negative control (e.g., empty conduit or saline-filled conduit), and a positive control (e.g., autograft).

2. Postoperative Care:

  • Monitor the animals for signs of infection, distress, and autotomy.
  • Provide appropriate postoperative analgesia.

3. Functional Assessment:

  • Electrophysiology: At predetermined time points (e.g., 6, 12, 24 weeks), perform electrophysiological assessments such as Compound Motor Action Potential (CMAP) and Nerve Conduction Velocity (NCV) to evaluate functional recovery.[1][2][3]
  • Behavioral Tests: For models like the rat sciatic nerve, functional recovery can be assessed using walking track analysis to determine the Sciatic Functional Index (SFI).

4. Histological and Morphometric Analysis:

  • Tissue Harvesting: At the study endpoint, euthanize the animals and harvest the regenerated nerve segment, including the scaffold area and adjacent nerve tissue.
  • Tissue Processing: Fix the harvested tissue in an appropriate fixative (e.g., 4% paraformaldehyde), process, and embed in paraffin or resin.
  • Staining and Imaging: Section the embedded tissue and perform histological staining (e.g., Hematoxylin and Eosin for general morphology, Toluidine Blue for myelination). Use immunohistochemistry to label specific markers like neurofilaments for axons and S100 for Schwann cells.
  • Morphometric Analysis: Quantify parameters such as axon number, axon diameter, myelin sheath thickness, and nerve fiber density using image analysis software.

Signaling Pathways and Experimental Workflow

The process of nerve regeneration within a scaffold involves a complex interplay of cellular and molecular events. The following diagrams illustrate a simplified signaling pathway for scaffold-guided nerve regeneration and a typical experimental workflow.

cluster_0 Scaffold-Guided Nerve Regeneration Scaffold This compound Scaffold (Provides structural support and bioactive cues) Schwann_Cells Schwann Cell Migration and Proliferation Scaffold->Schwann_Cells Recruitment & Activation ECM Extracellular Matrix (ECM) Deposition Schwann_Cells->ECM Secretion Axon Axonal Sprouting and Guidance Schwann_Cells->Axon Neurotrophic Factors ECM->Axon Guidance Cues Myelination Myelination of Regenerated Axons Axon->Myelination Maturation Functional_Recovery Functional Recovery Myelination->Functional_Recovery Leads to

Caption: Simplified signaling pathway of scaffold-guided nerve regeneration.

cluster_workflow Experimental Workflow Animal_Model Animal Model Selection (e.g., Rat Sciatic Nerve Defect) Surgical_Intervention Surgical Intervention (Nerve Transection & Scaffold Implantation) Animal_Model->Surgical_Intervention Postoperative_Monitoring Postoperative Monitoring and Functional Assessment (e.g., SFI, Electrophysiology) Surgical_Intervention->Postoperative_Monitoring Endpoint_Analysis Endpoint Analysis (Histology, Immunohistochemistry) Postoperative_Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Comparison Endpoint_Analysis->Data_Analysis

References

Vimentin and Keratin Co-expression: A Double-Edged Sword Fueling Cancer Cell Invasion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms driving cancer cell invasion is paramount. A growing body of evidence points to the co-expression of vimentin and keratin intermediate filaments as a critical hallmark of aggressive, invasive tumors. This guide provides a comprehensive comparison of cancer cells expressing both vimentin and this compound versus those expressing only one, supported by experimental data and detailed protocols to facilitate further research in this crucial area.

The transition of stationary epithelial cells to a migratory and invasive mesenchymal phenotype, a process known as the epithelial-mesenchymal transition (EMT), is a key driver of metastasis. During EMT, cancer cells often downregulate epithelial markers like keratins and upregulate mesenchymal markers such as vimentin. However, a significant population of highly aggressive cancer cells exists in a hybrid epithelial/mesenchymal (E/M) state, co-expressing both vimentin and this compound. These "hybrid" cells are increasingly recognized for their heightened metastatic potential.[1][2]

The Invasive Advantage of Co-expression: A Quantitative Look

Experimental studies have consistently demonstrated that the co-expression of vimentin and this compound confers a significant invasive advantage to cancer cells. This is not merely an additive effect of having both filament types; rather, it appears to be a synergistic interaction that enhances cell motility and the ability to degrade and navigate the extracellular matrix.

Cancer TypeCell LineExperimental ModelKey Finding on Invasion/MotilityReference
MelanomaA375P (low invasive)Transfection with keratins 8 and 182- to 3-fold increase in invasion of basement membrane matrix and migration through gelatin in vitro.[3][4][3],[4]
Breast CancerMCF-7 (poorly invasive)Transfection with vimentinAugmentation of motility and invasiveness in vitro.[5][6][5],[6]
Squamous Cell CarcinomaNodal metastatic cellsVimentin knockdown (RNA interference)3-fold reduction in cellular invasion and migration.[7][7]

Signaling Pathways at the Crossroads of Vimentin and this compound Expression

The co-expression of vimentin and this compound is not a random occurrence but is orchestrated by complex signaling networks, primarily revolving around the induction of EMT. The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of this process.

Upstream Regulation: The TGF-β Signaling Cascade

TGF-β signaling initiates a cascade of events that leads to the transcriptional upregulation of vimentin and often a concurrent rearrangement or downregulation of certain keratins. This pathway is a prime target for therapeutic intervention aimed at preventing the acquisition of an invasive phenotype.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMADs SMAD2/3/4 Complex TGF_beta_R->SMADs Phosphorylation Snail_Slug_Twist_Zeb Snail, Slug, Twist, ZEB1/2 SMADs->Snail_Slug_Twist_Zeb Nuclear Translocation & Transcriptional Activation Vimentin_Gene Vimentin Gene (VIM) Snail_Slug_Twist_Zeb->Vimentin_Gene Activates Keratin_Gene This compound Gene (e.g., KRT18) Snail_Slug_Twist_Zeb->Keratin_Gene Represses Vimentin_Protein Vimentin Expression Vimentin_Gene->Vimentin_Protein Keratin_Protein This compound Reorganization/ Downregulation Keratin_Gene->Keratin_Protein EMT Epithelial-Mesenchymal Transition (EMT) Vimentin_Protein->EMT Keratin_Protein->EMT Invasion Increased Invasion & Motility EMT->Invasion

Caption: TGF-β signaling pathway leading to vimentin expression and this compound alteration during EMT.

Downstream Consequences: Altered Cell Adhesion and Migration

While the direct signaling consequences of the physical interaction between vimentin and this compound filaments are still under active investigation, a key area of impact is the regulation of cell adhesion and migration machinery. The co-expression of these filaments is associated with changes in integrin expression and the formation of focal adhesions, which are crucial for cell-matrix interactions and motility.

Coexpression_Effect Coexpression Vimentin & this compound Co-expression Cytoskeletal_Rearrangement Cytoskeletal Reorganization Coexpression->Cytoskeletal_Rearrangement Integrin_Signaling Altered Integrin Signaling (e.g., ↑ β1 integrin) Cytoskeletal_Rearrangement->Integrin_Signaling Focal_Adhesions Increased Focal Adhesions Integrin_Signaling->Focal_Adhesions Cell_Matrix_Interaction Enhanced Cell-Matrix Interaction Focal_Adhesions->Cell_Matrix_Interaction Invasion Increased Invasion & Motility Cell_Matrix_Interaction->Invasion

Caption: Downstream effects of vimentin and this compound co-expression on cell invasion.

Experimental Protocols for Studying Vimentin-Keratin Co-expression and Invasion

To facilitate research into this critical aspect of cancer biology, we provide detailed methodologies for key experiments.

Immunofluorescence Staining for Vimentin and this compound Co-localization

This protocol allows for the visualization of vimentin and this compound filaments within the same cell, providing insights into their subcellular organization.

Immunofluorescence_Workflow Start Cancer Cells on Coverslips Fixation Fixation (e.g., 4% Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking Primary_Ab Incubation with Primary Antibodies (anti-vimentin & anti-keratin) Blocking->Primary_Ab Wash1 Wash (PBS) Primary_Ab->Wash1 Secondary_Ab Incubation with Fluorophore-conjugated Secondary Antibodies Wash1->Secondary_Ab Wash2 Wash (PBS) Secondary_Ab->Wash2 Mounting Mounting with DAPI Wash2->Mounting Imaging Confocal Microscopy Mounting->Imaging

References

Keratin vs. Collagen Dressings: A Comparative Guide to Wound Healing Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of an appropriate wound dressing is critical in facilitating optimal healing. Both keratin- and collagen-based dressings have emerged as prominent biomaterials, each with unique mechanisms to promote tissue regeneration. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable dressing for specific research and clinical applications.

Executive Summary

This compound-based dressings actively stimulate keratinocyte proliferation and migration, primarily through the activation of the PI3K/Akt/mTOR signaling pathway. This cellular activation can lead to accelerated re-epithelialization of wounds. Collagen-based dressings, on the other hand, primarily function as a structural scaffold, guiding fibroblast migration and promoting the deposition of new extracellular matrix (ECM). While direct in vivo and clinical head-to-head comparisons are limited, in vitro evidence suggests differences in their ability to support fibroblast proliferation.

Data Presentation: In Vitro Performance

An in vitro study comparing fibroblast proliferation on this compound and collagen hydrogels provides quantitative insights into their cellular effects.

BiomaterialDay 2Day 4Day 6Day 8Day 10Day 12
This compound Hydrogel ~1.2~1.5~1.8~2.0~2.2~2.3
Collagen Hydrogel ~1.3~1.9~2.4~2.7~2.9~3.0
Data represents the relative fold increase in dsDNA levels of L929 fibroblasts, normalized to the control at day 1. Adapted from a study on human this compound hydrogels.[1]

Mechanisms of Action: Signaling Pathways

The wound healing efficacy of this compound and collagen dressings is underpinned by distinct molecular mechanisms.

This compound-Based Dressings: Activating Cellular Proliferation

This compound-based dressings have been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3] This pathway is crucial for regulating cell growth, proliferation, and survival. By activating this cascade, this compound dressings can stimulate keratinocyte migration and proliferation, leading to faster re-epithelialization and wound closure.[4][5]

Keratin_Signaling This compound This compound Dressing Receptor Cell Surface Receptor (e.g., Integrin) This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Keratinocyte Proliferation & Migration mTOR->Proliferation Promotes

This compound-activated PI3K/Akt/mTOR signaling pathway.
Collagen-Based Dressings: A Scaffold for Regeneration

Collagen dressings provide a biocompatible and biodegradable scaffold that mimics the natural ECM.[6][7] This structure guides the migration of fibroblasts into the wound bed.[8][9] Once present, fibroblasts deposit new collagen and other ECM components, leading to the formation of granulation tissue and ultimately, wound closure.[10]

Collagen_Signaling Collagen Collagen Dressing (Scaffold) Fibroblast Fibroblast Collagen->Fibroblast Guides Migration Cell Migration Fibroblast->Migration Undergoes ECM New ECM Deposition Fibroblast->ECM Promotes WoundClosure Wound Closure ECM->WoundClosure Leads to

Collagen scaffold guiding fibroblast migration and ECM deposition.

Experimental Protocols

In Vitro Fibroblast Proliferation Assay

This protocol outlines a typical method for assessing the cytocompatibility and proliferative effects of this compound and collagen biomaterials.

InVitro_Workflow start Start prep Prepare this compound & Collagen Hydrogels start->prep seed Seed Fibroblasts (e.g., L929) onto Hydrogels prep->seed culture Culture for Multiple Time Points (e.g., 2, 4, 6, 8, 10, 12 days) seed->culture measure Measure Cell Proliferation (e.g., dsDNA quantification) culture->measure analyze Analyze Data & Compare Proliferation Rates measure->analyze end End analyze->end

Experimental workflow for in vitro fibroblast proliferation assay.

Methodology:

  • Hydrogel Preparation: this compound and collagen hydrogels are prepared according to established protocols. These hydrogels serve as the three-dimensional scaffolds for cell culture.

  • Cell Seeding: Fibroblasts (e.g., L929 cell line) are seeded onto the surface of the hydrogels in a multi-well plate. A control group of cells is typically cultured on standard tissue culture plastic.

  • Incubation: The cells are cultured for various time points (e.g., 2, 4, 6, 8, 10, and 12 days) under standard cell culture conditions (37°C, 5% CO2).

  • Proliferation Assessment: At each time point, cell proliferation is quantified. A common method is the measurement of double-stranded DNA (dsDNA), which correlates with cell number.

  • Data Analysis: The relative increase in dsDNA over time is calculated and compared between the this compound, collagen, and control groups to determine the proliferative effects of each biomaterial.

In Vivo Full-Thickness Excisional Wound Model

This protocol describes a standard animal model used to evaluate the in vivo efficacy of wound dressings.[11][12][13][14]

InVivo_Workflow start Start anesthetize Anesthetize Animal Model (e.g., Mouse) start->anesthetize create_wound Create Full-Thickness Excisional Wound on Dorsum anesthetize->create_wound apply_dressing Apply this compound or Collagen Dressing (Control group receives standard dressing) create_wound->apply_dressing monitor Monitor Wound Closure (e.g., Photography at Days 3, 7, 14, 21) apply_dressing->monitor histology Histological Analysis at End Point (Re-epithelialization, Collagen Deposition, Inflammation) monitor->histology end End histology->end

Experimental workflow for in vivo wound healing study.

Methodology:

  • Animal Model: A suitable animal model, typically mice or rats, is selected. The animals are anesthetized following approved ethical guidelines.[11]

  • Wound Creation: A full-thickness excisional wound of a standardized size (e.g., 6-8 mm diameter) is created on the dorsal side of the animal.[11]

  • Dressing Application: The wounds are treated with either a this compound-based dressing, a collagen-based dressing, or a standard control dressing.

  • Wound Closure Monitoring: The rate of wound closure is monitored at regular intervals (e.g., days 3, 7, 14, and 21) by capturing digital photographs. The wound area is then measured using image analysis software.

  • Histological Analysis: At the end of the study, tissue samples from the wound site are collected and processed for histological analysis. Staining techniques such as Hematoxylin and Eosin (H&E) and Masson's trichrome are used to assess re-epithelialization, collagen deposition, and the inflammatory response.

Conclusion

Both this compound and collagen-based dressings offer significant advantages in promoting wound healing, albeit through different primary mechanisms. This compound dressings appear to actively stimulate cellular processes crucial for re-epithelialization, making them a potentially strong candidate for wounds where rapid epithelial closure is a priority. Collagen dressings provide an excellent structural framework for tissue regeneration, which is vital for the formation of new dermal tissue.

The choice between a this compound- or collagen-based dressing should be guided by the specific requirements of the wound. For wounds requiring accelerated epithelialization, this compound may be advantageous. For wounds needing robust granulation tissue formation and dermal repair, collagen provides a well-established scaffold. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two promising biomaterials in various wound types.

References

Safety Operating Guide

Navigating Keratin Disposal in the Laboratory: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of keratin and this compound-containing materials is a critical component of laboratory safety and environmental responsibility. While this compound is a biodegradable protein, its robust structure, rich in disulfide bonds, makes it slow to decompose, necessitating specific disposal protocols to prevent environmental accumulation and potential biohazard risks.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Understanding this compound Waste in the Laboratory

This compound waste in a research environment can range from purified this compound proteins to cell cultures expressing this compound, tissues containing this compound, and contaminated labware. The primary challenge with this compound waste is its high protein content and resistance to degradation, which can create environmental burdens if not managed correctly.[1] Traditional large-scale disposal methods such as incineration and landfilling, often used for industrial this compound waste from sources like poultry and leather industries, are not suitable for laboratory-scale waste and can release harmful gases.[1][4]

Core Principles for this compound Waste Management

The cornerstone of effective this compound waste management in the laboratory is the principle of containment and decontamination. Given its proteinaceous nature, this compound waste should be handled following standard biosafety guidelines to minimize risks to personnel and the environment.

Quantitative Data for Disposal

While specific quantitative data for the disposal of pure this compound in a laboratory setting is not widely available, general guidelines for proteinaceous waste can be adapted. The following table summarizes key parameters for the decontamination of this compound waste.

Waste TypeDecontamination MethodRecommended ConcentrationMinimum Contact Time
Liquid this compound SolutionsChemical Disinfection10% Bleach Solution30 minutes
Solid this compound WasteAutoclavingN/A60 minutes at 121°C
Contaminated LabwareSoaking in Disinfectant10% Bleach SolutionOvernight
AutoclavingN/A60 minutes at 121°C

Note: These are general recommendations. Always consult your institution's specific biosafety guidelines and local regulations.

Detailed Protocols for this compound Disposal

1. Liquid this compound Waste (Solutions, Buffers):

  • Step 1: Decontamination. Treat the liquid waste with a suitable disinfectant, such as a fresh 10% bleach solution, for a minimum of 30 minutes.

  • Step 2: pH Neutralization. Before disposal down the drain, neutralize the pH of the decontaminated solution according to your institution's guidelines.

  • Step 3: Disposal. Pour the neutralized, decontaminated waste down the drain with copious amounts of water.

2. Solid this compound Waste (Gels, Tissues, Contaminated consumables):

  • Step 1: Collection. Collect all solid this compound waste in a designated, leak-proof, and clearly labeled biohazard bag or container.

  • Step 2: Decontamination. Autoclave the collected waste at 121°C for at least 60 minutes to ensure complete sterilization.

  • Step 3: Disposal. Once autoclaved and cooled, the waste can typically be disposed of in the regular laboratory waste stream. Confirm this with your institution's waste management plan.

3. Sharps Contaminated with this compound:

  • Step 1: Collection. Immediately place any sharps (needles, blades, etc.) contaminated with this compound into a designated sharps container.

  • Step 2: Decontamination and Disposal. The full sharps container should be sealed and disposed of according to your institution's hazardous waste procedures, which typically involves incineration or another approved method.

This compound Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Keratin_Disposal_Workflow Start This compound Waste Generated Categorize Categorize Waste Type Start->Categorize Liquid Liquid Waste Categorize->Liquid Solution Solid Solid Waste Categorize->Solid Gels, Tissues Sharps Sharps Categorize->Sharps Needles, Blades Decontaminate_Liquid Decontaminate (e.g., 10% Bleach) Liquid->Decontaminate_Liquid Collect_Solid Collect in Biohazard Bag Solid->Collect_Solid Collect_Sharps Collect in Sharps Container Sharps->Collect_Sharps Neutralize Neutralize pH Decontaminate_Liquid->Neutralize Drain_Disposal Dispose Down Drain with Water Neutralize->Drain_Disposal Autoclave Autoclave (121°C, 60 min) Collect_Solid->Autoclave Regular_Waste Dispose in Regular Lab Waste Autoclave->Regular_Waste Incinerate Dispose via Hazardous Waste Protocol Collect_Sharps->Incinerate

Caption: A workflow for the safe disposal of this compound waste in a laboratory.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound-containing materials, thereby protecting personnel and the surrounding ecosystem. Always prioritize your institution's specific safety protocols and local regulations.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。